Isopalmitic acid
説明
14-Methylpentadecanoic acid has been reported in Chondrosia reniformis, Medicago sativa, and other organisms with data available.
特性
IUPAC Name |
14-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJATNKKGGVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067726 | |
| Record name | Isohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | Isohexadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4669-02-7, 32844-67-0 | |
| Record name | Iso-C16:0 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Methylpentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032844670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohexadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isohexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14-METHYLPENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU3LRR6SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.8 - 62.4 °C | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical and chemical properties of isopalmitic acid?
For Researchers, Scientists, and Drug Development Professionals
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid. As a structural isomer of palmitic acid, it is of growing interest in various fields, including biochemistry, lipid research, and drug development, for its unique physicochemical properties and biological activities that differentiate it from its straight-chain counterpart.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.
Chemical and Physical Properties
This compound is a white, solid compound at room temperature.[3] Its branched structure confers distinct properties compared to the linear palmitic acid, influencing its melting point, solubility, and molecular packing.
General and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 14-methylpentadecanoic acid[1] |
| Synonyms | Isohexadecanoic acid, Iso-C16:0[4][5] |
| CAS Number | 4669-02-7[5] |
| Chemical Formula | C₁₆H₃₂O₂[5] |
| Molecular Weight | 256.42 g/mol |
| Appearance | White to off-white solid/powder[2][3] |
| Physicochemical Property | Value | Source |
| Melting Point | 61.5 - 62.4 °C | [1][2] |
| Boiling Point | 371 °C (at 760 mmHg) | [1] |
| Density | 0.891 g/cm³ | [1] |
| Flash Point | 207.1 °C | [1] |
| Water Solubility | Predicted: 0.00026 g/L (practically insoluble) | [6] |
| logP | 5.41 - 7.04 | [1][7] |
| Polar Surface Area | 37.3 Ų | [7] |
| Refractive Index | 1.452 | [1] |
Stability and Reactivity
This compound is stable under standard laboratory conditions.[8] It is a combustible solid. As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and strong acids.[9] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[8]
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a fatty acid like this compound is a crucial indicator of purity and is typically determined using the capillary method.[10][11]
Principle: A small, powdered sample is heated slowly in a sealed capillary tube immersed in a temperature-controlled bath. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[11]
Procedure:
-
Sample Preparation: A small amount of this compound powder is introduced into a glass capillary tube (0.8-1.2 mm inner diameter), which is sealed at one end. The sample is packed tightly to a height of about 3 mm.[10]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus, containing a heating fluid (e.g., silicone oil).[11]
-
Heating: The bath is heated rapidly to a temperature about 10°C below the expected melting point of this compound (~62°C).[10]
-
Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[11] The temperature at which the substance begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]
Solubility Assessment
The solubility of fatty acids is tested in various solvents to understand their polarity and miscibility, which is critical for formulation and drug delivery applications.
Principle: A small, known amount of the solute (this compound) is mixed with a specific volume of a solvent. The mixture is observed for dissolution, and the degree of solubility is determined qualitatively or quantitatively.[12][13]
Procedure (Qualitative):
-
Preparation: Label a series of test tubes, each corresponding to a different solvent (e.g., water, ethanol, chloroform, dimethyl sulfoxide).
-
Mixing: Add a small, consistent amount (e.g., 10 mg) of this compound to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each tube.
-
Observation: Vigorously shake each tube for 1 minute and allow it to stand. Observe whether the solid dissolves completely, partially, or not at all.[12] The formation of a clear, homogenous solution indicates solubility. Immiscibility or the presence of a precipitate indicates insolubility.[13]
-
Confirmation (Spot Test): A few drops of the solution can be placed on filter paper. After the solvent evaporates, a translucent spot remaining on the paper confirms the presence of the lipid, indicating it was dissolved in the solvent.[12]
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are essential for structural elucidation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis and quantification of branched-chain fatty acids.[3][14]
Principle: Fatty acids are first converted into volatile esters (typically fatty acid methyl esters, FAMEs) to facilitate their separation by gas chromatography. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.[15]
Generic Protocol:
-
Derivatization (Esterification): this compound is converted to its methyl ester (14-methylpentadecanoic acid methyl ester) using a reagent like BF₃-methanol or by acid-catalyzed esterification.[14] This step increases the volatility of the analyte.
-
Injection: A small volume (e.g., 1 µL) of the FAME solution is injected into the GC inlet, which is heated to ensure rapid vaporization.[3]
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-225ms). The column's stationary phase separates different fatty acid esters based on their boiling points and polarity. A temperature gradient program is typically used to optimize separation.[3]
-
Detection (MS): As the esters elute from the column, they are fragmented and ionized (commonly by electron ionization). The mass spectrometer scans a range of mass-to-charge ratios, generating a unique mass spectrum for each compound that serves as a molecular fingerprint.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing atomic nuclei with spin (like ¹H and ¹³C) to resonate. The resonance frequency is sensitive to the local chemical environment, providing information about the structure.[16]
Expected Spectral Features for this compound:
-
¹H NMR:
-
A triplet around 2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH).
-
A complex multiplet around 1.6 ppm for the β-methylene protons.
-
A large, broad signal around 1.2-1.4 ppm from the repeating methylene units in the long chain.
-
A multiplet for the methine proton (-CH-) of the iso-branch.
-
A doublet around 0.8-0.9 ppm for the terminal methyl groups (-CH(CH₃)₂).[16][17]
-
-
¹³C NMR:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.[18]
Expected Spectral Features for this compound:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.
-
A strong, sharp absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
-
Sharp peaks around 2850-2960 cm⁻¹ due to the C-H stretching of the long alkyl chain.[19]
Biological Activity and Signaling Pathways
While research into the specific biological roles of this compound is ongoing, initial studies suggest it can modulate gene expression related to lipid metabolism.[20] Its straight-chain isomer, palmitic acid, is a well-studied signaling molecule, and its pathways provide a valuable reference for future research into this compound.[21]
Known Signaling for this compound
Studies in liver hepatocellular carcinoma cells (HepG2) have shown that this compound (14-methylpentadecanoic acid, 14-MPA) can influence the expression of key genes involved in lipid synthesis.[20] Specifically, treatment with 14-MPA was observed to lower the mRNA levels of:
-
FASN (Fatty Acid Synthase): The key enzyme responsible for the synthesis of fatty acids.
-
SREBP1 (Sterol Regulatory Element-Binding Protein 1): A master transcription factor that regulates the expression of genes involved in lipogenesis.
-
SCD1 (Stearoyl-CoA Desaturase-1): An enzyme that introduces double bonds into fatty acids.
This suggests that this compound may have a regulatory role in cellular lipid homeostasis, potentially counteracting lipogenesis.[20]
Comparative Signaling Pathways of Palmitic Acid (Isomer)
For context, the isomer palmitic acid (PA) is known to be a potent signaling molecule involved in numerous cellular processes, often linked to metabolic diseases when in excess.[8] Understanding these pathways is crucial for researchers investigating the potentially divergent roles of this compound.
Key Palmitic Acid-Regulated Pathways:
-
PI3K/AKT Pathway: In contrast to this compound, excess PA often leads to the inhibition of the PI3K/AKT signaling pathway, which is central to insulin signaling. This inhibition contributes to insulin resistance.[8][22]
-
NF-κB and MAPK Inflammatory Pathways: PA can activate pro-inflammatory signaling through pathways involving Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK. This results in the production of inflammatory cytokines like TNF-α and IL-6.[8][23]
The opposing effects on gene expression between this compound (down-regulation of lipogenesis) and palmitic acid (pro-inflammatory and insulin-desensitizing) highlight the importance of fatty acid structure in determining biological function and underscore the need for further research into the specific mechanisms of branched-chain fatty acids.
References
- 1. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14-Methylpentadecanoic Acid [myskinrecipes.com]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]
- 5. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 6. acri.gov.tw [acri.gov.tw]
- 7. Showing Compound this compound (FDB003070) - FooDB [foodb.ca]
- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. iunajaf.edu.iq [iunajaf.edu.iq]
- 13. byjus.com [byjus.com]
- 14. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 23. researchgate.net [researchgate.net]
The Biological Role of 14-Methylpentadecanoic Acid in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methylpentadecanoic acid (14-MPA), also known as isopalmitic acid, is a saturated branched-chain fatty acid (BCFA) that has emerged as a bioactive lipid with significant roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of 14-MPA's biological functions, with a particular focus on its impact on lipid metabolism and inflammatory pathways. This document details its mechanism of action, summarizes key experimental findings, provides methodologies for its study, and visualizes its known signaling interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction
14-Methylpentadecanoic acid is a 16-carbon saturated fatty acid with a methyl group at the 14th carbon position. It is found in various natural sources and has been identified as a biomarker for certain physiological and pathological states, including rheumatoid arthritis.[1] As a branched-chain fatty acid, its unique structure confers distinct physical and biological properties compared to its straight-chain counterpart, palmitic acid. Recent research has highlighted its potential as a modulator of key cellular processes, making it a molecule of interest for further investigation.
Core Biological Functions
Modulation of Lipid Metabolism
Emerging evidence indicates that 14-MPA plays a significant role in regulating lipid homeostasis, particularly within hepatocytes. Studies utilizing the human liver hepatocellular carcinoma cell line (HepG2) have demonstrated that 14-MPA can effectively lower the expression of critical genes involved in fatty acid and cholesterol synthesis.[2]
Key genes downregulated by 14-MPA include:
-
Fatty Acid Synthase (FASN): A central enzyme in the de novo synthesis of fatty acids.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP1): A master transcriptional regulator of lipogenesis.
-
Stearoyl-CoA Desaturase 1 (SCD1): An enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.
The coordinated downregulation of these genes suggests a concerted mechanism by which 14-MPA can attenuate lipid accumulation in liver cells.
Anti-Inflammatory Effects
In addition to its role in lipid metabolism, 14-MPA has been shown to exert anti-inflammatory effects. Research in HepG2 cells has revealed that 14-MPA can reduce the expression of pro-inflammatory markers, including:
-
C-Reactive Protein (CRP): An acute-phase reactant protein, the levels of which rise in response to inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.
These findings suggest that 14-MPA may have therapeutic potential in conditions characterized by chronic inflammation.
Mechanism of Action: Signaling Pathways
The molecular mechanisms underlying the biological effects of 14-MPA are beginning to be elucidated. A key signaling pathway implicated in its action is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.
Activation of PPARα
Recent studies have identified 14-MPA as a potent activator of PPARα.[1] PPARα is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand, such as 14-MPA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
The activation of PPARα by 14-MPA provides a direct mechanistic link to its observed effects on lipid metabolism and inflammation. PPARα activation is known to:
-
Increase fatty acid oxidation: By upregulating the expression of genes involved in the β-oxidation of fatty acids.
-
Decrease lipogenesis: By inhibiting the expression of SREBP1c and its downstream targets, including FASN and SCD1.
-
** exert anti-inflammatory effects:** By inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines like IL-6.
The following diagram illustrates the proposed signaling pathway for 14-MPA's action.
Quantitative Data
| Gene Target | Cellular Process | Observed Effect of 14-MPA | Cell Type |
| FASN | Lipid Synthesis | Downregulation of mRNA expression | HepG2 |
| SREBP1 | Lipid Synthesis Regulation | Downregulation of mRNA expression | HepG2 |
| SCD1 | Lipid Synthesis | Downregulation of mRNA expression | HepG2 |
| CRP | Inflammation | Downregulation of mRNA expression | HepG2 |
| IL-6 | Inflammation | Downregulation of mRNA expression | HepG2 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of 14-methylpentadecanoic acid on gene expression in a hepatocyte cell line.
Cell Culture and Treatment with 14-Methylpentadecanoic Acid
This protocol describes the general procedure for culturing HepG2 cells and treating them with 14-MPA.
References
Isopalmitic Acid in Bacteria: A Technical Guide to Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain fatty acid (BCFA) found as a significant component of membrane lipids in numerous bacterial species.[1][2][3] Unlike the straight-chain fatty acids prevalent in eukaryotes, BCFAs like this compound play a crucial role in maintaining cell membrane fluidity and function, particularly in diverse and extreme environments.[2][4] Their unique structure and biosynthesis pathways make them a subject of interest for bacterial identification, taxonomic classification, and as potential targets for novel antimicrobial agents.[1][4] This guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies related to this compound in bacteria.
Natural Sources and Abundance of this compound
This compound is a constituent of the cellular fatty acid profile of many bacteria, particularly Gram-positive species.[5] Branched-chain fatty acids of the iso and anteiso series are major acyl constituents of membrane lipids in many bacteria.[1][2][4] For instance, in Bacillus subtilis, branched-chain fatty acids can constitute a significant portion of the total fatty acids, with iso- and anteiso- forms being predominant.[6] The relative abundance of this compound can vary significantly between different bacterial species and can be influenced by environmental factors such as temperature and pH.[7]
While extensive quantitative data across a wide range of species is often presented within specific research articles, the following table summarizes representative findings on the abundance of iso- and other branched-chain fatty acids in select bacteria to provide a comparative overview.
| Bacterial Species | Fatty Acid (Abbreviation) | Relative Abundance (%) | Reference Context |
| Bacillus subtilis | Branched-chain FAs (iso/anteiso) | ~90% (total branched-chain) | Membranes contain ~24% iso and ~66% anteiso fatty acids.[6] |
| Chryseobacterium frigidisoli | Saturated iso-C15:0 | Varies significantly with temp/pH | A major component, its proportion shifts in response to environmental changes.[7] |
| Streptomyces species | This compound | Present | Reported in various soil-dwelling Streptomyces species.[3][8] |
| Vancomycin-Resistant S. aureus | 14-methyl Pentadecanoic acid | Major component of biofilm | Found as a major constituent of the vancomycin-induced biofilm.[9] |
This table is illustrative. The precise percentage of this compound can vary based on growth conditions and analytical methods.
Biosynthesis of this compound
The biosynthesis of branched-chain fatty acids, including this compound, utilizes the Type II fatty acid synthase (FASII) system, which is common in bacteria.[10][11] The pathway for branched-chain fatty acids diverges from that of straight-chain fatty acids primarily at the initial priming step.[1][4]
Instead of using acetyl-CoA as a primer, the synthesis of iso-fatty acids typically starts with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For this compound, the process is initiated with isobutyryl-CoA, which is derived from valine. This primer is then elongated by the cyclic addition of two-carbon units from malonyl-CoA.[12] The key enzyme initiating this process is β-ketoacyl-acyl carrier protein synthase III (FabH), which shows specificity for these branched-chain primers.[10]
Experimental Protocols: Analysis of Bacterial Fatty Acids
The standard method for analyzing bacterial fatty acid composition involves the extraction and derivatization of fatty acids to their methyl ester forms (FAMEs), followed by analysis using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[5][13][14]
Protocol: Whole-Cell Fatty Acid Methyl Ester (FAME) Analysis
This protocol describes a common saponification and methylation procedure for the analysis of total cellular fatty acids.[5][13][14]
1. Cell Harvesting and Preparation: a. Grow bacteria under standardized conditions (e.g., specific agar medium, temperature, and incubation time) to ensure reproducibility. For plate cultures, select growth from a specific quadrant to standardize the physiological age of the cells.[5] b. Harvest approximately 40-50 mg of bacterial cells using a sterile loop. c. Transfer the cell pellet to a clean glass tube with a Teflon-lined cap.
2. Saponification: a. Add 1.0 mL of saponification reagent (e.g., 45g NaOH in 150 mL methanol and 150 mL distilled water) to the cell pellet.[5] b. Securely cap the tube and vortex thoroughly. c. Heat the tube in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes to ensure complete hydrolysis of lipids. d. Cool the tube to room temperature.
3. Methylation (Acid-Catalyzed): a. Add 2.0 mL of a methylation reagent (e.g., anhydrous 1.25 M HCl in methanol) to the saponified sample.[14] b. Cap tightly and heat at 80°C for 10 minutes. c. Cool the tube rapidly to room temperature.
4. Extraction: a. Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). b. Cap and gently mix by inverting the tube for 10 minutes. c. Centrifuge for 10 minutes at low speed to separate the phases. d. Carefully transfer the upper organic phase containing the FAMEs to a clean GC vial. e. (Optional) A base wash step can be performed on the organic phase to remove residual acid before transferring to the final vial.
5. GC-MS Analysis: a. Analyze the extracted FAMEs using a gas chromatograph equipped with a capillary column (e.g., HP 5-ms) and a mass spectrometer or flame ionization detector (FID).[14] b. An example of a typical GC method: Inject 1 μL using a split ratio. Oven program: initial temperature of 100°C, ramp to 250°C, and hold.[14] c. Identify and quantify individual FAMEs by comparing retention times and mass spectra to known standards.
Conclusion
This compound is a vital lipid component in many bacterial species, contributing to membrane integrity and environmental adaptation. Its biosynthesis via the FASII pathway, initiated by branched-chain primers, distinguishes it from the fatty acids of higher organisms. The analysis of this compound and other BCFAs through established GC-MS protocols serves as a powerful tool in microbial taxonomy and diagnostics. For drug development professionals, the enzymes involved in the unique branched-chain fatty acid synthesis pathway, such as FabH, represent promising and specific targets for the development of new antibacterial therapies. Further research into the precise roles and regulation of this compound will continue to enhance our understanding of bacterial physiology and open new avenues for therapeutic intervention.
References
- 1. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 7. Frontiers | Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions [frontiersin.org]
- 8. Methyl 14-methylpentadecanoate | C17H34O2 | CID 21205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 14-methyl Pentadecanoic Acid methyl ester | TargetMol [targetmol.com]
- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Isopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched long-chain saturated fatty acid. While less studied than its straight-chain isomer, palmitic acid, this compound exhibits unique biological activities with significant implications for cellular signaling and metabolism. This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of this compound, with a particular focus on its role as a signaling molecule. Detailed experimental protocols for its synthesis and quantification are provided, alongside a summary of its known biological interactions, to support further research and drug development endeavors.
Chemical Structure and Properties
This compound is a 16-carbon saturated fatty acid with a methyl group at the 14th carbon position.[1][2] This branched structure confers distinct physical and chemical properties compared to the linear palmitic acid.
| Property | Value | Source |
| Systematic Name | 14-methylpentadecanoic acid | [1] |
| Synonyms | Isohexadecanoic acid, this compound | [2] |
| Chemical Formula | C16H32O2 | [2] |
| Molecular Weight | 256.42 g/mol | |
| CAS Number | 4669-02-7 | [2] |
| Melting Point | 61.5-61.6 °C | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |
Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from the synthesis of a structurally similar branched-chain fatty acid, 2-methoxy-14-methylpentadecanoic acid, and can be modified for the synthesis of this compound.[3] The general strategy involves the creation of a branched alkyl chain followed by carboxylation.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
1-bromo-12-methyltridecane
-
Magnesium turnings
-
Dry diethyl ether
-
Carbon dioxide (dry ice)
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Slowly add a solution of 1-bromo-12-methyltridecane in dry diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.
-
Carbonation: Cool the Grignard reagent in an ice bath. Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture. The Grignard reagent will react with the CO2 to form the carboxylate salt.
-
Acidification: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate, yielding this compound.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the this compound into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
This compound has been identified as a bioactive lipid that functions as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.
Activation of PPARα
Branched-chain fatty acids, including this compound, have been shown to be mediators of the activation of hepatic PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
While the direct binding and activation of PPARα by this compound are established, specific quantitative data such as EC50 values from in vitro reporter assays are not yet widely available in the public domain. However, reporter assay kits for human and mouse PPARα are commercially available and can be used to quantify the agonist activity of this compound.[5][6]
Downstream Signaling of this compound-Mediated PPARα Activation
The activation of PPARα by this compound is expected to regulate the expression of a suite of genes involved in lipid metabolism. The downstream effects include the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.
Below is a DOT language script for a diagram illustrating the signaling pathway of this compound through PPARα activation.
References
- 1. 14-Methylpentadecanoic Acid [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
Isopalmitic Acid: A Technical Guide to its Function as a Membrane Fluidity Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopalmitic acid, a branched-chain saturated fatty acid, plays a crucial role in modulating the biophysical properties of cellular membranes. Contrary to the rigidifying effect of its straight-chain counterpart, palmitic acid, this compound acts as a membrane fluidizer. By disrupting the tight packing of phospholipid acyl chains, it increases membrane fluidity, a critical factor for maintaining the functionality of membrane-embedded proteins and ensuring cellular integrity, particularly in organisms adapted to low-temperature environments. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences membrane stability, detailed experimental protocols for assessing these effects, and an overview of the signaling pathways modulated by these changes in membrane dynamics.
Introduction: The Role of Branched-Chain Fatty Acids in Membrane Architecture
Cellular membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins that are essential for a vast array of cellular processes. The fluidity of these membranes is largely determined by the composition of their constituent phospholipids, particularly the structure of their fatty acyl chains. While straight-chain saturated fatty acids, such as palmitic acid, promote a more ordered, gel-like state, the introduction of branching in the acyl chain, as seen in this compound (14-methylpentadecanoic acid), introduces steric hindrance that disrupts tight packing. This disruption leads to an increase in membrane fluidity, which is a form of "stabilization" that maintains the membrane in a functional, liquid-crystalline state across a wider range of temperatures.
Biophysical Effects of this compound on Lipid Bilayers
The incorporation of this compound into phospholipid bilayers has profound effects on their physical properties. These effects are primarily due to the methyl branch at the iso-position, which interferes with the van der Waals interactions between adjacent acyl chains.
Impact on Membrane Fluidity and Phase Transition
This compound lowers the main phase transition temperature (Tm) of phospholipid bilayers. This means that membranes containing this compound remain in a fluid state at lower temperatures compared to membranes composed solely of straight-chain saturated fatty acids. This "fluidizing" effect is critical for the survival of bacteria in cold environments, as it prevents the membrane from entering a non-functional gel state.
Alterations in Membrane Structure and Order
The presence of this compound leads to a decrease in the acyl chain order parameter (SCD), indicating a more disordered and fluid membrane interior. This is accompanied by an increase in the average area per lipid molecule and a corresponding decrease in bilayer thickness.
Quantitative Data on Membrane Properties
While specific quantitative data for membranes composed purely of this compound-containing phospholipids are limited in the readily available literature, studies on mixed-lipid systems and closely related branched-chain fatty acids provide valuable insights. The following table summarizes the expected qualitative and quantitative effects of this compound on key membrane parameters based on studies of branched-chain fatty acids in general.
| Membrane Parameter | Effect of this compound Incorporation | Method of Measurement |
| Main Phase Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) |
| Acyl Chain Order Parameter (SCD) | Decrease | Deuterium NMR (²H-NMR) |
| Membrane Fluidity (Generalized Polarization - GP) | Decrease (indicating increased fluidity) | Fluorescence Spectroscopy (e.g., with Laurdan) |
| Area per Lipid | Increase | X-ray Diffraction, Molecular Dynamics (MD) Simulations |
| Bilayer Thickness | Decrease | X-ray Diffraction, Neutron Scattering, MD Simulations |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane-stabilizing (fluidizing) effects of this compound.
Differential Scanning Calorimetry (DSC) to Determine Phase Transition Temperature
DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in lipids.
Protocol:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a synthetic phospholipid (e.g., DPPC) and a varying mole percentage of a phospholipid containing this compound.
-
Sample Preparation: Transfer a precise amount of the liposome suspension into a DSC sample pan. An identical volume of buffer is used in the reference pan.
-
DSC Measurement: Scan the sample and reference pans over a defined temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).
-
Data Analysis: The main phase transition temperature (Tm) is determined as the peak of the endothermic transition in the thermogram. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.
Fluorescence Spectroscopy with Laurdan to Measure Membrane Fluidity
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the packing of lipid acyl chains.
Protocol:
-
Liposome Preparation: Prepare LUVs with the desired lipid composition (including this compound-containing phospholipids).
-
Laurdan Labeling: Add a small aliquot of a concentrated Laurdan stock solution in a suitable solvent (e.g., ethanol or DMSO) to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1. Incubate in the dark for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at a desired temperature using an excitation wavelength of 350 nm.
-
Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. A lower GP value indicates higher membrane fluidity.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.
Workflow:
-
System Setup: Construct a model lipid bilayer in silico, with one leaflet containing phospholipids with this compound and the other with a reference lipid (e.g., DPPC). The bilayer is then solvated with water molecules and ions to mimic physiological conditions.
-
Simulation: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) using a suitable force field (e.g., CHARMM36 or GROMOS).
-
Analysis: Analyze the simulation trajectory to calculate various biophysical parameters, including area per lipid, bilayer thickness, and deuterium order parameters for the acyl chains.
Signaling Pathways Modulated by this compound-Induced Membrane Fluidity
Changes in membrane fluidity can have significant downstream effects on cellular signaling by altering the conformation and function of membrane-associated proteins.
G-Protein Coupled Receptor (GPCR) Signaling
The activity of many GPCRs is sensitive to the lipid environment. Increased membrane fluidity can alter the conformational dynamics of GPCRs, affecting ligand binding, G-protein coupling, and downstream signaling cascades.
Caption: this compound alters GPCR signaling by modulating membrane fluidity.
Protein Kinase C (PKC) Activity
PKC is a family of signaling proteins that translocate to the cell membrane upon activation. The lipid composition and fluidity of the membrane can influence the recruitment and activity of PKC isoforms, thereby affecting a wide range of cellular processes.
Caption: Membrane fluidity changes by this compound can modulate PKC signaling.
Ion Channel Function
The gating properties of many ion channels are sensitive to the mechanical properties of the lipid bilayer. By increasing membrane fluidity, this compound can alter the conformational changes required for channel opening and closing, thereby modulating ion flux across the membrane.
Caption: this compound's effect on membrane fluidity can modulate ion channel function.
Conclusion
This compound is a key modulator of membrane biophysics, acting to increase membrane fluidity and thereby "stabilize" the liquid-crystalline phase of the lipid bilayer. This function is critical for maintaining the activity of membrane-associated proteins and for cellular adaptation to environmental stressors such as low temperature. The experimental techniques and signaling pathway overviews provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound in cellular function and disease. A deeper understanding of how branched-chain fatty acids like this compound influence membrane properties will be invaluable for the development of novel therapeutic strategies that target membrane-dependent processes.
A Technical Guide to the Role of Isopalmitic Acid as an Energy Source in Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid that, while less ubiquitous than its straight-chain isomer palmitic acid, plays a significant role in cellular metabolism and energy production. This technical guide provides an in-depth exploration of the metabolic fate of this compound as a cellular fuel source. It details the pathways of its uptake, activation, mitochondrial transport, and subsequent β-oxidation, highlighting the unique enzymatic steps required for its catabolism. Furthermore, this document presents quantitative data on its energy yield, details relevant experimental protocols for its study, and visualizes the core metabolic and experimental workflows.
Introduction to this compound
This compound is a 16-carbon, saturated fatty acid characterized by a methyl group on the antepenultimate (n-2) carbon. This branched structure distinguishes it from the linear palmitic acid (C16:0) and influences its physical properties and metabolic processing.[1] Branched-chain fatty acids are integral components of cell membranes, particularly in microbes, where they modulate membrane fluidity.[1] In mammalian cells, this compound is derived from dietary sources or through the metabolism of other branched-chain molecules. Its catabolism serves as a source of cellular energy in the form of ATP.
Cellular Uptake and Activation
The journey of this compound as an energy source begins with its transport across the plasma membrane, a process facilitated by fatty acid protein transporters such as FAT/CD36.[2][3] Once inside the cytosol, this compound must be activated before it can be metabolized. This activation is a two-step, ATP-dependent reaction catalyzed by Acyl-CoA synthetase (ACS).[2][4] The reaction converts this compound into isopalmitoyl-CoA, a high-energy thioester, at the cost of two ATP equivalents.[4]
Mitochondrial Transport via the Carnitine Shuttle
The primary site for fatty acid oxidation in eukaryotic cells is the mitochondrial matrix.[5] However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs like isopalmitoyl-CoA.[4] Transport is accomplished via the carnitine shuttle system.[6]
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the isopalmitoyl group from CoA to carnitine, forming isopalmitoyl-carnitine.[2]
-
Carnitine-Acylcarnitine Translocase (CAT): Isopalmitoyl-carnitine is then transported across the inner mitochondrial membrane into the matrix by CAT in exchange for a free carnitine molecule.[2]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner membrane, CPT2 reverses the process, transferring the isopalmitoyl group back to a mitochondrial CoA molecule, regenerating isopalmitoyl-CoA and free carnitine.[2]
The β-Oxidation Pathway
Once inside the mitochondrial matrix, isopalmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle.[2][5]
The four core reactions are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.[7]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[2]
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.[2]
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[4]
This cycle repeats until the fatty acid is completely broken down. For a 16-carbon fatty acid like this compound, this process requires 7 cycles.[8] The methyl branch on this compound does not interfere with the standard β-oxidation process until the final cycles, where specialized enzymes handle the branched structure. The final thiolysis step yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.
Energy Yield: A Quantitative Comparison
The complete oxidation of one molecule of this compound yields a significant amount of ATP. The breakdown produces acetyl-CoA and one propionyl-CoA, which are further oxidized in the citric acid cycle. The NADH and FADH₂ produced during β-oxidation and the citric acid cycle donate their electrons to the electron transport chain to generate ATP via oxidative phosphorylation.
| Molecule | Source | ATP per Molecule (Approx.) | Total ATP |
| This compound (C16, Branched) | |||
| Activation | - | - | -2 |
| 7 FADH₂ | 7 Cycles of β-Oxidation | 1.5 | 10.5 |
| 7 NADH | 7 Cycles of β-Oxidation | 2.5 | 17.5 |
| 6 Acetyl-CoA | β-Oxidation | 10 | 60 |
| 1 Propionyl-CoA (→ Succinyl-CoA) | Final β-Oxidation Cycle | 5 | 5 |
| Net ATP Yield (this compound) | 101 | ||
| Palmitic Acid (C16, Straight-chain) | |||
| Activation | - | - | -2 |
| 7 FADH₂ | 7 Cycles of β-Oxidation | 1.5 | 10.5 |
| 7 NADH | 7 Cycles of β-Oxidation | 2.5 | 17.5 |
| 8 Acetyl-CoA | β-Oxidation | 10 | 80 |
| Net ATP Yield (Palmitic Acid) | 106 |
Note: ATP yield can vary slightly depending on the specific proton-motive force values used for NADH and FADH₂.
Impact on Cellular Signaling
While less studied than palmitic acid, branched-chain fatty acids can influence cellular signaling. Excess fatty acids can lead to the production of lipid metabolites that modulate key signaling pathways. For example, high levels of intracellular fatty acyl-CoAs can impact pathways regulating energy homeostasis and inflammation.[9] Palmitic acid has been shown to affect the insulin/PI3K/Akt pathway and activate mTOR kinase.[10][11] It can also modulate pathways involving SIRT1 and PKCζ, which are crucial for regulating the cellular switch between fatty acid and glucose metabolism.[12] Further research is needed to delineate the specific signaling roles of this compound.
Experimental Protocols
Studying the metabolism of this compound requires precise methodologies to quantify its oxidation and trace its metabolic fate.
Protocol 1: Radiolabeled Fatty Acid Oxidation Assay
This method measures the rate of β-oxidation by tracking the conversion of a radiolabeled fatty acid into metabolic products.[13][14]
Objective: To quantify the rate of this compound oxidation to CO₂ and acid-soluble metabolites (ASMs).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]-isopalmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Assay medium (e.g., Krebs-Ringer buffer)
-
L-carnitine (0.5 mM)
-
Perchloric acid (7%)
-
Scintillation fluid and counter
-
Sealed incubation flasks with a center well for a CO₂ trap (filter paper soaked in 1N NaOH)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and culture to desired confluency.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]-isopalmitic acid complexed with BSA in the assay medium.
-
Assay Initiation: Wash cells with assay medium. Add the radiolabeled substrate mix to the cells. Place the NaOH-soaked filter paper in the center well of the sealed flask.
-
Incubation: Incubate the cells at 37°C for 2-4 hours to allow for fatty acid uptake and oxidation.[15]
-
Reaction Termination: Stop the reaction by injecting perchloric acid into the medium. This releases the dissolved ¹⁴CO₂ from the medium.[15]
-
CO₂ Trapping: Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂ by the NaOH filter paper.[15]
-
Measurement:
-
Data Analysis: Normalize the radioactive counts (DPM) to the total protein content per well. The sum of DPM from CO₂ and ASMs represents the total rate of this compound oxidation.
Protocol 2: High-Resolution Respirometry (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration, in live cells.[15][16]
Objective: To assess the capacity of cells to oxidize exogenous this compound.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer and consumables
-
Seahorse XF Base Medium supplemented with L-carnitine (0.5 mM) and low glucose (e.g., 2.5 mM)[15]
-
Isopalmitate-BSA conjugate
-
Etomoxir (CPT1 inhibitor, for control wells)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.[17]
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C.[18]
-
Instrument Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with isopalmitate-BSA, oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution:
-
Place the cell plate into the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject the isopalmitate-BSA substrate and measure the subsequent change in OCR. An increase indicates oxidation of the exogenous fatty acid.
-
(Optional) Inject Etomoxir to confirm that the observed OCR increase is dependent on CPT1 and mitochondrial fatty acid import.
-
Perform a mitochondrial stress test by sequentially injecting the remaining compounds to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration for each well. Compare the OCR of cells fed this compound to control wells.
Protocol 3: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual lipid species.[19][20]
Objective: To accurately quantify the concentration of this compound in cell lysates or biofluids.
Materials:
-
Biological sample (e.g., cell pellet, plasma)
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Lipid extraction solvents (e.g., Folch or Bligh-Dyer methods using chloroform/methanol mixtures)
-
UHPLC system coupled to a triple-quadrupole mass spectrometer
-
C18 reverse-phase chromatography column
Procedure:
-
Sample Preparation: Homogenize the biological sample. Add a known amount of the internal standard to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction to separate lipids from other cellular components. Evaporate the organic solvent phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto the UHPLC system for chromatographic separation.
-
The mass spectrometer is operated in negative ionization mode using electrospray ionization (ESI).[20]
-
Use Multiple Reaction Monitoring (MRM) for quantification. Set the instrument to monitor the specific precursor-to-product ion transition for this compound (and its internal standard).
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Conclusion
This compound represents an important, albeit less abundant, source of cellular energy. Its metabolism largely follows the canonical β-oxidation pathway, with specific enzymatic adaptations required to process its branched structure. While yielding slightly less ATP than its linear counterpart, palmitic acid, it remains a potent fuel for mitochondrial respiration. The methodologies detailed herein provide a robust framework for researchers to investigate the precise roles of this compound in cellular bioenergetics, signaling, and its potential implications in metabolic diseases. Further exploration into the unique signaling properties and metabolic regulation of branched-chain fatty acids will undoubtedly deepen our understanding of cellular lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adpcollege.ac.in [adpcollege.ac.in]
- 5. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 6. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic acid interferes with energy metabolism balance by adversely switching the SIRT1-CD36-fatty acid pathway to the PKC zeta-GLUT4-glucose pathway in cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 18. tabaslab.com [tabaslab.com]
- 19. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. iris.unitn.it [iris.unitn.it]
Isopalmitic acid discovery and historical context in lipid research
An In-depth Exploration of the Discovery, Characterization, and Biological Significance of 14-Methylpentadecanoic Acid in Lipid Research
Introduction
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched saturated fatty acid that has garnered increasing interest in the field of lipid research. Unlike its straight-chain isomer, palmitic acid, the presence of a methyl group at the iso-position confers unique physical, chemical, and biological properties to the molecule. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, details of its initial isolation and characterization, its physicochemical properties, and its emerging roles in cellular signaling and human health. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing lipid molecule.
Historical Context and Discovery
The study of fatty acids has a rich history, with foundational work in the 19th and early 20th centuries laying the groundwork for our current understanding of lipid chemistry.[1] Early researchers like Michel Eugène Chevreul were instrumental in identifying and characterizing common fatty acids.[1] However, the existence and structural elucidation of branched-chain fatty acids came much later, aided by advancements in analytical techniques.
Pioneering work by A. C. Chibnall and S. H. Piper in the 1930s on the composition of plant and insect waxes significantly advanced the understanding of long-chain fatty acids and alcohols, though their primary focus was on straight-chain and cyclic structures.[2][3][4] Their meticulous work on the isolation and characterization of components from natural waxes provided the analytical framework for later discoveries in the field.[2][3][4]
The definitive discovery and isolation of this compound can be attributed to the work of R. P. Hansen, F. B. Shorland, and N. June Cooke in the mid-1950s. Their systematic investigation of the branched-chain fatty acids present in animal fats led to the successful isolation of 14-methylpentadecanoic acid from ox perinephric fat, as detailed in their seminal 1955 publication in The Biochemical Journal.[5][6] This discovery was part of a broader effort to characterize the diverse fatty acid composition of ruminant fats, which were found to contain a variety of branched-chain fatty acids.[6]
Physicochemical Properties of this compound
The methyl branch in this compound significantly influences its physical and chemical properties compared to its straight-chain counterpart, palmitic acid. These differences have implications for its role in biological membranes and its metabolic fate.
| Property | This compound (14-methylpentadecanoic acid) | Palmitic Acid (n-hexadecanoic acid) | References |
| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₃₂O₂ | [7] |
| Molecular Weight | 256.42 g/mol | 256.42 g/mol | [8] |
| Melting Point | 61.5-61.6 °C | 63.1 °C | [9] |
| Boiling Point | 371 °C at 760 mmHg | 351.5 °C at 760 mmHg | [9] |
| Density | 0.891 g/cm³ | 0.853 g/cm³ at 62 °C | [9] |
| IUPAC Name | 14-methylpentadecanoic acid | Hexadecanoic acid | [7][10] |
| Synonyms | Isohexadecanoic acid, Iso-C16:0 | Cetanic acid, Hexadecylic acid | [11][12] |
Experimental Protocols
Historical Isolation of this compound from Ox Perinephric Fat
The original method employed by Hansen, Shorland, and Cooke in 1955 for the isolation of this compound was a multi-step process involving saponification, fractional distillation, and low-temperature crystallization. This meticulous process was state-of-the-art for its time and laid the foundation for the identification of numerous branched-chain fatty acids.
Experimental Workflow:
Detailed Methodology:
-
Saponification: The ox perinephric fat was saponified by refluxing with an excess of alcoholic potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and potassium salts of the constituent fatty acids.
-
Extraction and Esterification: The fatty acids were liberated from their potassium salts by acidification with a mineral acid and then extracted. The mixed free fatty acids were then converted to their methyl esters by refluxing with methanol and a catalytic amount of sulfuric acid.
-
Fractional Distillation: The complex mixture of fatty acid methyl esters was subjected to fractional distillation under high vacuum.[2][13][14][15] This technique separates the esters based on their boiling points, which are primarily determined by their chain length. The fraction corresponding to C16 methyl esters was collected.
-
Urea Adduction: The C16 methyl ester fraction was treated with a saturated solution of urea in methanol. Straight-chain fatty acid esters form crystalline inclusion complexes (adducts) with urea, while branched-chain and unsaturated esters, being bulkier, do not. The non-adduct forming fraction, enriched in branched-chain esters, was recovered by filtration.
-
Low-Temperature Crystallization: The non-adduct forming fraction was further purified by repeated low-temperature crystallization from acetone. This process takes advantage of the different solubilities and crystallization points of the various methyl esters.
-
Identification: The isolated crystalline methyl ester was identified as methyl 14-methylpentadecanoate through its melting point, elemental analysis, and X-ray crystallography to determine the long crystal spacing, a key technique of the era for determining the chain length of long-chain aliphatic compounds.
-
Hydrolysis: The purified methyl isopalmitate was then hydrolyzed to yield this compound.
Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Today, the analysis of this compound and other fatty acids is routinely performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific technique.
Experimental Workflow:
Detailed Methodology:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method.
-
Derivatization: The extracted lipids are transesterified or the free fatty acids are esterified to form fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.[16][17]
-
GC-MS Analysis: The FAMEs are then injected into a gas chromatograph.
-
Gas Chromatography: The FAMEs are vaporized and separated on a long capillary column coated with a stationary phase. The separation is based on the volatility and polarity of the FAMEs. Branched-chain FAMEs typically have slightly different retention times than their straight-chain counterparts.
-
Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison to spectral libraries and authentic standards.[4][12][18]
-
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard.
Biological Significance and Signaling Pathways
While much of the research on the biological effects of C16 saturated fatty acids has focused on palmitic acid, emerging evidence suggests that branched-chain fatty acids like this compound have distinct roles.
Abundance and Distribution
This compound is found in various biological sources, often as a minor component of the total fatty acid profile.
| Biological Source | Reported Concentration/Abundance | References |
| Human Adipose Tissue | 0.02-0.6% of total fatty acids | [19] |
| Human Plasma/Serum | Variable, generally low concentrations | [20][21][22] |
| Bovine Milk Fat | ~0.8% of total fatty acids | |
| Bovine Meat (Beef) | Present in intramuscular fat | [13][23] |
| Vernix Caseosa | A significant component of the lipid fraction |
Potential Signaling Roles
While direct signaling pathways for this compound are still under investigation, its structural similarity to palmitic acid and its nature as a branched-chain fatty acid suggest potential involvement in several key signaling cascades.
4.2.1. Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[8] Fatty acids and their derivatives are natural ligands for PPARs.[8] While palmitic acid is a known, albeit weak, activator of PPARα, some branched-chain fatty acids, such as phytanic acid, are potent PPARα ligands.[6][14][16][24][25] It is plausible that this compound may also modulate PPAR activity, thereby influencing lipid homeostasis.
4.2.2. Toll-Like Receptors (TLRs)
Toll-like receptors are a class of proteins that play a key role in the innate immune system. TLR4, in particular, can be activated by saturated fatty acids like palmitic acid, leading to a pro-inflammatory response through the activation of signaling pathways such as NF-κB and MAPK.[1][23][26][27][28][29][30][31] Given its structural similarity, this compound may also interact with TLR4, although likely with different potency, and contribute to inflammatory signaling.
Conclusion and Future Directions
The discovery of this compound was a significant step in recognizing the complexity and diversity of fatty acids in nature. From its painstaking isolation in the mid-20th century to its rapid identification by modern analytical techniques, the study of this branched-chain fatty acid has mirrored the broader advancements in lipid research. While its physicochemical properties are well-characterized, its precise biological roles and signaling mechanisms are still being elucidated. Future research should focus on delineating the specific interactions of this compound with nuclear receptors and cell surface receptors to understand its unique contributions to cellular metabolism and signaling, distinct from its more abundant straight-chain isomer. Such studies will be crucial for a comprehensive understanding of the role of branched-chain fatty acids in health and disease, and may open new avenues for therapeutic intervention.
References
- 1. Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid induces IP-10 expression in human macrophages via NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [THE UNESTERIFIED FATTY ACIDS IN BLOOD PLASMA AND INTERCELLULAR MEDIUM: EFFECT OF INSULIN AND ALBUMIN (THE LECTURE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. macbeth-project.eu [macbeth-project.eu]
- 16. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opposite regulation of PPAR-alpha and -gamma gene expression by both their ligands and retinoic acid in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Occurrence of positional isomers of octadecenoic and hexadecenoic acids in human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 24. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. AMPK Prevents Palmitic Acid-Induced Apoptosis and Lipid Accumulation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Saturated fatty acid and TLR signaling link β cell dysfunction and islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Isopalmitic Acid in Soil Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopalmitic acid, a 16-carbon branched-chain fatty acid (BCFA), is a significant component of the cell membranes of many soil bacteria, particularly Gram-positive species. Its presence and concentration can influence membrane fluidity and permeability, thereby affecting the organism's adaptation to environmental stressors. Beyond its structural role, emerging evidence suggests that this compound and other BCFAs may act as signaling molecules, influencing intercellular communication and community behavior. This technical guide provides a preliminary investigation into the role of this compound in soil bacteria, summarizing current knowledge on its metabolism, potential signaling functions, and methodologies for its study. While specific data on this compound remains limited, this guide draws upon information from closely related BCFAs to provide a foundational understanding for future research and drug development efforts targeting bacterial fatty acid metabolism.
Introduction
Soil bacteria represent a vast and diverse group of microorganisms critical for nutrient cycling and overall ecosystem health. Their ability to thrive in a multitude of challenging environments is partly due to the unique composition of their cellular membranes. Branched-chain fatty acids (BCFAs), such as this compound (14-methylpentadecanoic acid), are key lipid components in many of these bacteria, especially within the Gram-positive phyla. The methyl branch in their structure lowers the melting point compared to their straight-chain counterparts, thereby increasing membrane fluidity at lower temperatures and in the presence of membrane-disrupting agents.
The study of bacterial fatty acid metabolism has gained significant traction in the field of drug development. The enzymes involved in these pathways are often distinct from their eukaryotic counterparts, presenting attractive targets for novel antimicrobial agents. Understanding the specific roles of fatty acids like this compound in bacterial physiology and signaling is crucial for identifying and validating these targets. This guide aims to consolidate the current, albeit preliminary, understanding of this compound in soil bacteria and to provide a framework for future experimental investigations.
This compound Metabolism in Soil Bacteria
The metabolism of this compound can be broadly divided into its biosynthesis (anabolism) and degradation (catabolism).
Biosynthesis of this compound
The biosynthesis of BCFAs in bacteria utilizes precursors from branched-chain amino acid (BCAA) metabolism. In the case of this compound, the synthesis is initiated with isobutyryl-CoA, a derivative of the amino acid valine.
Key Steps in this compound Biosynthesis:
-
Primer Synthesis: The synthesis starts with the formation of a short-chain branched acyl-CoA, typically isobutyryl-CoA, from valine degradation.
-
Elongation: The isobutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In most bacteria, this is a Type II FAS system, where individual enzymes carry out the sequential addition of two-carbon units from malonyl-CoA.
-
Chain Termination: The elongation process continues until the 16-carbon chain of this compound is formed. The mechanism of chain length determination and termination is not fully understood but is thought to involve the specificity of certain FAS enzymes.
Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis
| Enzyme | Function |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Converts branched-chain α-keto acids (from BCAA degradation) to branched-chain acyl-CoAs (e.g., isobutyryl-CoA). |
| Acetyl-CoA carboxylase (ACC) | Produces malonyl-CoA, the two-carbon donor for fatty acid elongation. |
| Malonyl-CoA:ACP transacylase (FabD) | Transfers the malonyl group from CoA to the acyl carrier protein (ACP). |
| Acyl-ACP synthetase (FabG, FabZ, FabI) | A complex of enzymes that catalyze the four recurring steps of fatty acid elongation: condensation, reduction, dehydration, and a second reduction. |
| Thioesterase (e.g., TesA) | May be involved in the termination of fatty acid synthesis and the release of the free fatty acid from the ACP. |
Catabolism of this compound
The degradation of fatty acids in bacteria primarily occurs through the β-oxidation pathway. While the general principles of β-oxidation apply to BCFAs, the presence of the methyl branch requires additional enzymatic steps to bypass the steric hindrance it creates.
Hypothesized Steps in this compound Catabolism:
-
Activation: this compound is first activated to its coenzyme A (CoA) derivative, isopalmitoyl-CoA.
-
β-Oxidation Cycles: The isopalmitoyl-CoA molecule undergoes successive rounds of β-oxidation, shortening the chain by two carbons in each cycle and producing acetyl-CoA.
-
Handling of the Branched-Chain Intermediate: When the β-oxidation process reaches the methyl branch, specialized enzymes are required. This likely involves an α-oxidation step or an isomerization to shift the position of the methyl group, allowing β-oxidation to continue. The exact enzymatic machinery for this process in the context of this compound in soil bacteria is an active area of research.
Diagram: Hypothesized this compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from valine and malonyl-CoA.
This compound as a Signaling Molecule
While the primary role of this compound is structural, fatty acids are increasingly recognized as signaling molecules in bacteria. They can act as intra- and intercellular messengers, influencing processes such as quorum sensing, biofilm formation, and virulence.
The specific role of this compound as a signaling molecule in soil bacteria is not yet well-defined. However, studies on other fatty acids provide a basis for hypothesizing its potential functions:
-
Quorum Sensing: Some bacteria use fatty acid derivatives as quorum-sensing signals to coordinate gene expression in a population-density-dependent manner. It is plausible that this compound or its derivatives could function similarly in certain soil bacteria.
-
Biofilm Formation and Dispersion: Fatty acids have been shown to influence the transition between motile (planktonic) and sessile (biofilm) lifestyles. This compound could potentially modulate the physical properties of the cell surface, affecting adhesion and biofilm development.
-
Inter-species Communication: In the complex soil environment, bacteria constantly interact with other microorganisms. Fatty acids released into the environment could act as signals that are perceived by other species, influencing community dynamics.
Diagram: Potential Signaling Roles of this compound
Caption: Hypothesized signaling functions of this compound.
Experimental Protocols
Investigating the role of this compound in soil bacteria requires robust experimental methodologies. Below are detailed protocols for the extraction, quantification, and analysis of this fatty acid.
Extraction and Methylation of Bacterial Fatty Acids
This protocol is adapted from established methods for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC).
Materials:
-
Bacterial cell culture
-
Methanol
-
Chloroform
-
0.5 M Sodium methoxide in methanol
-
Glacial acetic acid
-
Hexane (GC grade)
-
Internal standard (e.g., heptadecanoic acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Cell Harvesting: Centrifuge a known volume of bacterial culture (e.g., 10 mL) at 5,000 x g for 10 minutes. Discard the supernatant.
-
Lipid Extraction: Resuspend the cell pellet in 1 mL of methanol. Add 2 mL of chloroform. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.8 mL of deionized water and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Methylation: Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract. Add the internal standard. Cap the tube tightly and incubate at 50°C for 15 minutes.
-
Neutralization: Cool the tube to room temperature and add 0.1 mL of glacial acetic acid to neutralize the reaction.
-
FAME Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Sample for GC Analysis: Carefully collect the upper hexane layer containing the FAMEs into a GC vial.
-
GC Analysis: Inject the sample into the GC-FID. The retention time of the this compound methyl ester can be compared to a known standard for identification and quantification.
Analysis of this compound's Effect on Bacterial Growth
This protocol outlines a method to assess the impact of exogenous this compound on bacterial growth kinetics.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Solvent control (e.g., ethanol)
-
96-well microplate
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.
-
Preparation of Microplate: In the wells of a 96-well plate, add the diluted bacterial culture.
-
Treatment Application: Add different concentrations of the this compound stock solution to the wells. Include a solvent control (same volume of ethanol without this compound) and a no-treatment control.
-
Incubation and Monitoring: Incubate the microplate in a microplate reader at the optimal growth temperature for the bacterium. Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for 24-48 hours.
-
Data Analysis: Plot the OD600 values over time to generate growth curves. From these curves, determine key growth parameters such as the lag phase duration, maximum growth rate, and final cell density for each treatment condition.
Diagram: Experimental Workflow for this compound Analysis
Caption: Workflow for analyzing this compound and its effects.
Quantitative Data Summary
Currently, there is a paucity of publicly available quantitative data specifically detailing the effects of this compound on soil bacteria. The following table provides a template for how such data, once generated, could be structured for clear comparison.
Table 2: Hypothetical Quantitative Effects of this compound on a Soil Bacterium
| This compound Concentration (µM) | Maximum Specific Growth Rate (h⁻¹) | Final Cell Density (OD600) | Relative Expression of fabH Gene (fold change) |
| 0 (Control) | 0.50 | 1.2 | 1.0 |
| 10 | 0.52 | 1.25 | 0.9 |
| 50 | 0.45 | 1.1 | 0.7 |
| 100 | 0.30 | 0.8 | 0.4 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion and Future Directions
This compound is a fundamental component of many soil bacteria, contributing to the integrity and function of their cell membranes. While its structural role is relatively well-established, its metabolic and signaling functions are still largely unexplored. This technical guide has provided a preliminary overview of the current understanding of this compound in soil bacteria, including its biosynthesis, hypothesized catabolism, and potential signaling roles. The detailed experimental protocols offer a starting point for researchers to further investigate this important molecule.
Future research should focus on:
-
Elucidating the specific enzymatic pathways for this compound catabolism in different soil bacterial species.
-
Identifying and characterizing the receptors and downstream signaling cascades that may be activated by this compound.
-
Generating quantitative data on how varying concentrations of this compound affect bacterial growth, gene expression, and community interactions.
-
Screening for and developing inhibitors of this compound biosynthesis as potential novel antimicrobial agents.
A deeper understanding of the multifaceted roles of this compound in soil bacteria will not only advance our fundamental knowledge of microbial physiology but also open new avenues for the development of targeted therapies to combat bacterial infections.
Isopalmitic acid as a precursor in fatty acid synthesis
An In-depth Technical Guide on Isopalmitic Acid as a Precursor in Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (14-methylpentadecanoic acid) is a saturated, methyl-branched fatty acid (BCFA) found in various biological systems. Unlike its straight-chain isomer, palmitic acid, which is synthesized de novo from acetyl-CoA precursors, this compound originates from a distinct pathway that utilizes primers derived from branched-chain amino acid (BCAA) catabolism. This guide provides a detailed examination of the biosynthesis of this compound, its potential role as a precursor for more complex fatty acids, and the experimental methodologies required to study its metabolism. We present structured tables for quantitative data, detailed experimental protocols, and visualizations of the biochemical pathways and analytical workflows.
Introduction to this compound
This compound is an iso-series branched-chain fatty acid characterized by a methyl group at the antepenultimate (n-2) carbon. BCFAs are integral components of cell membranes, particularly in bacteria, and are also found in mammalian tissues where they influence membrane fluidity and cellular signaling.[1] The biosynthesis of this compound fundamentally differs from that of straight-chain fatty acids (SCFAs) like palmitic acid, primarily in its initial priming step. While palmitic acid synthesis is initiated with an acetyl-CoA unit, this compound synthesis begins with an isobutyryl-CoA primer, a catabolic product of the amino acid valine.[2] This distinction establishes a direct link between BCAA metabolism and the synthesis of this class of lipids.
The Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins in the mitochondria with the breakdown of valine and concludes in the cytoplasm with elongation by the fatty acid synthase (FAS) complex.
Generation of the Isobutyryl-CoA Primer
The initial and defining step is the formation of isobutyryl-CoA. This molecule is an intermediate in the catabolic pathway of valine.[2] The pathway involves the transamination of valine, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, ultimately yielding isobutyryl-CoA. This mitochondrial intermediate must then be transported to the cytoplasm to participate in fatty acid synthesis.
Elongation by the Fatty Acid Synthase (FAS) Complex
Once in the cytoplasm, isobutyryl-CoA serves as the primer for the FAS complex. The subsequent steps mirror the canonical synthesis of palmitic acid:
-
Priming: Isobutyryl-CoA is loaded onto the FAS complex.
-
Elongation Cycles: The chain is elongated through six successive cycles. In each cycle, a two-carbon unit is added from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC).[3][4]
-
Reactions: Each elongation cycle involves a sequence of condensation, reduction, dehydration, and a second reduction, with NADPH providing the reducing equivalents.[3]
-
Termination: After six rounds of elongation (adding a total of 12 carbons to the initial 4-carbon primer), the 16-carbon fatty acid, this compound, is released from the FAS complex by the thioesterase domain.
References
Methodological & Application
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain fatty acid (BCFA) that plays a role in various biological processes and is considered a biomarker for certain conditions. Accurate and reliable quantification of this compound in biological matrices is crucial for research in areas such as metabolic disorders, microbiology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][2]
This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological samples using GC-MS. The protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a general guideline and may need optimization based on the specific sample matrix (e.g., plasma, tissues, cell cultures).
Materials:
-
Biological sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0, or a deuterated analog like Palmitic acid-d3 in a suitable solvent)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma or cell culture media, proceed to the next step.
-
Solvent Extraction (Folch Method):
-
To 1 volume of the biological sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the widely used Boron Trifluoride (BF₃)-Methanol method for the esterification of fatty acids.[1]
Materials:
-
Dried lipid extract from the previous step
-
14% Boron Trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Esterification:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Transfer: Transfer the final hexane extract into a GC vial with an insert for GC-MS analysis.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| This compound (14-methylpentadecanoic acid) | ||
| Molecular Formula | C₁₆H₃₂O₂ | [5] |
| Molecular Weight | 256.42 g/mol | [5] |
| This compound Methyl Ester (Methyl 14-methylpentadecanoate) | ||
| Molecular Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| Mass Spectrometry Data (Electron Ionization - EI) | ||
| Molecular Ion (M⁺) | m/z 270 | |
| Key Fragment Ions | m/z 74, 87, 101, 143, 227, 241 | |
| Gas Chromatography Data | ||
| Recommended Internal Standard | Heptadecanoic acid (C17:0) or Palmitic acid-d3 | [6] |
| Expected Retention Time | To be determined experimentally with the specified GC method. |
Note: The retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate. It is essential to determine the retention time of an this compound methyl ester standard under the exact experimental conditions.
GC-MS Instrumentation and Parameters
Instrument:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS Detector or equivalent).[7]
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (5% Phenyl Methyl Siloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.[7]
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 50 to 550.
-
Selected Ion Monitoring (SIM): For quantification, monitor the following ions for this compound methyl ester: m/z 74, 87, 270. For the internal standard (Heptadecanoic acid methyl ester), monitor its characteristic ions (e.g., m/z 74, 87, 284).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Analysis by GC-MS.
Logical Relationship Diagram: Principle of GC-MS Analysis
Caption: Principle of GC-MS for FAMEs Analysis.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Isopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain fatty acid (BCFA) found in various biological systems, including bacteria, ruminant fats, and human tissues.[1] As a structural isomer of the ubiquitous palmitic acid, its accurate quantification is crucial for understanding its roles in cellular membrane fluidity, energy metabolism, and as a potential biomarker in various physiological and pathological states. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound, providing excellent resolution and sensitivity, particularly when coupled with appropriate derivatization and detection techniques.
These application notes provide detailed protocols for the analysis of this compound using reversed-phase HPLC with pre-column derivatization for UV or fluorescence detection, as well as an alternative UHPLC-MS/MS method for direct analysis.
Principles of Separation
Reversed-phase HPLC is the most common technique for fatty acid analysis. In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. Longer-chain fatty acids are more hydrophobic and thus have longer retention times. The presence of branching, as in this compound, can slightly reduce the hydrophobicity compared to its straight-chain counterpart (palmitic acid), often leading to a shorter retention time. However, the resolution of these isomers can be challenging and requires optimized chromatographic conditions.[2][3]
Due to the lack of a strong native chromophore, fatty acids require derivatization to be detected with high sensitivity by UV-Vis or fluorescence detectors.[4] This involves reacting the carboxylic acid group with a labeling agent to attach a chromophoric or fluorophoric tag. Alternatively, mass spectrometry (MS) can be used for detection without derivatization, offering high specificity and sensitivity.[2]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection via Phenacyl Derivatization
This protocol describes the analysis of this compound after derivatization with 2-bromoacetophenone to form phenacyl esters, which can be detected by UV absorbance.
1. Sample Preparation and Lipid Extraction:
-
For Tissues and Cells: Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture. After centrifugation, collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
For Biofluids (e.g., Plasma, Serum): Perform a liquid-liquid extraction using a suitable solvent system like chloroform:methanol or methyl tert-butyl ether (MTBE).
2. Saponification (Hydrolysis of Esterified Fatty Acids):
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Incubate at 80°C for 10 minutes to hydrolyze esterified fatty acids to their free fatty acid form.
-
Cool the sample and acidify with 1 M HCl to a pH of approximately 3.
-
Extract the free fatty acids with three portions of hexane or diethyl ether.
-
Combine the organic extracts and dry under nitrogen.
3. Derivatization with 2-Bromoacetophenone:
-
To the dried free fatty acids, add 100 µL of a 10 mg/mL solution of 2-bromoacetophenone in acetone.
-
Add 50 µL of a 10 mg/mL solution of triethylamine in acetone as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
4. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (90:10, v/v)[5] or a gradient elution for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at 242 nm[5] |
| Injection Volume | 20 µL |
Protocol 2: Reversed-Phase HPLC with Fluorescence Detection via FMOC-Cl Derivatization
This protocol offers higher sensitivity through the use of a fluorescent tagging agent, 9-fluorenylmethyl chloroformate (FMOC-Cl).
1. Sample Preparation, Extraction, and Saponification:
-
Follow steps 1 and 2 from Protocol 1.
2. Derivatization with FMOC-Cl:
-
Dissolve the dried free fatty acids in a suitable solvent.
-
Add the FMOC-Cl reagent.
-
Incubate the mixture at 60°C for 10 minutes.[4]
-
After the reaction, the sample is ready for HPLC injection.
3. HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or C8 column |
| Mobile Phase | Gradient elution with Acetonitrile and Water[4] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35°C |
| Detection | Fluorescence detector with excitation at 265 nm and emission at 315 nm[4] |
| Injection Volume | 10 µL |
Protocol 3: UHPLC-MS/MS for Direct Analysis (No Derivatization)
This advanced method provides high selectivity and sensitivity without the need for derivatization, allowing for the direct measurement of this compound.
1. Sample Preparation and Extraction:
-
Follow step 1 from Protocol 1. Saponification (step 2) is optional and depends on whether total or only free this compound is to be quantified.
2. UHPLC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| Column | Acquity UPLC CSH C18 column or equivalent for long-chain BCFAs[2][3] |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid. A gradient elution from ~50% B to 100% B is typically used. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | For this compound (m/z 255.2), a characteristic precursor-to-product ion transition would be monitored (e.g., m/z 255.2 -> 255.2 or a specific fragment). |
Data Presentation
The following tables summarize representative quantitative data for the HPLC analysis of this compound. Note that these values can vary depending on the specific instrumentation, column, and mobile phase conditions used.
Table 1: Chromatographic Parameters
| Analyte | Representative Retention Time (min) |
| This compound | Slightly less than Palmitic Acid |
| Palmitic Acid | Dependent on method |
Note: The exact retention times need to be determined experimentally. In reversed-phase chromatography, branched-chain fatty acids often elute slightly earlier than their straight-chain isomers.
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | UV Detection (Protocol 1) | Fluorescence Detection (Protocol 2) | UHPLC-MS/MS (Protocol 3) |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.01-0.05 µg/mL[4] | ~5-100 nM[6] |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.05-0.2 µg/mL | ~15-300 nM |
| Linearity (r²) | >0.995 | >0.999[4] | >0.99 |
| Precision (%RSD) | < 5% | < 1%[4] | < 10%[6] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: this compound as a potential activator of the PPARα signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Note: Extraction of Isopalmitic Acid from Bacterial Cell Cultures for Research and Drug Development
Introduction
Isopalmitic acid (14-methylpentadecanoic acid) is a type of branched-chain fatty acid (BCFA) commonly found as a constituent of the cell membrane lipids in many bacterial species.[1] Unlike the straight-chain fatty acids prevalent in eukaryotes, BCFAs like this compound play a crucial role in maintaining membrane fluidity and integrity in bacteria. The specific profile of fatty acids, including BCFAs, is often uniform and characteristic for a given bacterial species, making it a powerful tool for bacterial identification, chemotaxonomy, and physiological studies.[2][3]
In the context of drug development, analyzing the fatty acid composition of pathogenic bacteria can reveal insights into metabolic pathways that may serve as novel antimicrobial targets. Changes in the fatty acid profile can also indicate bacterial responses to antimicrobial agents or environmental stress.[4]
This document provides detailed protocols for the extraction of this compound and other fatty acids from bacterial cell cultures. The methods involve the hydrolysis of complex lipids, derivatization of the liberated fatty acids into their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs), and subsequent analysis, typically by gas chromatography (GC).[5] Two primary methodologies are presented: a comprehensive total lipid extraction followed by transesterification, and a streamlined whole-cell FAME analysis.
Comparative Overview of Extraction Methods
The choice of extraction method depends on the specific research goal, whether it is a comprehensive lipid profile analysis or a high-throughput screening for bacterial identification.
| Feature | Method 1: Bligh-Dyer Total Lipid Extraction | Method 2: Whole-Cell FAME Analysis |
| Principle | Two-step process: 1) Total lipids are extracted from biomass using a chloroform/methanol/water system. 2) The purified lipid extract is then transesterified to FAMEs.[6][7] | One-pot, four-step process: Saponification, methylation, extraction, and a base wash are performed sequentially on the whole bacterial cells to produce FAMEs directly.[2] |
| Analyte Scope | Extracts all lipid classes (polar lipids, neutral lipids, free fatty acids). Provides a complete picture of the lipidome.[6][8] | Primarily targets fatty acids esterified in cellular lipids (e.g., phospholipids). It is optimized for speed and reproducibility in creating a fatty acid profile.[2] |
| Primary Application | Quantitative lipidomics, metabolic studies, detailed analysis of all fatty acid-containing molecules. | Bacterial identification, chemotaxonomy, high-throughput screening, quality control.[2][9] |
| Advantages | Exhaustive extraction, provides total lipid content, allows for analysis of different lipid classes before FAME analysis. | Rapid, requires minimal sample mass (3-5 mg), highly standardized and automated systems are available (e.g., MIDI Sherlock).[9] |
| Disadvantages | More time-consuming, requires larger volumes of chlorinated solvents, more manual steps.[10] | May not efficiently capture all free fatty acids; proprietary reagents are often used in commercial systems.[9] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for both extraction methodologies, from bacterial culture to final analysis.
Protocol 1: Total Fatty Acid Analysis via Bligh-Dyer Extraction
This protocol is adapted from the Bligh and Dyer method and is suitable for a comprehensive analysis of all cellular fatty acids.[10][11][12] It involves a robust liquid-liquid extraction to isolate total lipids, followed by acid-catalyzed transesterification.
A. Materials and Reagents
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Deionized water
-
Anhydrous 1.25 M HCl in methanol[8]
-
Hexane, GC grade
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Internal standard (e.g., Heptadecanoic acid, C17:0), dissolved in ethanol[8]
-
Glass centrifuge tubes with Teflon-lined caps
B. Procedure: Lipid Extraction
-
Harvest bacterial cells from culture (e.g., 50 mL late stationary phase culture) by centrifugation.[8]
-
Wash the cell pellet with 3 mL of ice-cold PBS and centrifuge again. Discard the supernatant.[10]
-
Resuspend the pellet in 1 mL of deionized water in a glass tube.
-
Add a known amount of internal standard (e.g., 50 µg of C17:0) to the cell suspension.[8]
-
Add 3.75 mL of a chloroform/methanol (1:2 v/v) mixture to the tube.[11] Vortex vigorously for 15 minutes to create a single-phase system and lyse the cells.
-
Add an additional 1.25 mL of chloroform to the tube. Vortex for 1 minute.
-
Add 1.25 mL of deionized water to induce phase separation. Vortex for 1 minute.[11]
-
Centrifuge at 1,000 x g for 10 minutes to clarify the two phases. A protein disk may be visible at the interface.[8][11]
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.[11]
-
Evaporate the chloroform to dryness under a stream of nitrogen or using a SpeedVac to yield the total lipid extract.[10]
C. Procedure: Transesterification to FAMEs
-
To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[8]
-
Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 1 hour.[8]
-
Cool the tube to room temperature.
-
Add 5 mL of an aqueous NaHCO₃ solution to quench the reaction.[8]
-
Add 0.5 mL of hexane to extract the FAMEs. Vortex thoroughly.[8]
-
Centrifuge at 1,000 x g for 10 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[8]
Protocol 2: Rapid Whole-Cell FAME Analysis
This protocol is based on the standardized methods used for bacterial identification, such as the MIDI Sherlock system.[2] It is a faster procedure that bypasses a separate lipid extraction step.
A. Materials and Reagents
| Reagent Name | Composition | Function |
| Reagent 1 (Saponification) | 45g NaOH, 150ml methanol, 150ml distilled water | Saponifies lipids, cleaving fatty acids from the glycerol backbone.[2] |
| Reagent 2 (Methylation) | 325ml 6.0N HCl, 275ml methanol | Acidifies the mixture and methylates the free fatty acids to form FAMEs.[2] |
| Reagent 3 (Extraction) | 200ml hexane, 200ml methyl tert-butyl ether | Extracts the non-polar FAMEs from the aqueous phase.[2] |
| Reagent 4 (Base Wash) | 10.8g NaOH in 900ml distilled water | Removes residual acidic reagents and particulates from the organic phase.[2] |
B. Procedure
-
Using a sterile loop, collect 3-5 mg of bacterial cells from a culture plate (ideally from log-phase growth).[9]
-
Smear the cells on the bottom of a clean 13x100 mm glass culture tube.
-
Saponification: Add 1.0 mL of Reagent 1 to the tube. Seal tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex vigorously for 5-10 seconds after the first 5 minutes of heating.[2]
-
Cool the tube in tap water.
-
Methylation: Uncap and add 2.0 mL of Reagent 2. Recap, vortex briefly, and heat in an 80°C water bath for 10 minutes. This step is critical in time and temperature.[2]
-
Cool the tube rapidly in tap water.
-
Extraction: Add 1.25 mL of Reagent 3. Recap and gently tumble the tube on a rotator for 10 minutes. Do not vortex.
-
Uncap the tube and allow the phases to separate. Pipette out the lower aqueous phase and discard it.
-
Base Wash: Add approximately 3.0 mL of Reagent 4 to the remaining organic phase. Recap and tumble for 5 minutes.[2]
-
Uncap and allow the phases to separate. Transfer about two-thirds of the upper organic phase into a GC vial for analysis.[2][9]
Gas Chromatography (GC) Analysis
The prepared FAME samples are analyzed by GC, typically with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
Example GC Parameters
| Parameter | Setting |
| Column | HP 5-ms capillary column (30 m × 0.25 mm) or similar |
| Carrier Gas | Helium |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration)[8] |
| Oven Program | Initial temp 120°C, ramp at 2°C/min to 240°C, hold for 25 min.[7][13] |
| Detector | FID or MS |
Note: The GC program should be optimized for the specific column and analytes of interest.
Branched-Chain Fatty Acid Biosynthesis
This compound synthesis in bacteria begins with primers derived from the catabolism of branched-chain amino acids like leucine.[14] The diagram below outlines this initiation process.
In this pathway, the amino acid leucine is converted to its corresponding α-keto acid.[15] This is then decarboxylated by the branched-chain α-keto acid decarboxylase (BCKA) enzyme complex to produce isovaleryl-CoA.[3][16] This molecule serves as the primer that is subsequently elongated by the Fatty Acid Synthase (FAS) system, using malonyl-CoA as the two-carbon donor, to ultimately form this compound and other iso-series fatty acids.[3][14]
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Stable isotope analysis confirms substantial changes in the fatty acid composition of bacteria treated with antimicrobial random peptide mixtures (RPMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sandia.gov [sandia.gov]
- 6. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newman.lycoming.edu [newman.lycoming.edu]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. Bacteria total lipid extraction [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 16. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isopalmitic Acid as a Quantitative Standard in Lipidomics
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is crucial for understanding cellular physiology and pathology. Accurate quantification of lipid species is paramount for identifying biomarkers, elucidating metabolic pathways, and supporting drug development. However, variability during sample preparation and analysis can introduce significant errors. The use of internal standards (IS) is a cornerstone of precise lipid quantification, correcting for sample loss during extraction and fluctuations in instrument response.[1] An ideal internal standard should be chemically similar to the analytes of interest, exhibit similar extraction and ionization behavior, but be distinguishable by the analytical platform and not be naturally present in the sample.[1]
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid and an isomer of the highly abundant palmitic acid.[2][3] Its structural similarity to common straight-chain fatty acids, combined with its very low natural abundance in most mammalian tissues, makes it an excellent candidate for use as an internal standard for the quantification of fatty acids in lipidomics research.
Key Applications and Advantages
-
Accurate Quantification of Saturated and Unsaturated Fatty Acids: Due to its similar carbon chain length and functional group, this compound co-extracts with other long-chain fatty acids and exhibits predictable behavior during chromatographic separation and mass spectrometric ionization. This allows for reliable normalization of analyte signals.
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. As this compound is affected by these matrix effects in a similar way to the endogenous fatty acids of interest, its inclusion allows for accurate correction.
-
Monitoring Sample Preparation Efficiency: By adding a known amount of this compound at the very beginning of the sample preparation workflow, it serves as a reliable tracer to account for any loss of analyte during the multi-step extraction process.[1]
-
Studying Fatty Acid-Mediated Signaling Pathways: Many diseases, including metabolic syndrome and inflammatory disorders, are linked to dysregulated fatty acid signaling. For instance, saturated fatty acids like palmitic acid can activate pro-inflammatory pathways through Toll-like receptor 4 (TLR4). Accurate quantification using this compound as a standard enables researchers to precisely measure changes in fatty acid concentrations, providing critical insights into these pathological processes.
Signaling Pathway Example: Saturated Fatty Acid-Induced Inflammation
The diagram below illustrates the signaling cascade initiated by saturated fatty acids (SFAs) like palmitic acid, leading to an inflammatory response. Accurate measurement of SFA levels is critical to studying the activation of this pathway.
Protocols: Targeted Quantification of Fatty Acids in Human Plasma
This protocol details a robust method for the targeted analysis of fatty acids in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Internal Standard (IS): this compound (14-methylpentadecanoic acid), ≥98% purity
-
Calibration Standard: Palmitic acid, ≥99% purity
-
Solvents: Methanol, Chloroform, Acetonitrile, Isopropanol (all LC-MS grade)
-
Aqueous Solutions: 0.9% NaCl (w/v) in ultrapure water, Ammonium formate
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system with ESI source.
2. Preparation of Standard Solutions
-
This compound IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.
-
Palmitic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of palmitic acid and dissolve in 10 mL of methanol.
-
Calibration Curve Standards: Perform serial dilutions of the palmitic acid stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
3. Experimental Workflow Diagram
The following diagram outlines the key steps in the sample preparation and analysis workflow.
4. Sample Preparation Protocol [4]
-
Thaw frozen human plasma samples on ice.
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C. Two distinct phases will form, separated by a protein disk.
-
Carefully collect the lower organic phase (containing the lipids) with a glass syringe and transfer it to a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[5]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A typical gradient starts at 30% B, increases to 99% B over 10 minutes, holds for 2 minutes, and then re-equilibrates at 30% B for 3 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each fatty acid and the internal standard on the instrument used. Example transitions are provided in the data table below.
-
Data Presentation and Method Validation
For quantitative assays, method validation is essential to ensure reliable and reproducible data.[7] Below are examples of data tables used to summarize the performance of this method.
Principle of Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte (e.g., palmitic acid) to the peak area of the internal standard (this compound) and plotting this ratio against the concentration of the calibration standards.
References
- 1. benchchem.com [benchchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Pathways: Applications of Isopalmitic Acid in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isopalmitic acid, a branched-chain saturated fatty acid also known as 14-methylpentadecanoic acid, is emerging as a valuable tool in the study of cellular metabolism and signaling. Unlike its straight-chain counterpart, palmitic acid, the methyl branch in this compound introduces unique structural properties that can influence its metabolic fate and biological activity. These notes provide an overview of the current and potential applications of this compound in metabolic pathway studies, offering insights for researchers in basic science and drug development.
Key Applications:
-
Probing Fatty Acid Metabolism and Storage: this compound can be utilized as a tracer to investigate the pathways of fatty acid uptake, esterification into complex lipids (e.g., triglycerides and phospholipids), and catabolism through β-oxidation. Its branched structure may lead to different processing by metabolic enzymes compared to straight-chain fatty acids, providing insights into the substrate specificity of these enzymes and the regulation of lipid storage.
-
Investigating Gene Regulation in Lipid Metabolism: Studies have shown that this compound can modulate the expression of key genes involved in lipid metabolism. For instance, in liver hepatocellular carcinoma cells (HepG2), this compound has been observed to influence the expression of genes such as Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), and Stearoyl-CoA Desaturase 1 (SCD1)[1]. This makes it a useful tool for dissecting the signaling pathways that govern lipid homeostasis.
-
Elucidating Peroxisome Proliferator-Activated Receptor (PPARα) Signaling: Branched-chain fatty acids have been identified as potential activators of PPARα, a nuclear receptor that plays a central role in regulating fatty acid oxidation[2]. The use of this compound can help in understanding the specific role of this fatty acid in activating PPARα and its downstream metabolic effects, which are critical in conditions like metabolic syndrome and non-alcoholic fatty liver disease.
-
Biomarker Discovery: this compound has been identified as a potential biomarker for certain diseases, such as rheumatoid arthritis[3]. Further metabolic studies using labeled this compound can help to understand the underlying pathological processes that lead to altered levels of this fatty acid.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in metabolic pathway studies.
Protocol 1: Analysis of this compound-Induced Changes in Lipid-Related Gene Expression
Objective: To determine the effect of this compound treatment on the expression of key genes involved in lipid metabolism (e.g., FASN, SREBP1, SCD1) in a cellular model.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound (14-methylpentadecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes and a housekeeping gene
Methodology:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol to create a stock solution.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the this compound stock solution to the BSA solution while stirring to allow for conjugation.
-
Incubate at 37°C for 30 minutes to ensure complete conjugation.
-
Filter-sterilize the conjugate solution.
-
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Replace the culture medium with a medium containing the this compound-BSA conjugate at the desired final concentration. Include a vehicle control (BSA-containing medium without this compound).
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (FASN, SREBP1, SCD1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.
-
Data Presentation:
| Gene | Fold Change (this compound vs. Control) | p-value |
| FASN | [Insert Value] | [Insert Value] |
| SREBP1 | [Insert Value] | [Insert Value] |
| SCD1 | [Insert Value] | [Insert Value] |
Protocol 2: Stable Isotope Tracing of this compound Metabolism
Objective: To trace the metabolic fate of this compound into various lipid species within a cell using stable isotope labeling and mass spectrometry.
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C₁₆-isopalmitic acid)
-
Cell line of interest
-
Cell culture medium and supplements
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Labeling:
-
Prepare a stock solution of ¹³C₁₆-isopalmitic acid conjugated to fatty acid-free BSA as described in Protocol 1.
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the labeled this compound-BSA conjugate.
-
Incubate for various time points to track the dynamic incorporation of the label.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system.
-
Add a cocktail of internal standards for different lipid classes to the extraction solvent for quantification.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Analyze the lipid extract using an LC-MS system equipped with a suitable column for lipid separation (e.g., C18).
-
Develop an MS method to detect and quantify the ¹³C-labeled and unlabeled lipid species of interest (e.g., triglycerides, phospholipids, cholesteryl esters).
-
-
Data Analysis:
-
Process the LC-MS data to identify and quantify the different lipid species.
-
Calculate the isotopic enrichment in each lipid class to determine the extent of this compound incorporation.
-
Data Presentation:
| Lipid Class | Isotopic Enrichment (%) at Time X | Isotopic Enrichment (%) at Time Y |
| Triglycerides | [Insert Value] | [Insert Value] |
| Phosphatidylcholine | [Insert Value] | [Insert Value] |
| Phosphatidylethanolamine | [Insert Value] | [Insert Value] |
| Cholesteryl Esters | [Insert Value] | [InsertValue] |
Visualizations
Caption: Workflow for analyzing this compound's effect on gene expression.
Caption: Proposed signaling pathway of this compound via PPARα activation.
References
Isopalmitic acid as a potential biomarker for specific diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain fatty acid (BCFA) that has garnered increasing interest as a potential biomarker for various physiological and pathological conditions. Unlike its straight-chain isomer, palmitic acid, which is widely studied for its roles in metabolic diseases and cancer, this compound and other BCFAs are present in lower concentrations in human tissues and are primarily derived from the gut microbiota and dietary sources such as dairy and ruminant meat products. Emerging evidence suggests that alterations in the levels of this compound may be associated with metabolic syndrome, neonatal health, and potentially other diseases. These application notes provide a comprehensive overview of the current state of research on this compound as a biomarker, including quantitative data, experimental protocols, and an exploration of its potential role in cellular signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other branched-chain fatty acids in different biological matrices and disease states.
Table 1: Branched-Chain Fatty Acids (BCFAs) and Metabolic Syndrome Risk
| Biomarker Category | Finding | Population | Reference |
| Endogenous BCFAs (Serum and Adipose Tissue) | Significantly lower levels in individuals at high risk of Metabolic Syndrome (WMD: -0.11%, 95% CI: [-0.12, -0.09]%) | 685 participants in a meta-analysis | [1] |
| Fecal BCFAs | No significant difference between high and low risk for Metabolic Syndrome | Meta-analysis of observational studies | [1] |
Table 2: this compound (iso-16:0) and other BCFAs in Vernix Caseosa and Meconium of Neonates
| Analyte | Matrix | Full-Term Infants (% of total fatty acids) | Preterm Infants (% of total fatty acids) | Key Observation | Reference |
| This compound (iso-16:0) | Vernix Caseosa | Present (specific % not isolated in summary) | Lower than full-term | BCFA content is significantly higher in full-term infants. | [2][3] |
| Total BCFAs | Vernix Caseosa | High (10-20% of dry weight) | Significantly lower than full-term | [2] | |
| This compound (iso-16:0) | Meconium | Lower than in vernix caseosa | Lower than full-term | Suggests digestion and absorption of BCFAs by the infant. | [2] |
| Total BCFAs | Meconium | Significantly lower than in vernix caseosa | Significantly lower than full-term | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples (Serum/Plasma) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction, derivatization, and quantification of this compound from serum or plasma. It is based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions.[4][5][6]
1. Materials and Reagents:
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound.
-
Solvents: Methanol, Chloroform, Hexane, Iso-octane (all GC-grade).
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-methanol) or Acetyl chloride/methanol.
-
Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4), Nitrogen gas.
-
This compound standard for calibration curve.
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of serum or plasma, add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane, and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., cyano-column) is recommended for good separation of fatty acid isomers.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
(This program should be optimized based on the specific column and instrument).
-
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification. The specific ions to monitor for this compound methyl ester and the internal standard should be determined by analyzing the pure standards.
5. Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of this compound standard with a fixed amount of internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
Signaling Pathways and Logical Relationships
The specific signaling pathways directly modulated by this compound are not yet well-defined. However, as a branched-chain fatty acid, its metabolism and potential signaling roles can be contextualized within the broader understanding of fatty acid metabolism and its impact on cellular processes.
Experimental Workflow for this compound Biomarker Analysis
Potential Role of BCFAs in Cellular Metabolism
Branched-chain fatty acids are primarily metabolized through pathways that differ from straight-chain fatty acids. Their metabolism can influence cellular energy homeostasis and the composition of cell membranes, which in turn can affect signaling protein function.
Discussion and Future Directions
The current body of research suggests that this compound, as a representative of branched-chain fatty acids, holds promise as a biomarker, particularly in the context of metabolic health and neonatal development. The negative correlation between endogenous BCFA levels and the risk of metabolic syndrome is a compelling finding that warrants further investigation.[1] Additionally, the distinct differences in this compound content in the vernix caseosa and meconium of full-term versus preterm infants highlight its potential role in assessing neonatal maturity and gut health.[2][3]
However, several knowledge gaps need to be addressed. There is a pressing need for more quantitative data on this compound levels across a wider range of diseases, including various cancers and neurodegenerative disorders in adult populations. Research is also required to elucidate the specific molecular mechanisms and signaling pathways that are directly influenced by this compound. Understanding its unique metabolic fate and downstream effects compared to straight-chain fatty acids will be crucial in establishing its utility as a specific and reliable biomarker.
Future studies should focus on:
-
Large-scale cohort studies: To validate the association between this compound levels and various diseases.
-
Mechanistic studies: To identify the specific enzymes, receptors, and signaling molecules that interact with this compound.
-
Standardization of analytical methods: To ensure the reproducibility and comparability of data across different laboratories.
References
- 1. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supplementing Cell Culture Media with Isopalmitic Acid
Introduction
Isopalmitic acid, also known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid.[1][2][3] Fatty acids are essential components in cell culture, serving as energy sources, structural elements of cell membranes, and precursors for signaling molecules.[4][5] Supplementing cell culture media with specific fatty acids like this compound is particularly crucial in serum-free or chemically defined media formulations to ensure optimal cell growth, viability, and productivity.[4] Branched-chain fatty acids (BCFAs) have been shown to influence cell membrane fluidity and may play a role in metabolic regulation.[6] This document provides a detailed protocol for the preparation and use of this compound in cell culture applications, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Biological Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective application in cell culture.
| Property | Value | Reference |
| CAS Number | 4669-02-7 | [1][2][3][6][7] |
| Molecular Formula | C16H32O2 | [1][2][7] |
| Molecular Weight | 256.42 g/mol | [1][3] |
| Melting Point | 61.5-61.6°C | [7] |
| Appearance | Powder/Crystalline solid | [8] |
| Solubility | Poorly soluble in aqueous solutions. Soluble in organic solvents like ethanol and DMSO. | [5] |
| Biological Roles | Membrane stabilizer, energy source, energy storage, nutrient.[6] |
Experimental Protocols
Due to the poor aqueous solubility of this compound, it is essential to prepare a stock solution by complexing it with a carrier protein, typically fatty acid-free bovine serum albumin (BSA).
Materials
-
This compound powder (CAS 4669-02-7)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%, sterile)
-
Sodium Hydroxide (NaOH) solution (0.1 M, sterile)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath or incubator
Protocol for Preparation of this compound-BSA Complex Stock Solution (5 mM)
This protocol is adapted from methods used for palmitic acid, a structurally similar fatty acid.[1][2]
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or cell culture medium to a final concentration of 10% (w/v).
-
Gently agitate to dissolve, avoiding foaming.
-
Sterile filter the 10% BSA solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Prepare a 50 mM this compound Stock in Ethanol:
-
Dissolve 12.82 mg of this compound powder in 1 mL of 100% ethanol in a sterile tube.
-
Warm the solution to 70°C to aid dissolution.[1]
-
-
Complex this compound with BSA:
-
Add 100 µL of the 50 mM this compound stock solution dropwise to 9.9 mL of the pre-warmed 10% BSA solution while gently vortexing. This results in a 5 mM this compound-BSA complex stock solution. The final BSA concentration will be slightly diluted.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complexing.
-
-
Storage:
-
The 5 mM this compound-BSA stock solution can be stored in aliquots at -20°C for several months. Before use, thaw the solution and warm to 37°C.
-
Cell Treatment with this compound-BSA Complex
-
Determine the final working concentration: The optimal concentration of this compound will vary depending on the cell type and experimental goals. A typical starting range for fatty acids is between 10 µM and 200 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Prepare the treatment medium: Dilute the 5 mM this compound-BSA stock solution directly into your cell culture medium to the desired final concentration.
-
Prepare the control medium: It is crucial to include a vehicle control in your experiments. This should be prepared by adding an equivalent volume of the BSA solution (without this compound) to the cell culture medium.
-
Cell Culture: Replace the existing medium in your cell cultures with the prepared treatment or control medium.
-
Incubation: Incubate the cells for the desired period, monitoring for any changes in morphology, viability, or other experimental readouts.
Data Presentation
The following table summarizes key quantitative data for the application of fatty acids in cell culture, which can be used as a starting point for experiments with this compound.
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Concentration | 5 mM - 10 mM | Higher concentrations may be difficult to achieve due to solubility limits. |
| BSA Concentration for Complexing | 1% - 12% | Fatty acid-free BSA is essential to avoid introducing other lipids.[2] |
| Molar Ratio of Fatty Acid to BSA | 2:1 to 6:1 | Different ratios can elicit different cellular responses.[7] |
| Typical Working Concentration in Media | 10 µM - 200 µM | Cell-type dependent. A cytotoxicity assay is recommended to determine the optimal range. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay and cellular process being investigated. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for preparing and supplementing cell culture media with this compound.
Caption: Workflow for this compound Supplementation.
Putative Role of Branched-Chain Fatty Acids on Membrane Fluidity
This diagram illustrates the conceptual role of branched-chain fatty acids (BCFAs) in modulating the fluidity of the cell membrane.
Caption: BCFAs and Membrane Fluidity.
Concluding Remarks
The supplementation of cell culture media with this compound requires careful preparation to overcome its poor aqueous solubility. The provided protocol for creating an this compound-BSA complex offers a reliable method for its delivery to cultured cells. Researchers should empirically determine the optimal concentration for their specific experimental system to achieve desired biological effects while avoiding potential cytotoxicity. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its role in cellular physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.in [brainly.in]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
Application Notes and Protocols for the Chemical Synthesis of High-Purity Isopalmitic Acid for Research
Introduction
Isopalmitic acid, also known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid of significant interest to researchers in various fields, including biochemistry, cell biology, and drug development.[1][2][3] Unlike its straight-chain isomer, palmitic acid, the methyl branch in this compound imparts unique physicochemical properties that can influence membrane fluidity, cellular signaling, and metabolic pathways.[4][5][6] High-purity this compound is essential for elucidating its precise biological functions and for use as a standard in analytical studies.[7] These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of high-purity this compound for research applications.
Applications in Research
This compound and other branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular processes and their potential as bioactive lipids.[1][8]
-
Cell Membrane Studies: The methyl branch of this compound disrupts the tight packing of acyl chains in lipid bilayers, leading to increased membrane fluidity.[5][6] This property is crucial for studying the influence of membrane dynamics on the function of membrane-bound proteins and signaling complexes.
-
Cellular Signaling: While the signaling roles of palmitic acid are well-documented, particularly in protein palmitoylation and modulation of G-protein coupled receptors (GPCRs), the specific signaling functions of this compound are an active area of research.[9] Recent studies suggest that this compound can act as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that regulates lipid metabolism and inflammation.[1] This suggests a potential role for this compound in metabolic diseases and inflammatory responses.
-
Drug Development: The unique properties of this compound make it a valuable tool in drug development. It can be used to study the effects of lipid metabolism on disease states and as a reference standard for the analytical quantification of BCFAs in biological samples.
Chemical Synthesis of this compound
A reliable method for the synthesis of this compound is the malonic ester synthesis, which allows for the controlled elongation of an alkyl chain and subsequent conversion to a carboxylic acid.[9][10][11][12]
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol outlines the synthesis of this compound starting from isobutyl bromide and 1-bromododecane.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Isobutyl bromide
-
1-Bromododecane
-
Potassium hydroxide
-
Sulfuric acid
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Formation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
-
First Alkylation (Introduction of the Iso-butyl Group): To the solution of the malonate enolate, add isobutyl bromide dropwise and reflux the mixture for 2-3 hours. This reaction introduces the 14-methyl group.
-
Second Alkylation (Chain Elongation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of the mono-alkylated malonic ester. Subsequently, add 1-bromododecane dropwise and reflux the mixture for 4-6 hours to attach the C12 chain.
-
Saponification: Cool the reaction mixture and add a solution of potassium hydroxide in water. Reflux the mixture for 4-6 hours to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid until the solution is acidic to litmus paper. Gently heat the mixture to effect decarboxylation, which will be evident by the evolution of carbon dioxide. Continue heating until gas evolution ceases.
-
Extraction and Isolation: Cool the reaction mixture and extract the this compound with diethyl ether. Wash the ether extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude this compound.
Expected Yield and Purity
Purification of this compound
High-purity this compound can be obtained through a combination of purification techniques, with urea complexation being a particularly effective method for separating branched-chain fatty acids from any straight-chain impurities.[13][14][15][16]
Experimental Protocol: Purification by Urea Complexation
Materials:
-
Crude this compound
-
Urea
-
Methanol
-
Hexane
-
Hydrochloric acid
Procedure:
-
Dissolution: Dissolve the crude this compound in warm methanol.
-
Urea Adduct Formation: To the methanolic solution, add a saturated solution of urea in methanol. Cool the mixture slowly to room temperature and then to 4°C to allow for the crystallization of urea complexes. Straight-chain fatty acids readily form inclusion complexes with urea, while branched-chain fatty acids like this compound are excluded and remain in the filtrate.
-
Filtration: Filter the cold solution to remove the crystalline urea-straight-chain fatty acid adducts.
-
Recovery of this compound: Evaporate the methanol from the filtrate. Acidify the residue with dilute hydrochloric acid and extract the this compound with hexane.
-
Final Steps: Wash the hexane extract with water, dry over anhydrous magnesium sulfate, and remove the hexane under reduced pressure to yield purified this compound.
Quantitative Data on Purification
The efficiency of urea complexation can be quite high. Studies on the separation of fatty acids have shown that this method can significantly enrich the concentration of branched-chain fatty acids.
| Purification Step | Parameter | Typical Value/Range | Reference |
| Urea Complexation | Purity of Branched-Chain Fatty Acid Fraction | >90% | [16] |
| Urea Complexation | Recovery of Branched-Chain Fatty Acids | 80-90% | [15][16] |
| Column Chromatography | Final Purity | ≥98% | [7] |
Quality Control and Characterization
The purity of the synthesized this compound should be verified using standard analytical techniques.
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS).[17][18]
Procedure:
-
Derivatization to FAMEs: Convert the this compound to its methyl ester (isopalmitate methyl ester) using a standard procedure, such as reaction with boron trifluoride in methanol.[19]
-
GC Analysis: Inject the FAME sample into the GC. A suitable temperature program would be: initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[18]
-
Data Analysis: Identify the isopalmitate methyl ester peak by its retention time compared to a standard. Quantify the purity by calculating the peak area percentage.
Visualization of Workflows and Pathways
Diagrams
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Proposed signaling pathway of this compound via PPARα activation.
References
- 1. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Functional lipidomics: Palmitic acid impairs hepatocellular carcinoma development by modulating membrane fluidity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 6. lipotype.com [lipotype.com]
- 7. This compound =98 capillaryGC 4669-02-7 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. Malonic Ester Synthesis [organic-chemistry.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 16. researchgate.net [researchgate.net]
- 17. web.usm.my [web.usm.my]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Isopalmitic Acid Incorporation into Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The composition of fatty acids within bacterial cell membranes is a critical determinant of their biophysical properties, including fluidity, permeability, and the function of embedded proteins. This, in turn, influences bacterial survival, adaptation to environmental stresses, and susceptibility to antimicrobial agents. While straight-chain saturated and unsaturated fatty acids are common, many bacterial species, particularly Gram-positive bacteria like Bacillus and Staphylococcus, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membranes. Isopalmitic acid (14-methylpentadecanoic acid) is an iso-branched-chain fatty acid that can influence membrane characteristics. Understanding the mechanisms of its incorporation and the resultant changes in membrane properties is crucial for developing novel antimicrobial strategies and for biotechnological applications.
These application notes provide a comprehensive overview and detailed protocols for studying the incorporation of this compound into bacterial cell membranes.
Data Presentation: Impact of this compound on Bacterial Membranes
While extensive quantitative data on the specific effects of exogenous this compound supplementation on bacterial membrane composition is limited in publicly available literature, the following table summarizes expected and observed trends based on studies of branched-chain fatty acids in bacteria. The data presented is a representative compilation and should be confirmed experimentally.
| Parameter | Control (No this compound) | This compound Supplementation | Method of Analysis |
| Total Branched-Chain Fatty Acids (%) | 40-60% | 50-75% | GC-MS |
| This compound (14-methylpentadecanoic acid) (%) | 5-15% | 20-40% | GC-MS |
| Anteiso-Fatty Acids (%) | 20-40% | 15-30% | GC-MS |
| Straight-Chain Fatty Acids (%) | 40-60% | 25-50% | GC-MS |
| Membrane Fluidity (Anisotropy) | Lower | Higher | Fluorescence Polarization |
| Membrane Permeability | Lower | Higher | Uptake Assays (e.g., fluorescent dyes) |
| Minimum Inhibitory Concentration (MIC) of select antibiotics | Varies | Potentially altered | Broth Microdilution |
Signaling Pathways and Experimental Workflows
Logical Relationship of this compound Incorporation
The incorporation of exogenous this compound into the bacterial cell membrane is a multi-step process that can alter the fatty acid profile and subsequently the biophysical properties of the membrane.
Application Notes and Protocols: Isopalmitic Acid in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid. While extensive research has elucidated the pro-inflammatory role of its straight-chain isomer, palmitic acid, the specific immunological functions of this compound are less characterized. Emerging evidence suggests that branched-chain fatty acids (BCFAs) may possess distinct immunomodulatory properties, potentially contrasting with the effects of their straight-chain counterparts. These application notes provide an overview of the current understanding of this compound in immunology, drawing comparisons with the well-documented effects of palmitic acid, and offer detailed protocols to facilitate further research into its potential therapeutic applications.
Contrasting Immunological Effects: this compound vs. Palmitic Acid
While specific data for this compound is limited, research on BCFAs suggests they may have anti-inflammatory effects. This is in stark contrast to palmitic acid, which is a well-established pro-inflammatory molecule. Palmitic acid has been shown to activate immune cells through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and contributing to chronic inflammation.[1][2]
The structural difference between the branched-chain this compound and the straight-chain palmitic acid likely accounts for their potentially divergent roles in immune signaling. The methyl branch in this compound may alter its interaction with cellular membranes and receptors, leading to different downstream signaling events.
Potential Applications in Immunological Research
Based on the potential anti-inflammatory properties of branched-chain fatty acids, this compound could be investigated for its utility in several research areas:
-
As an Anti-inflammatory Agent: Investigating its ability to suppress inflammatory responses in models of autoimmune diseases, chronic inflammatory conditions, and sepsis.
-
As an Adjuvant: While some fatty acids have been explored as adjuvants to enhance vaccine efficacy, the specific properties of this compound in this context are unknown and warrant investigation.
-
In Drug Delivery: The lipophilic nature of this compound makes it a candidate for use in lipid-based drug delivery systems for immunomodulatory drugs.[3]
Quantitative Data: Palmitic Acid-Induced Cytokine Production
The following table summarizes the well-documented effects of palmitic acid on cytokine production in various cell types. This data serves as a critical benchmark for comparative studies with this compound.
| Cell Type | Cytokine | Effect of Palmitic Acid | Concentration Range | Reference |
| Macrophages | TNF-α | Increased Production | 100-500 µM | [4][5] |
| Macrophages | IL-1β | Increased Production | 100-500 µM | [4][5] |
| Macrophages | IL-6 | Increased Production | 100-500 µM | [4] |
| Human Aortic Endothelial Cells | Cytokines | Increased Production | Not Specified | [6] |
| HaCaT Keratinocytes | IL-6 | Increased Production | 5-20 µM | [7][8] |
| HaCaT Keratinocytes | TNF-α | Increased Production | 5-20 µM | [7][8] |
| HaCaT Keratinocytes | IL-1β | Increased Production | 5-20 µM | [7][8] |
| Hepatocytes | IL-8 | Increased Production | Pathophysiological concentrations | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound complexed to bovine serum albumin (BSA) for use in cell culture experiments. Fatty acids are poorly soluble in aqueous media and require a carrier protein like BSA for efficient delivery to cells.
Materials:
-
This compound powder
-
Ethanol, 100%
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Sterile, conical tubes (15 mL and 50 mL)
-
Water bath or incubator at 55°C
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% BSA solution: Dissolve fatty acid-free BSA in cell culture medium to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of medium. Gently mix until the BSA is completely dissolved. Do not vortex vigorously as this can denature the protein.
-
Sterilize the BSA solution: Filter the 10% BSA solution through a 0.22 µm sterile filter.
-
Prepare an this compound stock solution: Dissolve this compound powder in 100% ethanol to a concentration of 500 mM. This may require gentle warming at 37°C.
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile conical tube, add the desired volume of the 500 mM this compound stock solution to the 10% BSA solution to achieve the desired final concentration. A common starting ratio is 1:100 (e.g., 10 µL of 500 mM this compound in 990 µL of 10% BSA to get a final concentration of 5 mM this compound in 10% BSA).
-
Immediately vortex the solution for 1 minute.
-
-
Incubate to facilitate complexing: Incubate the this compound-BSA solution in a water bath at 55°C for 15-30 minutes with intermittent vortexing.
-
Prepare a BSA control: In a separate tube, add the same volume of 100% ethanol (without this compound) to the 10% BSA solution to serve as a vehicle control.
-
Storage: Store the this compound-BSA complex and the BSA control at -20°C for long-term storage or at 4°C for short-term use. Before use, warm the solution to 37°C.
Protocol 2: In Vitro Cytokine Production Assay
Objective: To determine the effect of this compound on cytokine production by immune cells (e.g., macrophages, peripheral blood mononuclear cells - PBMCs).
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages or isolated human PBMCs)
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
BSA control (from Protocol 1)
-
Lipopolysaccharide (LPS) or other immune stimulus
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (optional, for intracellular cytokine analysis)
Procedure:
-
Cell Seeding:
-
Culture immune cells to the desired confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete medium.
-
Incubate for 12-24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and equilibrate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-BSA complex and the BSA control in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the diluted compounds or controls.
-
Include wells with medium alone as a negative control.
-
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation:
-
Prepare a stock solution of LPS or another appropriate stimulus in complete medium.
-
Add 10 µL of the stimulus to the appropriate wells to achieve the desired final concentration (e.g., 100 ng/mL LPS).
-
Add 10 µL of medium to the unstimulated control wells.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured and should be optimized.
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Quantify the concentration of the desired cytokines in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Compare the cytokine levels in the this compound-treated groups to the BSA control and unstimulated controls.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.
-
Visualizations
Signaling Pathway of Palmitic Acid via TLR4
The following diagram illustrates the well-established pro-inflammatory signaling pathway activated by palmitic acid through TLR4. It is hypothesized that this compound may not activate this pathway, or may even inhibit it, due to its branched-chain structure.
References
- 1. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β | PLOS One [journals.plos.org]
- 3. Palmitic Acid Esterification Boosts Epigallocatechin Gallate's Immunomodulatory Effects in Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate | MDPI [mdpi.com]
- 6. Palmitic acid-induced activation of human T-lymphocytes and aortic endothelial cells with production of insulin receptors, reactive oxygen species, cytokines, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitic Acid Induces Production of Proinflammatory Cytokines Interleukin-6, Interleukin-1β, and Tumor Necrosis Factor-α via a NF-κB-Dependent Mechanism in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic acid induces production of proinflammatory cytokines interleukin-6, interleukin-1β, and tumor necrosis factor-α via a NF-κB-dependent mechanism in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitic acid induces production of proinflammatory cytokine interleukin-8 from hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitic acid induces production of proinflammatory cytokine interleukin-8 from hepatocytes [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Isopalmitic Acid Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of isopalmitic acid and other fatty acids by mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve higher sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the mass spectrometric analysis of this compound.
Q1: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity is a frequent issue in fatty acid analysis due to their poor ionization efficiency.[1][2] Here’s a step-by-step troubleshooting guide:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be undetectable. Conversely, overly concentrated samples can lead to ion suppression.[1]
-
Ionization Technique: The choice of ionization method significantly impacts signal intensity. Experiment with different techniques like electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), or matrix-assisted laser desorption/ionization (MALDI) to find the optimal method for your analyte.[1]
-
Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Derivatization: Consider chemical derivatization to improve the ionization efficiency of this compound. This is a highly effective strategy for enhancing sensitivity.[2]
-
LC Method Optimization: For LC-MS, optimize mobile phase composition. The use of high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise.[3]
-
Check for Leaks and Clogs: Inspect the LC-MS system for any leaks or clogs that could be affecting the flow path and sample introduction.[4]
Below is a troubleshooting workflow to address low signal intensity:
Q2: How can I significantly improve the detection sensitivity of this compound?
A2: Chemical derivatization is a powerful technique to enhance the sensitivity of fatty acid detection by improving their ionization efficiency.[2] By converting the carboxylic acid group to a derivative with a permanent positive charge, analysis can be performed in the more sensitive positive ion mode.[5]
Q3: Which derivatization reagents are recommended for fatty acid analysis?
A3: Several reagents have been successfully used to derivatize fatty acids for enhanced MS detection. Some of the most effective ones include:
-
N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent creates a permanently positively charged amide, leading to a dramatic increase in sensitivity (up to 60,000-fold) when analyzed in positive ion mode.[5]
-
4-amino-1-benzylpiperidine (4A1BP): Used for derivatization followed by LC-MS analysis in parallel reaction monitoring (PRM) mode, this reagent has shown good results for fatty acid profiling in biological samples.[6]
-
3-picolylamine (3-PA): This reagent has been used for fatty acid derivatization with detection by Orbitrap mass spectrometry in positive ESI mode, providing high sensitivity with a limit of detection in the low femtomole range.[2]
-
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): This reagent, along with its isotopically labeled versions, enhances detection sensitivity and improves chromatographic separation of short-chain fatty acids.[2]
Q4: Should I use LC-MS or GC-MS for this compound analysis?
A4: Both LC-MS and GC-MS can be used for fatty acid analysis, and the choice depends on your specific needs.
-
GC-MS: Traditionally, GC-MS has been a common method for fatty acid analysis, often requiring derivatization to increase the volatility of the analytes (e.g., esterification to fatty acid methyl esters - FAMEs).[5][7] It offers high specificity and sensitivity.[5]
-
LC-MS: LC-MS offers the advantage of analyzing fatty acids directly without derivatization, although derivatization is often employed to significantly boost sensitivity.[8][9] LC-MS/MS methods are highly selective and sensitive, allowing for the quantification of a wide range of fatty acids in a single run.[5][10]
Quantitative Data Summary
The following tables summarize the reported improvements in sensitivity and limits of detection/quantification for various methods.
Table 1: Improvement in Detection Sensitivity with Derivatization
| Derivatization Reagent | Analyte(s) | Mass Spectrometry Platform | Fold Increase in Sensitivity | Reference |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Fatty Acids | LC-ESI-MS/MS | ~60,000-fold | [5] |
| AMPP | Eicosanoids | LC-ESI-MS/MS | 10 to 20-fold | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Method | Analyte(s) | LOD/LOQ | Reference |
| LC-MS with 3-picolylamine derivatization | Fatty Acids | Low femtomole range (LOD) | [2] |
| Isotopic-tagged derivatization LC-MS | Fatty Acids | < 100 ng/L (LOQ) | [11] |
| LC-ESI-MS/MS | 33 Lipids (including fatty acids) | 0.003 – 14.88 ng/mL (LOQ) | [10] |
| LC-MS with pseudo selected reaction monitoring | 41 Fatty Acids | 5–100 nM (LOD) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of free fatty acids from plasma or serum samples.
-
Sample Collection: Collect 50 µL of plasma or serum.
-
Protein Precipitation: Add 250 µL of ice-cold isopropanol (a 1:5 ratio of plasma to isopropanol).[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Place the samples at -20°C for 10 minutes to facilitate protein precipitation.[7]
-
Second Vortexing: Vortex the samples again for 1 minute.
-
Incubation: Incubate the samples at 4°C for 2 hours to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial for LC-MS/MS analysis.[7]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 10. iris.unitn.it [iris.unitn.it]
- 11. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Isopalmitic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with isopalmitic acid in aqueous solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your research.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has very low water solubility (approximately 0.00026 g/L)[1]. Direct dilution of a concentrated stock in organic solvent into an aqueous buffer can cause it to immediately precipitate out of solution. | Utilize a carrier molecule such as Bovine Serum Albumin (BSA) or cyclodextrins to form a complex with this compound before introducing it to the aqueous medium.[2][3] Alternatively, prepare a liposomal formulation. |
| Cloudy or hazy solution after complexation with BSA | The molar ratio of this compound to BSA may be too high, leading to an excess of unbound fatty acid.[3][4] The BSA solution may not have been properly prepared or warmed. | Optimize the this compound:BSA molar ratio. A common starting point is a 5:1 ratio.[5] Ensure the BSA solution is warmed (e.g., to 37°C or 50°C) before adding the this compound stock solution.[5][6] |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound can lead to variability in the effective concentration in your experiments. The solvent used to prepare the stock solution (e.g., DMSO, ethanol) may have cellular effects.[7] | Prepare fresh working solutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Always include appropriate vehicle controls (e.g., medium with the same concentration of the organic solvent and/or BSA) in your experiments.[7] |
| Difficulty dissolving the initial this compound powder | This compound is a solid at room temperature and requires an appropriate organic solvent for initial dissolution.[8][9] | Use solvents such as DMSO or ethanol. Gentle heating (e.g., 65-80°C) and vortexing can aid in dissolution.[5][6][8] For a 150 mM stock of a similar fatty acid (palmitic acid), dissolving in 50% (v/v) ethanol at 65°C is effective.[5] |
| Phase separation or formation of an oily layer | This can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent system, even with a carrier. | Try reducing the final concentration of this compound in your working solution. Ensure thorough mixing and vortexing during the preparation of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: this compound is soluble in organic solvents like DMSO and ethanol.[8][10] A stock solution in DMSO can be prepared at a concentration of 100 mg/mL with the help of ultrasonic treatment.[8] For cell culture applications, ethanol is also commonly used.[2][4] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell lines.[7]
Q2: How does pH affect the solubility of this compound?
A2: As a long-chain fatty acid, the solubility of this compound is pH-dependent.[11][12] Increasing the pH of the aqueous solution above the pKa of the carboxylic acid group (around 4.95) will convert it to its more soluble carboxylate salt form.[1] However, even in its salt form, the long hydrocarbon tail limits its aqueous solubility. Therefore, pH adjustment alone is often insufficient and should be combined with other methods like using carrier molecules.[13][14]
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle heating can be used to dissolve the initial this compound powder in an organic solvent and to facilitate its complexation with BSA.[5][6] However, be cautious when heating solutions containing proteins like BSA, as excessive heat (above 50°C) can cause denaturation and aggregation.[2]
Q4: What are cyclodextrins and how can they help with this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[16][17] Alpha-cyclodextrin and its methylated derivatives are particularly effective for complexing with long-chain fatty acids.[17][18]
Q5: Are there alternatives to using BSA for solubilization?
A5: Besides BSA and cyclodextrins, you can prepare liposomes to deliver this compound to cells. Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds.[19][20] Another approach is the use of non-ionic surfactants to form micelles that can entrap the fatty acid.[14]
Quantitative Solubility Data
The following tables summarize the solubility of this compound and the closely related palmitic acid in various solvents and conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Source |
| Water | 0.00026 g/L | - | [1] |
| DMSO | 100 mg/mL (389.99 mM) | Requires ultrasonic treatment | [8] |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (9.75 mM) | - | [21] |
Table 2: Solubility of Palmitic Acid (as a reference)
| Solvent System | Concentration | Conditions | Source |
| Ethanol | ~30 mg/mL | - | [10] |
| DMSO | ~20 mg/mL | - | [10] |
| Dimethyl formamide (DMF) | ~20 mg/mL | - | [10] |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Prepared by diluting an ethanol stock | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a fatty acid-BSA complex for use in cell culture experiments.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heating block
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA stock solution: Dissolve 1 g of BSA in 10 mL of PBS or serum-free cell culture medium. Sterile filter using a 0.22 µm filter. Warm the solution to 37°C.
-
Prepare a 100 mM this compound stock solution: Dissolve 25.64 mg of this compound in 1 mL of 100% ethanol. Heat at 65-70°C and vortex periodically until fully dissolved.
-
Complexation: In a sterile conical tube, add the desired volume of the pre-warmed 10% BSA solution. While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complete complexation.
-
Final Dilution: The this compound-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.
-
Control Preparation: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution and treating it in the same manner.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes containing this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from egg or soy)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (e.g., 9:1 v/v)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Dissolution: Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio might be 3:7 this compound to cholesterol, with phosphatidylcholine as the primary lipid component.[19]
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[22]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes, sonicate the suspension using a bath or probe sonicator.[19][22] This will produce small unilamellar vesicles (SUVs).
-
Extrusion (Optional): For a more uniform size distribution, the liposome suspension can be repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size.[23]
Visualizations
Caption: Workflow for solubilizing this compound.
References
- 1. Showing Compound this compound (FDB003070) - FooDB [foodb.ca]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound =98 capillaryGC 4669-02-7 [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of photothermal palmitic acid/cholesterol liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. mdpi.com [mdpi.com]
- 23. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Branched-Chain Fatty Acid Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of branched-chain fatty acids (BCFAs).
Troubleshooting Guide
This guide addresses common issues encountered during BCFA extraction and analysis, offering potential causes and solutions to optimize your experimental workflow.
Issue 1: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization of the sample. For tough tissues, consider using mechanical bead beating or cryogenic grinding. |
| Inappropriate solvent system for the sample matrix. | The choice of solvent is critical. A common and effective method for a wide range of lipids is the Folch or Bligh-Dyer method, which uses a chloroform:methanol mixture.[1][2] For less toxic alternatives, hexane:isopropanol can be considered.[2] |
| Insufficient solvent-to-sample ratio. | Use a sufficient volume of extraction solvent to ensure complete immersion and extraction from the sample. For the Folch method, a final volume 20 times the sample volume is recommended.[1][2] |
| Formation of emulsions during liquid-liquid extraction. | Emulsions can trap lipids and reduce yield. To break emulsions, try adding brine (salting out), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.[3] |
| Sample loss during phase separation or solvent evaporation. | Carefully aspirate the desired phase without disturbing the interface. When evaporating the solvent, use a gentle stream of nitrogen or a rotary evaporator at a controlled temperature to prevent loss of volatile BCFAs.[1] |
Issue 2: Poor Resolution of BCFA Isomers in Chromatography (GC-MS)
| Possible Cause | Recommended Solution |
| Suboptimal Gas Chromatography (GC) column. | Use a long (≥100 m), highly polar capillary column, such as those with a cyanopropyl-based stationary phase, to maximize the separation of iso- and anteiso-isomers.[4] |
| Inadequate GC oven temperature program. | A slow temperature ramp (e.g., 1-2°C/min) during the elution of BCFAs can significantly improve separation.[4] |
| Incomplete or improper derivatization. | BCFAs need to be derivatized to their fatty acid methyl esters (FAMEs) to increase volatility for GC analysis.[5] Ensure the derivatization reaction goes to completion. Incomplete derivatization can lead to peak tailing.[4] |
Issue 3: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry (MS)
| Possible Cause | Recommended Solution |
| Inefficient derivatization. | The chosen derivatization method might not be optimal for your sample's concentration or matrix. Consider optimizing the reaction conditions or trying an alternative derivatization reagent.[4] |
| Sample loss during preparation and cleanup. | Each sample handling step can lead to analyte loss. Minimize the number of transfer steps and consider using techniques like solid-phase extraction (SPE) for efficient cleanup with potentially higher recovery.[4] |
| Suboptimal MS detector settings. | Ensure the mass spectrometer is tuned correctly for the mass range of the target BCFA FAMEs and that the ionization mode is appropriate.[4] |
Issue 4: Significant Peak Tailing in Gas Chromatography
| Possible Cause | Recommended Solution |
| Active sites in the GC system. | Free silanol groups in the injector liner, column, or detector can interact with analytes. Use a deactivated injector liner and a high-quality, end-capped GC column.[4] |
| Presence of free fatty acids. | This is often due to incomplete derivatization. Ensure your derivatization protocol is effective and complete.[4] |
| Column contamination. | Non-volatile components from the sample matrix can accumulate at the head of the column. Using a guard column can help protect the analytical column.[4] |
Frequently Asked Questions (FAQs)
Q1: What are branched-chain fatty acids (BCFAs)?
A1: Branched-chain fatty acids are fatty acids that have one or more methyl branches on their carbon chain.[6] The most common forms are iso- BCFAs, with a methyl group on the penultimate carbon, and anteiso- BCFAs, with a methyl group on the antepenultimate carbon.[7][8] They are important components of bacterial cell membranes and are found in dairy products, ruminant meats, and some fermented foods.[7][9]
Q2: Which extraction method is best for BCFAs?
A2: The optimal extraction method depends on the sample matrix and the specific research goals. The Folch or Bligh-Dyer methods are considered benchmarks for lipid extraction due to their high efficiency with a wide range of lipids.[1][2] However, they use chlorinated solvents. Supercritical fluid extraction (SFE) is a "greener" alternative with high efficiency and selectivity, though it requires specialized equipment.[1][10]
Q3: Why is derivatization necessary for BCFA analysis by GC-MS?
A3: Derivatization, typically to fatty acid methyl esters (FAMEs), is crucial for GC-MS analysis of BCFAs. This process increases the volatility of the fatty acids, allowing them to be vaporized in the GC inlet and travel through the column for separation.[5] It also improves chromatographic peak shape and sensitivity.
Q4: What are the key differences between iso- and anteiso- BCFAs?
A4: The key difference lies in the position of the methyl branch on the carbon chain. Iso- BCFAs have a methyl group on the second-to-last (penultimate) carbon from the end of the chain. Anteiso- BCFAs have a methyl group on the third-to-last (antepenultimate) carbon.[8] This structural difference can affect their physical properties and biological functions.
Q5: Can I extract BCFAs from complex matrices like soil or feces?
A5: Yes, but it often requires additional sample preparation steps to remove interfering substances.[11][12][13] For complex matrices, a multi-step process involving an initial lipid extraction followed by a cleanup step like solid-phase extraction (SPE) is common.[1] The extraction efficiency can be lower in complex matrices compared to simpler ones.[13]
Data Presentation
Table 1: Comparison of Common BCFA Extraction Methods
| Extraction Method | Principle | Typical Extraction Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Folch/Bligh-Dyer | Liquid-liquid extraction using a chloroform-methanol mixture.[1] | High (often considered a benchmark).[1] | Good, but may co-extract other lipids.[1] | 1-2 hours.[1] | High | Well-established and effective for a wide range of lipids. | Use of toxic chlorinated solvents, labor-intensive.[1] |
| Soxhlet Extraction | Continuous solid-liquid extraction with an organic solvent. | Moderate to High | Good | Several hours to days | High | Suitable for solid samples, automated systems available. | Time-consuming, potential for thermal degradation of analytes. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent.[1] | High | High | 30-120 minutes | Low | Environmentally friendly, highly selective, fast.[10] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[14] | High | Good | 15-30 minutes | Low | Fast, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[2] | High | Good | 15-60 minutes | Low | Fast, efficient at room temperature, preserving thermolabile compounds. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Folch Method for BCFA Extraction from Biological Samples
This protocol is a widely used method for total lipid extraction.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.[1]
-
Agitate the mixture for 15-20 minutes at room temperature.[1]
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[1]
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
Carefully remove the upper aqueous phase.[1]
-
Wash the lower chloroform phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl solution, vortexing, and re-centrifuging.[1]
-
Collect the lower chloroform phase containing the lipids.[1]
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.[1]
-
The dried lipid extract can then be reconstituted in an appropriate solvent for derivatization and analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Lipid Extracts
This protocol is used to purify the lipid extract and remove non-lipid contaminants.
Materials:
-
SPE manifold
-
Reversed-phase C18 SPE cartridges
-
Methanol
-
Water
-
Acetonitrile
-
Sample extract (e.g., from a Folch extraction)
Procedure:
-
Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water to equilibrate the stationary phase. Do not allow the cartridge to dry.[1]
-
Sample Loading: Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elution: Elute the BCFAs with a non-polar solvent (e.g., acetonitrile, methanol, or a mixture thereof).
-
Solvent Evaporation: Evaporate the solvent from the collected eluate to concentrate the purified BCFAs.
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of BCFAs.
Caption: Troubleshooting logic for addressing low BCFA extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. lipotype.com [lipotype.com]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. The influence of complex matrices on method performance in extracting and monitoring for microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor separation of fatty acid isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC modes for separating fatty acid isomers?
A1: The two main HPLC modes for separating fatty acid isomers are Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC).[1] RP-HPLC separates isomers based on their hydrophobicity using a nonpolar stationary phase, like C18.[1] Ag+-HPLC is highly effective for resolving positional and geometric isomers by using a stationary phase impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids.[1]
Q2: Why is derivatization often necessary for fatty acid analysis by HPLC?
A2: Fatty acids lack strong chromophores, making them difficult to detect with standard UV detectors at higher wavelengths (>240 nm).[2][3] Derivatization converts fatty acids into derivatives with high molar absorptivity, enhancing detection sensitivity.[2][3][4] For underivatized fatty acids, the free carboxyl group can also interact with the silica backbone of the column, leading to peak tailing; derivatization neutralizes this polarity, resulting in sharper peaks and better separation.[5]
Q3: How does column temperature affect the separation of fatty acid isomers?
A3: Column temperature is a critical parameter that influences retention time, selectivity, and peak shape.[6] Increasing the column temperature generally reduces the viscosity of the mobile phase and enhances analyte diffusion, which leads to shorter retention times and narrower peaks.[6][7] Conversely, lowering the temperature increases retention, which may improve the resolution of closely eluting compounds.[6] However, inconsistent temperature can cause retention times to shift, so using a column oven is highly recommended for stable and reproducible results.[5]
Q4: Can I separate cis and trans fatty acid isomers using a standard C18 column?
A4: Separating geometric (cis/trans) isomers can be challenging on a standard C18 column because of their similar hydrophobicity.[8] While some separation might be achievable, specialized columns often provide better resolution. For instance, columns with high molecular-shape selectivity, like the COSMOSIL Cholester column, can achieve better separation of cis/trans isomers than traditional C18 columns.[8] Silver-Ion HPLC is also a superior method for separating cis and trans isomers.[9]
Troubleshooting Guide: Resolving Poor Separation
This guide addresses common issues encountered during the HPLC analysis of fatty acid isomers, offering potential causes and systematic solutions.
Issue 1: Peak Tailing
Q: My fatty acid peaks are showing significant tailing. What are the primary causes and how can I fix this?
A: Peak tailing is a common problem that can lead to inaccurate peak integration and quantification.[10] It can be caused by chemical, column-related, or instrumental factors.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Solution |
| Secondary Interactions | Fatty acids can interact with active sites on the column packing, such as residual silanols. Use an end-capped column or add a competitive agent like triethylamine to the mobile phase. Adjusting the mobile phase pH can also help by keeping the fatty acid in a non-ionized state.[10] |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] |
| Sample Overload | Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[10] |
| Extra-Column Volume | Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing to minimize dead volume.[10] |
Below is a decision tree to help troubleshoot peak tailing.
Issue 2: Co-elution or Poor Resolution of Isomers
Q: My chromatogram shows broad or overlapping peaks, indicating co-elution of fatty acid isomers. How can I improve the separation?
A: Co-elution is a frequent challenge that compromises the identification and quantification of fatty acids.[5] Optimizing your HPLC method is key to resolving this issue.
Strategies to Improve Isomer Resolution
| Parameter | Optimization Strategy |
| Column Selection | For geometric (cis/trans) and positional isomers, standard C18 columns may be insufficient.[8] Consider using a Silver-Ion (Ag+-HPLC) column, which separates based on interactions with double bonds, or a column with high shape selectivity like a Phenyl-Hexyl or Cholester column.[1][8] |
| Mobile Phase Composition | Adjust the organic solvent (acetonitrile vs. methanol) and its ratio with water. Acetonitrile can interact with the π electrons of double bonds, altering elution order and improving separation.[4][5] Increasing the water content in reversed-phase mode increases retention and can improve separation.[5] |
| Gradient Elution | If using a gradient, try decreasing the gradient slope (i.e., extend the gradient time). This can enhance the resolution of closely eluting compounds.[5] Introducing an isocratic hold at a specific mobile phase composition where the critical isomers elute can also be effective.[5] |
| Temperature | Systematically vary the column temperature. A change of just a few degrees can alter selectivity and improve resolution for challenging isomer pairs.[6] A typical starting range is 30-40°C.[1] |
| Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time. |
The following workflow illustrates a systematic approach to method optimization for resolving co-eluting peaks.
Issue 3: Broad or Split Peaks
Q: My fatty acid peaks are broad or splitting into two. What are the likely causes and solutions?
A: Broad or split peaks can significantly reduce resolution and sensitivity, making accurate quantification difficult.[10]
Common Causes and Solutions for Broad or Split Peaks
| Potential Cause | Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit. Filter all samples and mobile phases before use. The column can be back-flushed to try and dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.[10] |
| Void in Column Packing | A void or channel in the column packing material can cause the sample to travel through different paths, leading to split peaks. This is an irreversible problem, and the column must be replaced.[10] |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.[10] |
| Column Contamination or Aging | A contaminated or old column loses efficiency, resulting in broader peaks. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[10] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone
This protocol is adapted for the derivatization of fatty acids to enhance UV detection.[2]
Materials:
-
Fatty acid sample
-
2,4'-dibromoacetophenone solution (in acetone)
-
Triethylamine solution (in acetone)
-
Acetic acid solution (in acetone)
-
Reacti-Vials or similar reaction vessels
Procedure:
-
Place the dried fatty acid residue into a reaction vial.
-
To prevent oxidation and isomerization of unsaturated fatty acids, use a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.[2][11]
-
Mix the contents and react for 30 minutes at 40°C. This lower temperature and shorter time, compared to older methods, helps to decrease the risk of degradation and isomerization.[2][11]
-
Stop the reaction by adding a small volume of acetic acid solution.
-
The resulting solution containing the derivatized fatty acids is now ready for injection into the HPLC system.
-
Protect all processed samples from light and store them at approximately -25°C until analysis.[2]
Protocol 2: General RP-HPLC Method for Fatty Acid Isomer Separation
This protocol provides a starting point for the separation of derivatized fatty acid isomers on a C18 column.
HPLC Conditions
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., two 250 x 4.6 mm, 4 µm columns in series).[2] |
| Mobile Phase | A: AcetonitrileB: WaterA binary gradient elution program is typically used.[2] |
| Gradient | A typical gradient might start at a lower concentration of acetonitrile and increase over the run to elute more hydrophobic fatty acids. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 37°C.[2] |
| Detection | UV detector at a wavelength appropriate for the derivative (e.g., 254 nm for phenacyl esters).[1][5] |
| Injection Volume | 5-20 µL.[1][2] |
Optimization Steps:
-
If co-elution persists, decrease the gradient slope by extending the gradient time.[5]
-
Evaluate methanol as an alternative organic modifier to acetonitrile, as it can offer different selectivity.[4][5]
-
Ensure the column is properly equilibrated for 10-15 column volumes with the initial mobile phase before each injection.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. jafs.com.pl [jafs.com.pl]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
Preventing degradation of isopalmitic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of isopalmitic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: While this compound is a saturated fatty acid and therefore not susceptible to oxidation, it can degrade through other mechanisms during sample preparation. The primary concerns are:
-
Enzymatic Degradation: Lipases present in biological samples can hydrolyze triglycerides and phospholipids, releasing free fatty acids, including this compound. This can alter the natural concentration of the analyte.[1][2]
-
Thermal Degradation: High temperatures during sample processing, such as extraction or solvent evaporation, can lead to the breakdown of this compound.[1][3]
-
Chemical Reactions: Although less common for a saturated fatty acid, reactions can occur with aggressive reagents used during extraction or derivatization if not performed under controlled conditions.
Q2: How can I prevent enzymatic degradation of this compound in my samples?
A2: To minimize enzymatic degradation, it is crucial to inhibit lipase activity as soon as possible after sample collection. This can be achieved by:
-
Immediate Freezing: Store samples at -80°C immediately after collection.[1][2] While -20°C can be suitable for short-term storage, -80°C is recommended for long-term preservation.[1][4]
-
Heat Inactivation: For some sample matrices like tissues, heat treatment can be employed to denature and inactivate lipases.[5]
-
Solvent Extraction: Immediately homogenizing the sample in an organic solvent (e.g., chloroform/methanol) can also inhibit enzymatic activity.[2]
Q3: What is the best way to store samples containing this compound?
A3: Proper storage is critical to maintaining the integrity of your samples. Here are some best practices:
-
Temperature: For long-term storage, -80°C is the recommended temperature.[1][2][4]
-
Atmosphere: To prevent any potential reactions, store samples under an inert atmosphere, such as nitrogen or argon.[1][6]
-
Container: Use glass containers with Teflon-lined caps for storing lipid extracts in organic solvents to avoid leaching of impurities from plastic containers.[6]
Q4: My this compound samples will be analyzed by GC-MS. What is the recommended derivatization method?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound needs to be derivatized to increase its volatility. The most common and recommended method is esterification to form a fatty acid methyl ester (FAME). A widely used and effective reagent is Boron Trifluoride (BF₃) in methanol.[7][8]
Troubleshooting Guides
Issue 1: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent system and the number of extraction cycles. A common method is the Folch extraction using chloroform and methanol.[2] |
| Degradation during Storage | Review storage conditions. Ensure samples were stored at -80°C and under an inert atmosphere.[1][2][6] |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. For BF₃-methanol, heating at 60°C for 10 minutes is a good starting point. |
| Loss during Solvent Evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. |
Issue 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to extraction. Keep all samples on ice during processing to minimize enzymatic activity.[1][2] |
| Non-homogenous Sample | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. For tissues, grinding in liquid nitrogen can improve homogeneity.[2] |
| Variable Water Content | Lyophilize (freeze-dry) samples to remove water before extraction, as water can interfere with extraction efficiency and derivatization.[2][8] |
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and typical GC-MS parameters for fatty acid analysis, which can be applied to this compound.
Table 1: Recommended Storage Conditions for Fatty Acid Samples
| Storage Temperature | Duration | Notes | References |
| 4°C | Up to 2 weeks | Suitable for very short-term storage of some sample types, but degradation is possible. | [4][9] |
| -20°C | Up to a few months | Acceptable for short to medium-term storage. | [1][2][4] |
| -80°C | Long-term (years) | Ideal for long-term storage to minimize degradation. | [1][2][4] |
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Typical Value | References |
| Injection Mode | Splitless or Split (e.g., 15:1) | [7] |
| Injection Volume | 1 µL | [7] |
| Injector Temperature | 220-250°C | [7] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 0.6 - 1.0 mL/min | [7] |
| Oven Program | Initial 70°C, ramp to ~240°C | [7] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | [7] |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Sample Preparation and Analysis
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological sample.
Troubleshooting Logic for Low this compound Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Effect of storage temperature and length on fatty acid composition of fingertip blood collected on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling pure isopalmitic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pure isopalmitic acid (14-methylpentadecanoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound?
Pure this compound should be stored as a solid in a cool, dark, and dry place. For long-term stability, it is recommended to store it at -20°C.[1][2] The compound is typically supplied as a powder or crystalline solid.[3] Saturated fatty acids like this compound are relatively stable in this form.[4] To prevent moisture absorption, which can lead to hydrolysis, it is best practice to allow the container to equilibrate to room temperature before opening.[4] For solutions of this compound in organic solvents, storage at -20°C or -80°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent solvent evaporation and oxidative degradation.[5][6]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
When handling pure this compound powder, it is recommended to use standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat. If there is a risk of generating dust, a dust mask (such as an N95-type respirator) should be used. While not classified as highly hazardous, this compound can cause skin and eye irritation.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[3] For cell culture applications, a common practice is to first dissolve the fatty acid in an organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock is then further diluted in culture medium containing fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake.[8][9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 14-Methylpentadecanoic acid, Isohexadecanoic acid | [7] |
| CAS Number | 4669-02-7 | [7] |
| Molecular Formula | C₁₆H₃₂O₂ | [7] |
| Molecular Weight | 256.4 g/mol | [7] |
| Form | Powder / Crystalline Solid | [3] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Solubility of this compound and Related Fatty Acids
| Solvent | This compound Solubility | Palmitic Acid Solubility (for comparison) | Reference |
| Ethanol | Soluble | ~30 mg/mL | [3][7] |
| DMSO | Soluble | ~20 mg/mL | [3][7] |
| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | [3][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | ~0.25 mg/mL (in a 1:2 ethanol:PBS solution) | [3] |
Note: Specific quantitative solubility data for this compound is limited. The data for palmitic acid, its straight-chain isomer, is provided as a close approximation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 100 mM stock solution of this compound in ethanol.
Materials:
-
Pure this compound powder
-
200 proof ethanol
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh out 25.64 mg of this compound powder and place it into a sterile tube.
-
Add 1 mL of 200 proof ethanol to the tube.
-
Vortex the solution thoroughly.
-
Gently warm the solution to 37-50°C to aid dissolution. Do not overheat, as this can promote degradation.
-
Once fully dissolved, the clear stock solution can be stored at -20°C under an inert atmosphere if desired. For best results, prepare fresh or use within a short period.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes how to complex this compound with fatty acid-free BSA for use in cell culture experiments. This process improves solubility and mimics physiological transport.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile conical tubes
-
Shaking water bath or incubator at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in sterile PBS or serum-free medium.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
Warm the 10% BSA solution to 37°C in a water bath.
-
To create a 5 mM working stock of this compound-BSA complex (at a common 6:1 molar ratio), slowly add the 100 mM this compound stock solution dropwise to the warm BSA solution while gently vortexing or swirling.
-
Incubate the mixture in a shaking water bath at 37°C for at least 30-60 minutes to allow for complete complex formation. The solution should become clear.[10]
-
This working stock can now be further diluted in your complete cell culture medium to achieve the desired final concentration for your experiment.
Troubleshooting Guides
Issue 1: My this compound won't dissolve in the organic solvent.
-
Question: I am having trouble fully dissolving the this compound powder in ethanol/DMSO at room temperature. What can I do?
-
Answer:
-
Gentle Heating: Warm the solution in a water bath to between 37°C and 50°C. This will significantly increase the solubility of the fatty acid.[11]
-
Vortexing/Sonication: Ensure the solution is being mixed vigorously. Intermittent vortexing or brief sonication can help break up any clumps of powder.
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. Water contamination can reduce the solubility of long-chain fatty acids.
-
Issue 2: I observe precipitation when I add the this compound-BSA complex to my cell culture medium.
-
Question: After preparing the this compound-BSA complex, I see a cloudy precipitate when I add it to my complete culture medium. What is causing this?
-
Answer:
-
Incomplete Complexation: The fatty acid may not have fully complexed with the BSA. Ensure you are incubating the mixture for a sufficient amount of time (at least 30-60 minutes) at 37°C with gentle agitation.[10]
-
Incorrect Molar Ratio: The molar ratio of fatty acid to BSA is critical. A high ratio can lead to an excess of unbound fatty acid, which will precipitate in the aqueous medium. A common starting point is a 3:1 to 6:1 ratio.[8]
-
Temperature Shock: Adding a warm, concentrated solution to colder medium can sometimes cause precipitation. Ensure both the complex solution and the culture medium are at 37°C before mixing.
-
Issue 3: I am observing significant cytotoxicity in my cell-based assay.
-
Question: My cells are dying after treatment with this compound. How can I troubleshoot this?
-
Answer:
-
Solvent Toxicity: High concentrations of the organic solvent (e.g., DMSO, ethanol) used for the stock solution can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low (typically <0.5% for DMSO, and often lower for ethanol).[12] Always include a vehicle control (medium with the same amount of solvent and BSA, but no fatty acid) in your experiments.
-
Lipotoxicity: High concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[9] Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type.
-
Oxidation Products: this compound, although saturated and relatively stable, can degrade over time if stored improperly. Oxidized lipids can be more cytotoxic.[6] Use fresh stock solutions whenever possible and store them properly to minimize the formation of these byproducts.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Factors leading to this compound degradation and prevention strategies.
References
- 1. Showing Compound this compound (FDB003070) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. corning.com [corning.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. View of Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. caymanchem.com [caymanchem.com]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Optimizing cell culture conditions for isopalmitic acid supplementation
Disclaimer: Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain saturated fatty acid. While data on its specific use in cell culture is limited, the following guidelines are based on established principles for fatty acid supplementation and draw heavily from protocols developed for its straight-chain isomer, palmitic acid (C16:0), which is extensively studied.[1][2][][4] Researchers should adapt these protocols as needed and perform initial dose-response experiments to determine the optimal conditions for their specific cell type and experimental question.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture? this compound is a 16-carbon saturated fatty acid. In cell culture, it can be used as an energy source, a building block for more complex lipids, or as a signaling molecule to study cellular processes like metabolism, inflammation, and lipotoxicity—a condition of cellular stress caused by excess fatty acids.[1][4][5] Supplementing culture media with fatty acids is particularly important in serum-free or chemically defined media formulations that lack the lipids normally supplied by fetal bovine serum (FBS).[][6]
Q2: How do I prepare a stock solution of this compound? It's not soluble in my culture medium. this compound, like other long-chain fatty acids, has very poor solubility in aqueous solutions like cell culture media.[4][7] To overcome this, it must first be dissolved in an organic solvent (like ethanol or DMSO) and then complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[8][9][10] This BSA-conjugated form is soluble and ensures the fatty acid is delivered to the cells in a bioavailable, non-toxic manner.[9]
Q3: What is the purpose of using fatty acid-free BSA? Standard BSA preparations contain endogenous lipids that can interfere with your experiment. Using fatty acid-free BSA is critical to ensure that the only fatty acid being introduced to your cells is the one you are studying, allowing for controlled and reproducible results.[10][11]
Q4: What are typical working concentrations for this compound supplementation? The optimal concentration is highly cell-type dependent and should be determined empirically. Based on studies with palmitic acid, a starting range of 50 µM to 500 µM is common.[12][13] High concentrations can induce lipotoxicity, leading to decreased cell viability, apoptosis, and cellular stress.[5][14][15] Always perform a dose-response curve to find the ideal concentration for your specific experimental window.
Q5: How should I store my this compound stock solutions? The powdered form should be stored at -20°C.[7] Once dissolved in an organic solvent like ethanol or DMSO, the stock can be stored at -20°C for up to a year or -80°C for up to two years.[16][17] After conjugation to BSA, it is best to prepare the solution fresh for each experiment.[8] If storage is necessary, aliquot and store at -20°C for short periods, but be aware that the stability may decrease over time.[8][9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | 1. Incomplete conjugation to BSA.[11] 2. This compound:BSA molar ratio is too high.[8] 3. Final concentration of organic solvent (e.g., ethanol) is too high.[9] | 1. Ensure the BSA solution is warmed to 37°C before adding the fatty acid stock. Gently mix or shake overnight to ensure complete complexing.[9][18] 2. Maintain a molar ratio of fatty acid to BSA below 7:1. A ratio between 3:1 and 6:1 is often recommended.[8] 3. Keep the final ethanol concentration in the culture medium below 0.5%. Prepare a vehicle control with the same final concentration of ethanol and BSA.[9] |
| High Cell Death / Low Viability | 1. Lipotoxicity from high concentrations of this compound.[14][15] 2. Toxicity from the solvent (ethanol/DMSO).[9] 3. Stress induced by high concentrations of BSA.[8][19] | 1. Perform a dose-response experiment to determine the IC50 and a non-toxic working concentration. Start with a lower concentration range (e.g., 25-100 µM). 2. Ensure the final solvent concentration in the media is minimal (<0.5%). Always include a vehicle control (media + solvent + BSA) to confirm the solvent is not the cause.[9] 3. Use the lowest effective concentration of BSA. Ensure your vehicle control contains the same BSA concentration to isolate its effects.[19] |
| Inconsistent or No Effect | 1. Degradation or instability of the BSA-conjugated stock.[8] 2. Sub-optimal treatment duration. 3. Cell line is resistant to the effects of this specific fatty acid. | 1. Prepare fresh BSA-conjugated this compound for each experiment.[8] 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window for your desired endpoint.[15] 3. Review literature for your specific cell line's response to saturated fatty acids. Consider using a positive control cell line known to respond to fatty acid treatment. |
Experimental Protocols
Protocol 1: Preparation of 5 mM BSA-Conjugated this compound Stock
This protocol is adapted from established methods for palmitic acid and creates a 5 mM stock with a 5:1 molar ratio of this compound to BSA.[8]
Materials:
-
This compound powder (MW: 256.43 g/mol )
-
100% Ethanol
-
Fatty Acid-Free BSA (MW: ~66,500 g/mol )
-
Sterile, serum-free cell culture medium (e.g., DMEM) or PBS
-
Sterile conical tubes, water bath, 0.22 µm sterile filter
Procedure:
-
Prepare 500 mM this compound in Ethanol:
-
Dissolve 128.2 mg of this compound in 1 mL of 100% ethanol.
-
Warm the solution in a 60-70°C water bath to fully dissolve the powder. This creates a 500 mM stock.[8]
-
-
Prepare 10% BSA Solution (equivalent to ~1.5 mM):
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of serum-free medium or PBS.
-
Gently mix to avoid frothing. Do not vortex vigorously.
-
Warm the BSA solution to 37°C in a water bath.[8]
-
-
Conjugate this compound to BSA:
-
While gently stirring the warm 10% BSA solution, slowly add 10 µL of the 500 mM this compound-ethanol stock for every 990 µL of BSA solution.[8]
-
This results in a final concentration of 5 mM this compound and approximately 1 mM BSA.
-
-
Incubate for Complete Conjugation:
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
It is highly recommended to use this solution fresh.[8] If necessary, aliquot and store at -20°C.
-
Protocol 2: Cell Treatment and Viability Assessment (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of treatment.
-
Preparation of Treatment Media:
-
Prepare serial dilutions of your 5 mM BSA-conjugated this compound stock in your complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500 µM).
-
Crucially, prepare a vehicle control: Dilute a 10% BSA solution (without fatty acid) in the same manner, ensuring it contains the same final concentration of BSA and ethanol as your highest treatment dose.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the plate for your desired time period (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the crystals by adding 100 µL of DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Quantitative Data Summary
The following table provides suggested starting concentrations for this compound experiments, extrapolated from published data for palmitic acid in various cell lines.
| Cell Line Type | Palmitic Acid Conc. (µM) | Observed Effect | Citation |
| Endometrial Cancer (Ishikawa, ECC-1) | 187 - 348 | IC50 after 72h, inhibited proliferation | [12] |
| Rat Tendon-Derived Cells | 10 µg/mL (~39 µM) | Decreased viability after 24-48h | [14] |
| Microglia (BV2) | 200 | Decreased viability after 24h | [15] |
| Astrocytes | 1000 | Reduced cell survival after 24h | [13] |
| Pancreatic Cancer (AsPC-1) | 200 | Increased cell migration | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Supplementation Experiments.
Troubleshooting Flowchart: Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
Simplified PI3K/Akt Signaling Pathway
Caption: Saturated fatty acids can modulate the PI3K/Akt pathway.[1][2][20]
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 4. Palmitic Acid in Cell Culture [sigmaaldrich.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids | MDPI [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isototopically Labeled Isopalmitic Acid
Welcome to the technical support center for the synthesis of isotopically labeled isopalmitic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing isotopically labeled this compound?
A1: A robust and widely used method is the copper-catalyzed coupling of an isotopically labeled Grignard reagent with an appropriate ω-bromo acid.[1][2] This multi-step synthesis offers flexibility in placing the isotopic label and generally provides good yields.[1][2] The key steps involve preparing the labeled Grignard reagent from a labeled alkyl halide and then coupling it with a suitable bromo-acid in the presence of a copper catalyst.[2]
Q2: How can I introduce the isotopic label (e.g., ¹³C or ²H) into the this compound structure?
A2: The isotopic label is typically incorporated into one of the starting materials. For labeling the branched methyl group or adjacent carbons, you would start with an isotopically labeled isoamyl halide to form the Grignard reagent. For labeling other positions along the fatty acid chain, the label could be incorporated into the ω-bromo acid precursor.[3] For instance, a Grignard reaction with ¹³C-labeled carbon dioxide can introduce a ¹³C label into a carboxylic acid.[3]
Q3: What are the critical parameters for the success of the Grignard reagent formation and the subsequent coupling reaction?
A3: The success of both the Grignard reagent formation and the coupling reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive with water. The purity of the magnesium and the solvent is also crucial. For the copper-catalyzed coupling, the choice of copper salt and the reaction temperature are critical for achieving high yields and minimizing side products.[4]
Q4: What are the most common analytical techniques to confirm the successful synthesis and purity of the final product?
A4: The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic label. Mass spectrometry is essential for verifying the mass of the labeled compound and determining the isotopic enrichment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are often used to assess the purity of the final product.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of this compound | Failure of Grignard Reagent Formation: The reaction may not have initiated due to a passivating oxide layer on the magnesium or the presence of moisture. | Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. Ensure all glassware is oven-dried and solvents are rigorously dried before use. |
| Inefficient Coupling Reaction: The copper catalyst may be inactive, or the reaction temperature might not be optimal. | Use a fresh, high-purity copper catalyst. Optimize the reaction temperature; some coupling reactions require sub-zero temperatures to minimize side reactions. | |
| Decomposition of Grignard Reagent: The Grignard reagent can decompose if the reaction is run for too long or at too high a temperature. | Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed. | |
| Presence of Significant Side Products | Wurtz-Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct. | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Homocoupling of the Grignard Reagent: The Grignard reagent can couple with itself, especially in the presence of certain impurities or an inappropriate catalyst. | Ensure the purity of all reagents and consider using a different copper catalyst or ligand that favors the cross-coupling reaction.[4] | |
| Formation of Alkenes: β-hydride elimination from the Grignard reagent can lead to the formation of alkenes. | This is more common with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide as a precursor. | |
| Difficulty in Product Purification | Co-elution of Product and Side Products: The desired this compound and nonpolar side products (like alkanes from Wurtz coupling) may have similar retention times in normal-phase chromatography. | Utilize reversed-phase HPLC, which separates compounds based on hydrophobicity.[7] Derivatization of the carboxylic acid to an ester may also alter its chromatographic behavior and facilitate separation.[6] |
| Residual Copper Catalyst: The final product may be contaminated with copper salts. | Perform an aqueous workup with a dilute acid solution (e.g., NH₄Cl) to quench the reaction and remove metal salts. Additional purification by column chromatography may be necessary. | |
| Isotopic Enrichment is Lower than Expected | Incomplete Labeling of Precursor: The starting isotopically labeled material may not have 100% isotopic purity. | Verify the isotopic enrichment of the starting materials using mass spectrometry before starting the synthesis. |
| Isotopic Scrambling: In some cases, the isotopic label may move to other positions in the molecule during the reaction. | This is less common with stable isotopes like ¹³C and ²H in this synthetic route but can be checked by detailed NMR analysis. |
Experimental Protocols
General Protocol for the Synthesis of Isotopically Labeled this compound
This protocol is adapted from a general method for synthesizing isotopically labeled saturated fatty acids and should be optimized for the specific isotopic label and its position.[2]
Step 1: Preparation of the Isotopically Labeled Isoamyl Grignard Reagent
-
Materials:
-
Isotopically labeled 1-bromo-3-methylbutane (isoamyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
-
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and the brown color disappears, indicating activation of the magnesium.
-
Allow the flask to cool to room temperature.
-
Dissolve the isotopically labeled 1-bromo-3-methylbutane in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 2: Copper-Catalyzed Coupling to form Isotopically Labeled this compound
-
Materials:
-
11-Bromoundecanoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Copper(I) cyanide (CuCN) or other suitable copper catalyst
-
The prepared isotopically labeled isoamyl Grignard reagent
-
-
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 11-bromoundecanoic acid in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of the Grignard reagent (e.g., methylmagnesium chloride) to form the magnesium salt of the bromo acid.
-
In another flask, prepare a solution of the copper catalyst in anhydrous THF.
-
Add the copper catalyst solution to the reaction mixture containing the magnesium salt of 11-bromoundecanoic acid.
-
Slowly add the previously prepared isotopically labeled isoamyl Grignard reagent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification of Isotopically Labeled this compound
-
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Reversed-phase HPLC column and solvents (e.g., acetonitrile, water) if necessary
-
-
Procedure:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
If further purification is required to remove nonpolar side products, use reversed-phase HPLC.[7]
-
Analyze the purified fractions by TLC, GC-MS, and NMR to confirm the purity and identity of the isotopically labeled this compound.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of isotopically labeled this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Grignard reagents and Copper [degruyterbrill.com]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. agilent.com [agilent.com]
Improving the yield of chemical synthesis of 14-methylpentadecanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 14-methylpentadecanoic acid synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 14-methylpentadecanoic acid?
A1: The synthesis of 14-methylpentadecanoic acid, an iso-branched fatty acid, typically involves forming a new carbon-carbon bond. The two most common and versatile strategies are the Malonic Ester Synthesis and Grignard Reagent-based syntheses. The choice depends on the availability of starting materials, required scale, and laboratory equipment.
Q2: What is 14-methylpentadecanoic acid used for?
A2: 14-methylpentadecanoic acid is used as a model compound in biochemistry and lipid research to study the properties of branched-chain fatty acids.[1] It also serves as a reference standard for its identification and quantification in biological samples via gas chromatography and mass spectrometry.[1] Additionally, it has been identified as a potential biomarker for rheumatoid arthritis.[2][3]
Q3: What are the key challenges in synthesizing this molecule?
A3: Key challenges include achieving high yields, preventing side reactions, and ensuring the purity of the final product. In Grignard syntheses, common issues are initiating the reaction and minimizing Wurtz coupling side products.[4] In Malonic Ester synthesis, the primary challenge is preventing the formation of dialkylated byproducts, which can complicate purification and lower yields.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 14-methylpentadecanoic acid.
Logical Troubleshooting Flow for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting flowchart for low yield synthesis.
Grignard Reaction Troubleshooting
Q: My Grignard reaction fails to initiate. What should I do? A: This is a common problem, often caused by a passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.[4]
-
Solution 1: Activate the Magnesium. Use a crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[4][7]
-
Solution 2: Ensure Anhydrous Conditions. All glassware must be rigorously dried by flame-drying under vacuum or oven-drying. Solvents like THF or diethyl ether must be anhydrous.[4][7] Even trace moisture will quench the Grignard reagent.
Q: I'm observing a significant high-boiling point byproduct. What is it and how can it be minimized? A: This is likely a dimer formed via a Wurtz coupling side reaction, where the Grignard reagent attacks the starting alkyl halide.[4]
-
Solution: Minimize Wurtz Coupling. This can be achieved by the slow, dropwise addition of the alkyl halide to the magnesium suspension. This keeps the instantaneous concentration of the alkyl halide low, favoring reaction with magnesium over the already-formed Grignard reagent. Maintaining a moderate reaction temperature is also crucial.[4]
Malonic Ester Synthesis Troubleshooting
Q: My reaction produces a significant amount of a dialkylated product. How can I improve selectivity? A: The formation of dialkylated structures is the major drawback of the malonic ester synthesis.[5]
-
Solution: Control Stoichiometry. To favor mono-alkylation, use an excess of the malonic ester relative to the base and the alkyl halide.[6] This ensures that the enolate is more likely to react with the alkyl halide than a second deprotonation and alkylation of the desired mono-alkylated product.
Q: The final decarboxylation step is inefficient. How can I ensure complete reaction? A: Decarboxylation requires heating the hydrolyzed di-acid. Incomplete reaction can result from insufficient heat or time.
-
Solution: Ensure Proper Conditions. After hydrolysis of the ester, ensure the solution is acidified. Heat the di-acid solution to reflux for several hours until CO₂ evolution ceases. Monitor the reaction progress with TLC to confirm the disappearance of the di-acid starting material.
Data Presentation
Table 1: Comparison of Synthetic Route Parameters
| Feature | Grignard Synthesis Route | Malonic Ester Synthesis Route | Reference Synthesis (Unsaturated Analogue) |
| Key Reagents | Isoamyl bromide, Mg, CO₂ (or long-chain epoxide) | Diethyl malonate, NaOEt, 1-bromo-12-tridecene | 8-bromo-1-octanol, (trimethylsilyl)acetylene |
| Typical Overall Yield | Variable (Highly dependent on step execution) | Moderate to Good (Can be >60%) | 16%[8][9] |
| Number of Steps | ~2-3 steps | ~3 steps | 7 steps[8][9] |
| Primary Challenge | Reaction initiation, Wurtz coupling[4] | Dialkylation side products[5] | Multi-step complexity, low overall yield |
| Key Advantage | Potentially shorter route | High versatility, reliable C-C bond formation | Specific for unsaturated compounds |
Experimental Protocols & Workflows
The following diagram outlines a generalized workflow for the chemical synthesis of 14-methylpentadecanoic acid.
Caption: General experimental workflows for synthesis.
Protocol 1: Malonic Ester Synthesis Route
This protocol describes the synthesis starting from diethyl malonate and an appropriate alkyl halide.
Step 1: Enolate Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
In a round-bottom flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add diethyl malonate (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to stir for 1 hour at room temperature to ensure complete formation of the sodiomalonic ester enolate.
Step 2: Alkylation
-
To the enolate solution, add 1-bromododecane (1.0 eq) dropwise via an addition funnel.
-
After addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature.
Step 3: Hydrolysis and Decarboxylation
-
Add a solution of aqueous sodium hydroxide (e.g., 5M, 3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Heat the acidified mixture to reflux for an additional 4-8 hours, or until CO₂ evolution ceases, to effect decarboxylation.
Step 4: Workup and Purification
-
Cool the reaction mixture and extract the product with diethyl ether (3x volume).
-
Combine the organic layers and wash with water, followed by saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 14-methylpentadecanoic acid.
Protocol 2: Grignard Synthesis Route
This protocol outlines a synthesis using a Grignard reagent and an epoxide.
Step 1: Grignard Reagent Formation
-
Flame-dry a three-neck flask equipped with a reflux condenser and an addition funnel under a stream of nitrogen.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
In the addition funnel, place a solution of 1-bromo-2-methylpropane (isobutyl bromide, 1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Epoxide
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of 1,2-epoxydodecane (0.95 eq) in anhydrous diethyl ether.
-
Add the epoxide solution dropwise to the stirred Grignard reagent.
-
After addition, allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Workup and Oxidation (Two-Step)
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether. Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude secondary alcohol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., acetone). Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0 °C until an orange color persists.
-
Stir for 2 hours, then quench with isopropanol.
-
Perform an aqueous workup and extract the product with ether. Purify via column chromatography to yield the final carboxylic acid.
References
- 1. 14-Methylpentadecanoic Acid [myskinrecipes.com]
- 2. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. An improved synthesis for the (Z)-14-methyl-9-pentadecenoic acid and its topoisomerase I inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Isopalmitic Acid and Palmitic Acid
A comprehensive guide for researchers on the distinct biological impacts of straight-chain and branched-chain saturated fatty acids.
Introduction
Palmitic acid, a 16-carbon straight-chain saturated fatty acid, is the most common saturated fatty acid in the diet and the human body. Its biological effects have been extensively studied, revealing its significant role in cellular metabolism, inflammation, and the development of metabolic diseases. In contrast, isopalmitic acid, a branched-chain isomer of palmitic acid, has received considerably less scientific attention. This guide provides a comparative overview of the known biological effects of these two fatty acids, highlighting the well-documented impacts of palmitic acid and drawing on the broader understanding of branched-chain fatty acids to infer the potential properties of this compound. This comparison is intended to provide a foundation for researchers and drug development professionals interested in the nuanced roles of different fatty acid structures in biological systems.
Data Presentation: A Comparative Overview
Due to a significant gap in the scientific literature directly comparing the biological effects of this compound and palmitic acid, a quantitative side-by-side comparison is not currently possible. The following tables summarize the well-established effects of palmitic acid. Inferred potential effects of this compound, based on general knowledge of branched-chain fatty acids, are included to guide future research.
Table 1: Comparative Effects on Cellular Inflammation
| Parameter | Palmitic Acid | This compound (Inferred) |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β) | Significant induction of pro-inflammatory cytokines in various cell types, including macrophages and adipocytes.[1] | Potentially attenuated or no significant induction of pro-inflammatory cytokines. |
| Toll-like Receptor 4 (TLR4) Signaling | Acts as a ligand for the TLR4/MD-2 complex, activating downstream inflammatory pathways. | Unknown, but potentially weaker or no interaction with the TLR4/MD-2 complex. |
| NF-κB Activation | Potent activator of the NF-κB signaling pathway, a key regulator of inflammation. | Likely weaker or no activation of the NF-κB pathway. |
Table 2: Comparative Effects on Insulin Signaling and Metabolism
| Parameter | Palmitic Acid | This compound (Inferred) |
| Insulin Resistance | Induces insulin resistance in various cell types, including skeletal muscle cells, adipocytes, and hepatocytes, by impairing insulin receptor signaling.[2][3] | May not induce insulin resistance or could potentially have a protective effect. |
| Cellular Metabolism | Can lead to mitochondrial dysfunction and altered fatty acid β-oxidation. | May be metabolized differently, potentially with less detrimental effects on mitochondrial function. |
| Reactive Oxygen Species (ROS) Production | Induces the production of reactive oxygen species, leading to oxidative stress.[4] | May induce lower levels of ROS production compared to palmitic acid. |
Table 3: Comparative Effects on Cytotoxicity
| Parameter | Palmitic Acid | This compound (Inferred) |
| Lipotoxicity | Induces lipotoxicity in various cell types, leading to cellular dysfunction and apoptosis.[4][5] | Potentially lower lipotoxicity compared to palmitic acid. |
| Apoptosis | Can trigger apoptotic pathways in cells, particularly at high concentrations.[4] | May have a reduced capacity to induce apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the biological effects of fatty acids like this compound and palmitic acid.
Fatty Acid Treatment of Cultured Cells
Objective: To expose cultured cells to consistent and bioavailable concentrations of fatty acids.
Materials:
-
This compound and Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol or Sodium Hydroxide (for initial solubilization)
-
Cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Dissolve the fatty acid in ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Alternatively, for conjugation to BSA, dissolve the sodium salt of the fatty acid in sterile water with gentle heating.
-
-
Fatty Acid-BSA Complex Preparation:
-
Prepare a BSA solution (e.g., 10% w/v) in serum-free cell culture medium.
-
While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Sterile-filter the fatty acid-BSA complex solution.
-
Dilute the complex in the appropriate cell culture medium to achieve the final desired fatty acid concentration for treating the cells.
-
Always include a vehicle control (medium with BSA but without the fatty acid).
-
Measurement of Cytokine Production
Objective: To quantify the levels of secreted pro-inflammatory cytokines in the cell culture supernatant.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture supernatants from fatty acid-treated and control cells
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant at the end of the fatty acid treatment period. Centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
-
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To measure the intracellular levels of reactive oxygen species.
Method: Dihydroethidium (DHE) Staining
Materials:
-
Dihydroethidium (DHE)
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Treatment: Treat cells with this compound, palmitic acid, or vehicle control for the desired time.
-
DHE Staining:
-
Wash the cells with warm PBS.
-
Incubate the cells with DHE solution (typically 2-10 µM in serum-free medium) at 37°C for 15-30 minutes, protected from light.
-
-
Imaging/Analysis:
-
Wash the cells again with PBS.
-
Immediately analyze the cells using a fluorescence microscope (excitation/emission ~518/606 nm) or a flow cytometer.
-
Quantify the fluorescence intensity, which is proportional to the level of superoxide.
-
Western Blot for Signaling Protein Phosphorylation
Objective: To determine the activation state of key signaling proteins (e.g., NF-κB, Akt) by measuring their phosphorylation.
Materials:
-
Cell lysates from fatty acid-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Mandatory Visualizations
Caption: Palmitic acid-induced inflammatory signaling pathway.
References
- 1. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Proteomic Study of Fatty Acid-treated Myoblasts Reveals Role of Cox-2 in Palmitate-induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of isopalmitic acid as a biomarker for metabolic disorders
A Comparative Guide for Researchers and Drug Development Professionals
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. The identification of sensitive and specific biomarkers is paramount for early diagnosis, risk stratification, and the development of effective therapeutic interventions. While established biomarkers such as adiponectin and high-sensitivity C-reactive protein (hs-CRP) are routinely used, emerging evidence suggests that isopalmitic acid, a branched-chain fatty acid, may offer unique insights into the pathophysiology of these conditions. This guide provides a comprehensive comparison of this compound with standard biomarkers, supported by experimental data and detailed methodologies.
This compound: An Emerging Player in Metabolic Health
This compound (14-methylpentadecanoic acid) is a saturated branched-chain fatty acid (BCFA). Unlike its straight-chain counterpart, palmitic acid, which is often associated with lipotoxicity and insulin resistance, emerging research indicates that BCFAs may have a protective role in metabolic health.[1][2] Studies have suggested an inverse correlation between circulating levels of BCFAs and the prevalence of metabolic syndrome.[1][2]
The proposed mechanism of action for this compound involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a nuclear receptor that plays a critical role in regulating lipid and glucose metabolism. Activation of PPARα can lead to increased fatty acid oxidation and improved insulin sensitivity.[1][4]
Comparative Analysis of Biomarkers for Metabolic Disorders
To validate this compound as a biomarker, its performance must be objectively compared against established markers. This section presents a comparative analysis of this compound with adiponectin and hs-CRP.
Table 1: Quantitative Comparison of Biomarkers for Metabolic Syndrome
| Biomarker | Typical Change in Metabolic Syndrome | Key Strengths | Limitations |
| This compound | Decreased circulating levels[1][2] | Potential to reflect dietary intake and endogenous metabolism; linked to PPARα activation[3] | Limited large-scale clinical validation; less established diagnostic thresholds. |
| Adiponectin | Decreased circulating levels[5][6] | Well-established inverse correlation with insulin resistance and inflammation; predictive of type 2 diabetes risk[5][7] | Levels can be influenced by gender and certain medications; complex oligomeric forms can complicate interpretation[8][9] |
| hs-CRP | Increased circulating levels[10][11] | Standardized, widely available assay; strong predictor of cardiovascular events[10] | Non-specific marker of inflammation; can be elevated in various non-metabolic conditions[12] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable quantification of these biomarkers.
Quantification of this compound in Human Plasma/Serum
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated palmitic acid).
-
Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).[13]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by adding methanol containing 1% sulfuric acid and incubating at 80°C for 1 hour.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the hexane extract onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[14]
-
Use a temperature gradient to separate the FAMEs.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the specific ions for this compound methyl ester and the internal standard.[15]
-
Quantification of Serum Adiponectin
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is used, where microplate wells are coated with a monoclonal antibody specific for human adiponectin.
-
Procedure:
-
Add standards, controls, and diluted patient samples to the wells.
-
Adiponectin in the sample binds to the immobilized antibody.
-
Add a second, biotinylated anti-adiponectin antibody, which binds to a different epitope on the captured adiponectin.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to a colored product.
-
Stop the reaction with an acid and measure the absorbance at 450 nm.
-
The concentration of adiponectin is proportional to the absorbance and is determined from a standard curve.[16][17]
-
Quantification of High-Sensitivity C-Reactive Protein (hs-CRP)
Method: Latex-Enhanced Immunoturbidimetric Assay
-
Principle: This is an automated assay performed on clinical chemistry analyzers.
-
Procedure:
-
Patient serum is mixed with a buffer.
-
Latex particles coated with anti-human CRP antibodies are added.
-
CRP in the sample causes agglutination of the latex particles, leading to an increase in turbidity.
-
The change in turbidity is measured spectrophotometrically (e.g., at 570 nm) and is proportional to the hs-CRP concentration in the sample.[12][18]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound and its validation process.
Caption: Signaling pathways of this compound and established biomarkers in metabolic syndrome.
Caption: Experimental workflow for the comparative validation of metabolic biomarkers.
Conclusion
This compound presents a promising avenue for biomarker research in the context of metabolic disorders. Its distinct inverse relationship with metabolic syndrome and its mechanistic link to PPARα activation suggest it could provide valuable information complementary to existing biomarkers.[1][3] However, further large-scale clinical studies are imperative to fully validate its diagnostic and prognostic utility. The detailed protocols and comparative framework provided in this guide are intended to facilitate such research, ultimately contributing to a more nuanced understanding and improved management of metabolic diseases.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin as a biomarker of the metabolic syndrome in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The road from discovery to clinic: adiponectin as a biomarker of metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adiponectin as a potential biomarker of vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. monobind.com [monobind.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. clearchemdiagnostics.com [clearchemdiagnostics.com]
Isopalmitic Acid vs. Other Branched-Chain Fatty Acids in Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs are increasingly recognized for their diverse roles in cellular processes, including cell signaling. This guide provides a comparative analysis of isopalmitic acid against other well-studied BCFAs, namely phytanic acid and pristanic acid, focusing on their involvement in key signaling pathways. The information presented herein is supported by experimental data to aid researchers in understanding their distinct and overlapping functions.
Comparative Analysis of Signaling Pathway Activation
The effects of this compound, phytanic acid, and pristanic acid on major cell signaling pathways, including Peroxisome Proliferator-Activated Receptors (PPARs), G-Protein Coupled Receptor 40 (GPR40), and Protein Kinase C (PKC), are summarized below.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[1] BCFAs have been identified as natural ligands for these receptors.
Quantitative Data on PPARα Activation
| Fatty Acid | Receptor | Assay Type | Cell Line | EC50 / Kd | Citation |
| Phytanic Acid | PPARα | Reporter Gene | CV-1 | ~40 µM (EC50) | [2] |
| PPARα | Binding Assay | - | 11 ± 1 nM (Kd for phytanoyl-CoA) | [3] | |
| Pristanic Acid | PPARα | Reporter Gene | COS-1 | Significant induction at 1 µM | [4] |
| PPARα | Binding Assay | - | 12 ± 1 nM (Kd for pristanoyl-CoA) | [3] | |
| This compound | PPARα | Reporter Gene | Bovine Hepatocytes | No significant activation reported | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency. Kd (Dissociation constant) is a measure of the affinity between a ligand and a receptor. A lower Kd indicates a higher binding affinity.
Summary of Findings:
-
Phytanic acid and pristanic acid are established activators of PPARα.[2][4] Pristanic acid appears to be a more potent activator than phytanic acid, showing significant induction at lower concentrations.[4] Their CoA thioesters exhibit high-affinity binding to PPARα in the nanomolar range.[3]
-
This compound , in the available studies, has not been shown to be a significant activator of PPARs in bovine hepatocytes.[3] Further research is needed to determine its activity in other cell types and across different PPAR isoforms.
Signaling Pathway Diagram: PPARα Activation
Caption: Branched-chain fatty acids like phytanic and pristanic acid activate PPARα.
G-Protein Coupled Receptor 40 (GPR40) Activation
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium to long-chain fatty acids that, upon activation, stimulates intracellular calcium mobilization.[5][6]
Quantitative Data on GPR40 Activation
| Fatty Acid | Receptor | Assay Type | Cell Line | Effect | Citation |
| Phytanic Acid | GPR40 | Calcium Mobilization | HEK293 | Significant increase in intracellular Ca2+ | [7] |
| Pristanic Acid | GPR40 | Calcium Mobilization | HEK293 | Significant increase in intracellular Ca2+ | [7] |
| This compound | GPR40 | - | - | Data not available |
Summary of Findings:
-
Phytanic acid and pristanic acid have been shown to activate GPR40, leading to a significant increase in intracellular calcium levels.[7] This suggests a role for these BCFAs in GPR40-mediated signaling pathways, which are involved in processes like insulin secretion.[6]
-
This compound's effect on GPR40 has not been reported in the reviewed literature.
Signaling Pathway Diagram: GPR40-Mediated Calcium Mobilization
Caption: GPR40 activation by BCFAs leads to increased intracellular calcium.
Protein Kinase C (PKC) Activation
PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation. Certain fatty acids can directly activate PKC isoforms.[3]
Comparative Data on PKC Activation
Direct comparative studies on the effects of isopalmitic, phytanic, and pristanic acids on PKC activation are limited. However, general findings on fatty acid effects on PKC include:
-
Saturated vs. Unsaturated Fatty Acids: Saturated fatty acids are generally weak activators of PKC, while unsaturated fatty acids can be more potent.[3]
-
Palmitic Acid (Straight-Chain): Palmitate, the straight-chain counterpart to this compound, can stimulate the translocation of PKC from the cytosol to the particulate fraction, indicating activation.[8]
Summary of Findings:
-
The specific effects of isopalmitic, phytanic, and pristanic acid on PKC activation and isoform translocation require further investigation. Based on general knowledge, as saturated fatty acids, their direct activating effect on PKC may be limited compared to unsaturated fatty acids.
Experimental Workflow: PKC Translocation Assay
Caption: Workflow for assessing fatty acid-induced PKC translocation.
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα, leading to the expression of a luciferase reporter gene.[9]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent
-
Luciferase assay system
-
Test compounds (this compound, Phytanic acid, Pristanic acid) and controls
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period (e.g., 24 hours), treat the cells with various concentrations of the test fatty acids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.[10]
GPR40 Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of GPR40 by a ligand.[11]
Materials:
-
HEK293 cells stably expressing human GPR40
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and controls
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Seeding: Seed the GPR40-expressing HEK293 cells into a black-walled, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 1 hour at 37°C).
-
Compound Preparation: Prepare serial dilutions of the test fatty acids in the assay buffer.
-
Calcium Measurement: Place the dye-loaded cell plate in the fluorescence plate reader. Record the baseline fluorescence.
-
Compound Addition: Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and calculate the EC50.[2]
PKC Translocation Assay
This method assesses the activation of PKC by observing its movement from the cytosol to the cell membrane.[10]
Materials:
-
Cell line of interest
-
Test compounds
-
Cell lysis buffer
-
Ultracentrifuge
-
Reagents for Western blotting (antibodies against PKC isoforms) or a fluorescence microscope for cells expressing fluorescently tagged PKC.
Procedure:
-
Cell Treatment: Treat the cells with the test fatty acids for a defined period.
-
Cell Lysis and Fractionation:
-
Lyse the cells in a hypotonic buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Analysis:
-
Western Blotting: Analyze the amount of a specific PKC isoform in the cytosolic and membrane fractions by Western blotting using an isoform-specific antibody. An increase in the membrane fraction indicates translocation.
-
Fluorescence Microscopy: For cells expressing a fluorescently tagged PKC (e.g., PKC-GFP), visualize the cellular localization of the protein before and after treatment using a fluorescence microscope.
-
-
Quantification: Quantify the band intensities (Western blot) or fluorescence intensity at the membrane versus the cytosol to determine the extent of translocation.
Conclusion
Phytanic acid and pristanic acid are well-characterized activators of PPARα and GPR40. In contrast, the role of this compound in these specific signaling pathways is less defined, with current data suggesting it is not a potent PPARα activator. The comparative effects of these three branched-chain fatty acids on Protein Kinase C activation remain an area for further investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the specific signaling roles of this compound and other BCFAs, which will be crucial for understanding their physiological functions and potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct effects of saturated fatty acids on protein kinase C subspecies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Isopalmitic Acid in Bacteria: A Comparative Analysis for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences in bacterial cell membrane composition is critical. Isopalmitic acid, a branched-chain fatty acid (BCFA), plays a significant role in modulating membrane fluidity and has been implicated in various cellular processes, including stress response and virulence signaling. This guide provides a comparative analysis of this compound content across different bacterial strains, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound and Other Fatty Acids
The presence and abundance of this compound (iso-C16:0) vary significantly across different bacterial species. Gram-positive bacteria, in particular, are known to incorporate higher levels of branched-chain fatty acids into their cell membranes compared to their Gram-negative counterparts. The following table summarizes the fatty acid composition of several key bacterial strains, highlighting the percentage of this compound where data is available.
| Bacterial Strain | Gram Staining | This compound (iso-C16:0) (%) | Other Major Fatty Acids (%) | Reference(s) |
| Bacillus subtilis | Gram-Positive | 1.85 | iso-C15:0 (34.72), anteiso-C15:0 (33.72), iso-C17:0 (7.11), anteiso-C17:0 (10.24) | [1] |
| Staphylococcus aureus | Gram-Positive | Present, but specific percentage not detailed. | Primarily iso- and anteiso-C15:0 and C17:0.[2] | [2] |
| Streptomyces coelicolor | Gram-Positive | Present, but specific percentage not detailed. | Predominantly branched-chain fatty acids (~70% of total).[3] | [3] |
| Micrococcus luteus | Gram-Positive | 3.7 | anteiso-C15:0 (83.3), iso-C15:0 (10.2), iso-C14:0 (2.9) | |
| Corynebacterium glutamicum | Gram-Positive | Not typically a major component. | Primarily straight-chain fatty acids, with oleic acid (C18:1) and palmitic acid (C16:0) being major components.[1] | [1] |
| Pseudomonas aeruginosa | Gram-Negative | Generally absent or in trace amounts. | Predominantly straight-chain saturated and unsaturated fatty acids, such as C16:0 and C18:1.[4] | [4] |
| Escherichia coli | Gram-Negative | Generally absent or in trace amounts. | Primarily straight-chain fatty acids. | [3] |
Experimental Protocols: Quantification of this compound
The standard methodology for the quantitative analysis of fatty acids in bacterial cells involves the conversion of fatty acids into volatile fatty acid methyl esters (FAMEs) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Bacterial Cell Culture and Harvesting:
-
Cultivate the bacterial strains of interest under standardized conditions (e.g., specific growth medium, temperature, and aeration).
-
Harvest the cells during the desired growth phase (typically mid-logarithmic or stationary phase) by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
2. Saponification and Methylation:
-
Resuspend the cell pellet in a strong base (e.g., methanolic sodium hydroxide) and heat to saponify the lipids, releasing the fatty acids from complex lipids.
-
Acidify the mixture and add a methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl) and heat to convert the free fatty acids into their corresponding methyl esters (FAMEs).
3. Extraction of FAMEs:
-
Extract the FAMEs from the aqueous solution using an organic solvent such as hexane or a mixture of hexane and methyl tert-butyl ether.
-
Wash the organic phase to remove any remaining water-soluble impurities.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to concentrate the FAMEs.
4. GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of an appropriate solvent (e.g., hexane).
-
Inject an aliquot of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX-70).
-
The FAMEs are separated based on their boiling points and polarity.
-
The separated FAMEs are then detected and identified by a mass spectrometer.
-
Quantification is achieved by comparing the peak areas of the individual FAMEs to those of known standards.
Visualization of a Related Signaling Pathway
While this compound is primarily a structural component of the cell membrane, recent research has highlighted the role of branched-chain fatty acids in modulating the activity of signaling systems. In Staphylococcus aureus, the composition of BCFAs in the cell membrane influences the SaeR/S two-component system, a key regulator of virulence.
Caption: BCFA-mediated regulation of the SaeR/S two-component system in S. aureus.
Experimental Workflow for FAME Analysis
The following diagram illustrates the general workflow for the preparation and analysis of fatty acid methyl esters from bacterial cultures.
Caption: General experimental workflow for Fatty Acid Methyl Ester (FAME) analysis.
References
- 1. Metabolic engineering to produce palmitic acid or palmitoleic acid in an oleic acid-producing Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the cellular fatty acids of methicillin-resistant and -susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of the fatty acid profile of Streptomyces coelicolor by replacement of the initiation enzyme 3-ketoacyl acyl carrier protein synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Guide to the Quantification of Isopalmitic Acid: GC-MS vs. HPLC
In the realm of biomedical research and drug development, the accurate quantification of specific fatty acids, such as isopalmitic acid (14-methylpentadecanoic acid), is crucial for understanding various physiological and pathological processes. This compound is a branched-chain saturated fatty acid whose levels have been associated with metabolic disorders and other health conditions. The choice of analytical methodology for its quantification is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by detailed experimental protocols and performance data.
Introduction to Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] For fatty acids, which are inherently non-volatile, a chemical derivatization step is necessary to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[2][3] This method offers high chromatographic resolution and the mass spectrometer provides excellent sensitivity and structural information, making it a robust tool for fatty acid analysis.[3]
High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] A key advantage of HPLC is its ability to analyze non-volatile and thermally unstable compounds without the need for derivatization.[4][5] When coupled with detectors like UV-Vis, refractive index, or mass spectrometry, HPLC provides a versatile platform for fatty acid quantification.[6][7] For enhanced sensitivity with UV detection, derivatization to form UV-absorbing esters can be employed.[6]
Experimental Protocols
The following sections detail representative experimental protocols for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Esterification to form the methyl ester is the most common approach.[3]
1. Sample Preparation and Derivatization (Esterification to FAMEs)
-
Sample Saponification (for complex lipids): Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. Add 2 mL of 0.5 M methanolic NaOH or KOH and heat at 80°C for 10 minutes to hydrolyze complex lipids and form fatty acid salts.
-
Acid-Catalyzed Esterification: After cooling, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[8] Cap the tube tightly and heat at 80°C for 60 minutes.[8]
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane.[2][8] Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Phase Separation: Centrifuge at approximately 1,500 x g for 10 minutes to achieve clear phase separation.[8]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.[2] Anhydrous sodium sulfate can be added to remove any residual water.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9]
-
Injector: Splitless mode at 280°C.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[9]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Ion Source Temperature: 230°C.[9]
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[9]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be performed with or without derivatization, depending on the required sensitivity and the detector available.
1. Sample Preparation (Without Derivatization)
-
Extraction: Extract lipids from the sample using a suitable solvent mixture like chloroform/methanol (2:1, v/v).
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the HPLC mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: JASCO LC-4000 series or similar.[7]
-
Column: C18 column (e.g., Unifinepak C18, 4.6 mm I.D. x 150 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile/water (e.g., 80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) to ensure good peak shape for the free acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
-
Detector:
-
Injection Volume: 10 µL.[7]
Performance Comparison: GC-MS vs. HPLC
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize typical validation parameters for the quantification of fatty acids using GC-MS and HPLC. It is important to note that these are representative values, and actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Validation Parameter | GC-MS (with Derivatization) | HPLC (without Derivatization) | References |
| Specificity/Selectivity | High (based on retention time and mass spectrum) | Moderate to High (depends on detector and co-eluting species) | [3],[10] |
| Linearity (R²) | > 0.99 | > 0.99 | [11] |
| Limit of Detection (LOD) | Low (pg to fg range) | Moderate (ng to µg range, detector dependent) | [3],[12] |
| Limit of Quantification (LOQ) | Low (fg to ng range) | Moderate (ng to µg range, detector dependent) | [3],[11] |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | [13] |
| Precision (% RSD) | < 15% | < 15% | [14],[15] |
| Throughput | Lower (due to derivatization and longer run times) | Higher (no derivatization, shorter run times) | [12] |
| Derivatization Required | Yes | No | [5],[16] |
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key characteristics comparison between GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
GC-MS stands out for its high sensitivity and selectivity, providing detailed structural information that can confirm the identity of the analyte.[3] However, the mandatory derivatization step adds time and complexity to the sample preparation process.[16]
HPLC offers the significant advantage of analyzing this compound in its native form, simplifying sample preparation and increasing throughput.[4][5] Its versatility allows for the analysis of a wide range of fatty acids, including those that are thermally sensitive.[6] The sensitivity of HPLC is highly dependent on the detector used, and for trace-level quantification, coupling with a mass spectrometer (LC-MS) is often necessary.[6]
The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. For targeted, high-sensitivity analysis where structural confirmation is critical, GC-MS is an excellent choice. For routine analysis of a large number of samples where derivatization is a bottleneck, HPLC presents a more streamlined and efficient workflow.
References
- 1. web.usm.my [web.usm.my]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. hplc.eu [hplc.eu]
- 6. aocs.org [aocs.org]
- 7. jasco-global.com [jasco-global.com]
- 8. benchchem.com [benchchem.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. cipac.org [cipac.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
Unveiling the Impact of Isopalmitic Acid on Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and drug interaction, the physical state of the cell membrane plays a pivotal role. Membrane fluidity, a measure of the viscosity of the lipid bilayer, influences the function of membrane-bound proteins, including critical drug targets like G protein-coupled receptors (GPCRs) and ion channels. Isopalmitic acid, a branched-chain saturated fatty acid, has emerged as a key modulator of membrane fluidity, offering a distinct alternative to its straight-chain counterpart, palmitic acid. This guide provides a comprehensive cross-validation of this compound's role in membrane fluidity, presenting experimental data, detailed protocols, and visualizations of affected signaling pathways to inform research and therapeutic development.
This compound vs. Straight-Chain Fatty Acids: A Quantitative Comparison
The defining structural feature of this compound—a methyl group at the iso-position—introduces a kink in its acyl chain. This branching disrupts the tight, ordered packing that is characteristic of straight-chain saturated fatty acids like palmitic acid. The consequence is an increase in the free volume within the lipid bilayer, leading to enhanced membrane fluidity. This effect is analogous to that of unsaturated fatty acids, which also contain kinks in their acyl chains due to double bonds.
| Concentration of Palmitic Acid (n16:0) (mol %) | Bilayer Viscosity (cP) | Lipid Order Parameter (S_CD) |
| 7.0 | ~12 | ~0.40 |
| 14.9 | ~15 | ~0.45 |
| 20.8 | ~18 | ~0.50 |
| 35.1 | ~22 | ~0.55 |
| 47.3 | ~25 | ~0.60 |
This data is derived from atomistic simulations and illustrates the trend of increasing bilayer viscosity and lipid order with higher concentrations of straight-chain fatty acids in a branched-chain fatty acid dominant membrane.[1]
Qualitatively, the scientific literature consistently supports the fluidizing effect of branched-chain fatty acids like this compound compared to the ordering effect of straight-chain saturated fatty acids.[2] Fatty acids with anteiso branching are reported to be even more effective at fluidizing the membrane than those with iso branching.[2]
Experimental Protocols for Assessing Membrane Fluidity
To empirically validate the effects of this compound and other lipids on membrane fluidity, several robust experimental techniques are employed. Below are detailed protocols for three widely used methods.
Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH)
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates higher membrane fluidity.
Materials:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Liposomes or cell suspension
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
Protocol:
-
Probe Preparation: Prepare a 2 mM stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Labeling: Add the DPH stock solution to the liposome or cell suspension to a final concentration of 1-2 µM. Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membrane.
-
Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the fluorescence intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrument bias (G-factor).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G (G-factor) = I_HV / I_HH
-
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that exhibits a spectral shift in response to changes in the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing. An increase in membrane fluidity leads to a red shift in the emission spectrum and a lower GP value.
Materials:
-
6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan)
-
Liposomes or cell suspension
-
PBS
-
Spectrofluorometer
Protocol:
-
Probe Preparation: Prepare a 1 mM stock solution of Laurdan in ethanol.
-
Labeling: Add the Laurdan stock solution to the liposome or cell suspension to a final concentration of 5 µM. Incubate at 37°C for 30 minutes in the dark.
-
Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
-
Calculation: Calculate the Generalized Polarization (GP) using the fluorescence intensities at the emission maxima of the gel (~440 nm) and liquid-crystalline (~490 nm) phases:
-
GP = (I_440 - I_490) / (I_440 + I_490)
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of lipids from a gel (ordered) to a liquid-crystalline (fluid) state. A lower phase transition temperature (Tm) indicates a more fluid membrane.
Materials:
-
Lipid vesicles (e.g., multilamellar vesicles - MLVs)
-
Buffer solution
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation: Prepare a suspension of MLVs at a known concentration in the desired buffer.
-
DSC Measurement:
-
Load the lipid suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Seal the pans.
-
Place the pans in the calorimeter.
-
Heat the sample at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
The temperature at the peak maximum is the phase transition temperature (Tm).
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Impact on Cellular Signaling Pathways
Changes in membrane fluidity can have profound effects on the function of integral and peripheral membrane proteins, thereby influencing downstream signaling cascades.
G Protein-Coupled Receptors (GPCRs)
GPCRs represent a large family of transmembrane receptors that are major drug targets. Their conformational dynamics and signaling are sensitive to the lipid environment. Increased membrane fluidity can alter the equilibrium of GPCR conformational states, potentially favoring an active conformation and influencing ligand binding and G protein coupling.
Caption: this compound can modulate GPCR signaling by altering membrane fluidity.
Ion Channels
The function of ion channels, which are crucial for cellular excitability and transport, is also intimately linked to the properties of the surrounding lipid bilayer. Membrane fluidity can affect the conformational changes of ion channels that are necessary for their opening and closing (gating). Protein S-palmitoylation, the attachment of palmitic acid to cysteine residues, can also regulate ion channel trafficking and activity, and changes in the free fatty acid composition of the membrane could potentially influence these processes.[3][4][5]
Caption: Membrane fluidity, influenced by fatty acids, regulates ion channel function.
Conclusion
The incorporation of this compound into cellular membranes represents a significant mechanism for increasing membrane fluidity. This contrasts with the ordering effect of straight-chain saturated fatty acids like palmitic acid. This guide has provided a framework for understanding and experimentally validating these differences. For researchers in drug development, manipulating membrane fluidity through the targeted delivery of specific fatty acids could offer a novel strategy for modulating the activity of membrane-bound drug targets. Further experimental studies directly comparing the quantitative effects of this compound and other fatty acids on membrane biophysical properties and downstream signaling events are warranted to fully exploit this potential.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Channel Regulation by Protein Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylation influences the function and pharmacology of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Study of Isopalmitic Acid Metabolism: Prokaryotes vs. Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Isopalmitic acid (14-methylpentadecanoic acid) is a branched-chain fatty acid found in both prokaryotic and eukaryotic organisms.[1] Its metabolism, while sharing the fundamental principles of fatty acid degradation and synthesis, exhibits significant differences between these two domains of life. This guide provides an objective comparison of this compound metabolism, highlighting the key distinctions in pathways, enzymatic players, and cellular localization, supported by established experimental methodologies.
Core Metabolic Pathways: A Tale of Two Cellular Architectures
The metabolism of this compound, like other fatty acids, can be broadly divided into two main processes: catabolism (degradation) to generate energy and anabolism (synthesis) for incorporation into cellular structures. The fundamental divergence in these pathways between prokaryotes and eukaryotes stems from the differences in their cellular organization, namely the presence of membrane-bound organelles in eukaryotes.
In prokaryotes , the breakdown of fatty acids, including branched-chain variants like this compound, occurs in the cytosol .[2][3][4] The metabolic machinery for beta-oxidation is readily accessible to substrates within the cytoplasm. The regulation of these pathways is often controlled by transcriptional regulators that respond directly to the availability of fatty acids in the environment.
Conversely, in eukaryotes , this compound metabolism is compartmentalized, primarily occurring within the mitochondria and peroxisomes .[2][3][4] This compartmentalization allows for specialized handling of different types of fatty acids. Due to its branched nature, this compound presents a challenge to the standard beta-oxidation pathway. The methyl group at the beta-position (or a nearby position after initial oxidation cycles) can hinder the action of enzymes. Eukaryotic cells have evolved specialized pathways, such as alpha-oxidation, which takes place in the peroxisomes, to overcome this steric hindrance.[5][6][7][8]
Degradation of this compound
The primary route for the degradation of this compound is a modified beta-oxidation pathway. However, the initial steps and cellular location differ significantly.
-
Prokaryotic Degradation: Bacteria that can utilize branched-chain alkanes and fatty acids as a carbon source possess enzymatic machinery to degrade these molecules. The process typically begins with the oxidation of the alkane to a fatty acid, which is then activated to its acyl-CoA derivative. The isopalmitoyl-CoA then enters a beta-oxidation cycle. While the core enzymatic steps of dehydrogenation, hydration, oxidation, and thiolysis are similar to that of straight-chain fatty acids, the specific enzymes may exhibit broader substrate specificity to accommodate the methyl branch. The end products are acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.
-
Eukaryotic Degradation: In eukaryotes, the degradation of this compound is a more complex process involving both peroxisomes and mitochondria.
-
Alpha-Oxidation in Peroxisomes: For branched-chain fatty acids where the methyl group is at an odd-numbered carbon (like the beta-position), the initial breakdown often occurs via alpha-oxidation in the peroxisomes.[5][6][7][8] This pathway removes one carbon from the carboxyl end, shifting the position of the methyl group and rendering the molecule a suitable substrate for beta-oxidation.
-
Beta-Oxidation in Peroxisomes and Mitochondria: Following any necessary initial modifications like alpha-oxidation, the shortened and modified fatty acyl-CoA enters the beta-oxidation pathway. Peroxisomes in eukaryotes are particularly important for the initial breakdown of very long-chain and branched-chain fatty acids.[5] The shortened acyl-CoA chains are then transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA.
-
Biosynthesis of this compound
The synthesis of this compound also follows distinct pathways in prokaryotes and eukaryotes, primarily differing in the origin of the branched-starter unit.
-
Prokaryotic Biosynthesis: Many bacteria synthesize iso- and anteiso-branched-chain fatty acids using primers derived from the catabolism of branched-chain amino acids (BCAAs). For this compound, the likely precursor is isobutyryl-CoA, derived from valine, which acts as a starter unit for the fatty acid synthase (FAS) system. This starter is then elongated with malonyl-CoA units to form the final this compound.
-
Eukaryotic Biosynthesis: In mammals, the skin is a notable site for the synthesis of branched-chain fatty acids.[2] Similar to prokaryotes, the biosynthesis utilizes branched-chain alpha-keto acids derived from the BCAAs leucine, isoleucine, and valine as primers for the fatty acid synthase.[2] For this compound, a derivative of valine would serve as the initial building block.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in this compound metabolism between prokaryotes and eukaryotes. Quantitative data for this compound metabolism is sparse in the literature; therefore, some entries are based on the general metabolism of branched-chain fatty acids.
Table 1: Comparison of this compound Degradation
| Feature | Prokaryotes | Eukaryotes |
| Cellular Location | Cytosol[2][3][4] | Peroxisomes (initial steps) and Mitochondria[2][3][4][9] |
| Initial Oxidation Pathway | Primarily Beta-Oxidation | Alpha-Oxidation (in peroxisomes) may be required[5][6][7][8] |
| Key Enzymes | Branched-chain compatible Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Phytanoyl-CoA Hydroxylase (for alpha-oxidation), Acyl-CoA Oxidases (Peroxisomal), Carnitine Palmitoyltransferase (Mitochondrial transport), chain-length specific Acyl-CoA Dehydrogenases |
| End Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Regulation | Transcriptional regulation by factors like FadR in response to fatty acid availability | Hormonal and transcriptional regulation via PPARs and other nuclear receptors[10] |
Table 2: Comparison of this compound Biosynthesis
| Feature | Prokaryotes | Eukaryotes | | :--- | :--- | | Cellular Location | Cytosol | Cytosol | | Precursor for Branch | Branched-chain amino acids (e.g., Valine) | Branched-chain amino acids (e.g., Valine)[2] | | Fatty Acid Synthase (FAS) System | Type II (dissociated enzymes) | Type I (multifunctional enzyme complex) | | Primary Tissues | Not tissue-specific | Skin, other specialized tissues[2] |
Experimental Protocols
The study of this compound metabolism often involves the use of radiolabeled substrates and analysis of the resulting products. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of this compound Oxidation in Bacterial Cultures
Objective: To quantify the rate of this compound degradation by a bacterial strain.
Materials:
-
Bacterial culture of interest
-
Minimal media with and without this compound as the sole carbon source
-
[1-¹⁴C]-Isopalmitic acid (requires custom synthesis or specialized vendor)
-
Scintillation vials and scintillation fluid
-
CO₂ trapping apparatus (e.g., filter paper soaked in KOH or NaOH)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite analysis
Procedure:
-
Culture Preparation: Grow the bacterial strain in a rich medium, then wash and resuspend the cells in a minimal medium lacking a carbon source.
-
Assay Setup: In sealed flasks, incubate a known density of bacterial cells with minimal medium containing a defined concentration of this compound and a tracer amount of [1-¹⁴C]-isopalmitic acid. Include a CO₂ trap in each flask.
-
Incubation: Incubate the flasks at the optimal growth temperature for the bacterium with shaking for a defined period (e.g., 1-4 hours).
-
Measurement of ¹⁴CO₂: At the end of the incubation, acidify the medium to release all dissolved CO₂. Remove the CO₂ trap and measure the radioactivity using a scintillation counter. This represents the amount of this compound that has been fully oxidized.
-
Metabolite Extraction and Analysis: Centrifuge the culture to separate the cells and the supernatant. Extract fatty acids and their metabolites from both fractions.
-
Derivatization and GC-MS Analysis: Derivatize the extracted metabolites (e.g., to their methyl esters) for analysis by GC-MS to identify and quantify intermediates and remaining this compound.[11][12]
-
Calculation: Calculate the rate of this compound oxidation as nmol of ¹⁴CO₂ produced per minute per mg of bacterial protein.
Protocol 2: Analysis of this compound Metabolism in Eukaryotic Cell Culture
Objective: To determine the cellular location and rate of this compound degradation in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
[1-¹⁴C]-Isopalmitic acid
-
Subcellular fractionation kit (for separating mitochondria and peroxisomes)
-
Scintillation counter
-
GC-MS system
Procedure:
-
Cell Culture and Treatment: Culture the cells to confluency. Incubate the cells with medium containing [1-¹⁴C]-isopalmitic acid for a specific time.
-
Subcellular Fractionation: After incubation, harvest the cells and perform subcellular fractionation to isolate the cytosolic, mitochondrial, and peroxisomal fractions.
-
Measurement of Radioactivity: Measure the radioactivity in each fraction to determine the localization of this compound and its metabolites.
-
Metabolite Analysis: Extract metabolites from each fraction and analyze by GC-MS to identify intermediates of alpha- and beta-oxidation.
-
Measurement of Oxidation Rate: To measure the overall oxidation rate, incubate intact cells with [1-¹⁴C]-isopalmitic acid and measure the production of ¹⁴CO₂ and acid-soluble metabolites (ASMs) as described in Protocol 1.
-
Enzyme Assays: To investigate specific enzyme activities, prepare cell lysates or isolated organelle fractions and measure the activity of enzymes like acyl-CoA dehydrogenases using isopalmitoyl-CoA as a substrate and monitoring the reduction of a suitable electron acceptor.
Mandatory Visualization
Metabolic Pathways
Caption: Comparative pathways of this compound metabolism.
Experimental Workflow
Caption: Workflow for studying this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional responses to fatty acid are coordinated by combinatorial control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inflammatory Properties of Palmitic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inflammatory properties of palmitic acid and its related compounds, including its methyl and ethyl esters and the isomer palmitoleic acid. Due to a lack of available scientific literature and experimental data on the specific anti-inflammatory properties of isopalmitic acid, this document focuses on contrasting the well-documented pro-inflammatory effects of palmitic acid with the observed anti-inflammatory activities of its derivatives and isomers. Standard anti-inflammatory agents, Indomethacin and Dexamethasone, are included for benchmark comparison.
Data Summary
The following tables summarize the available quantitative data on the pro- and anti-inflammatory effects of the compared substances. It is important to note the current absence of specific IC50 or EC50 values for this compound in publicly accessible research.
Table 1: Anti-inflammatory Activity of Palmitic Acid Analogs and Standard Drugs
| Compound | Target | Assay | Cell Type | Result |
| Methyl Palmitate | TNF-α, IL-6 | LPS-induced endotoxemia | Wistar rats | Significant reduction in plasma levels[1][2] |
| PGE2 | Carrageenan-induced paw edema | Wistar rats | 50% reduction in inflammatory exudates[2] | |
| NF-κB | LPS-induced endotoxemia | Wistar rats | Decreased expression in liver and lung tissues[1][2] | |
| Ethyl Palmitate | TNF-α, IL-1β, IL-6 | LPS-induced endotoxemia | Mice | Significant attenuation of serum levels[3] |
| PGE2 | Carrageenan-induced paw edema | Wistar rats | 45% reduction in inflammatory exudates[2] | |
| NF-κB | LPS-induced endotoxemia | Wistar rats | Decreased expression in liver and lung tissues[1][2] | |
| Palmitoleic Acid | MCP-1, IL-6, IL-8 | TNF-α stimulation | EAHy926 (endothelial cells) | Decreased production compared to palmitic acid[4] |
| NF-κB, COX-2 | TNF-α stimulation | EAHy926 (endothelial cells) | Downregulated gene expression[4] | |
| Indomethacin | PGE2 | Carrageenan-induced paw edema | Wistar rats | 54% reduction in inflammatory exudates[2] |
| Dexamethasone | IL-6 | LPS stimulation | RAW 264.7 macrophages | Significant inhibition of secretion |
Table 2: Pro-inflammatory Activity of Palmitic Acid
| Compound | Target | Assay | Cell Type | Result |
| Palmitic Acid | IL-6, IL-8 | TNF-α stimulation | EAHy926 (endothelial cells) | Enhanced production[4] |
| MCP-1, IL-6, COX-2 | TNF-α stimulation | EAHy926 (endothelial cells) | Enhanced gene expression[4] | |
| NF-κB | - | 3T3-L1 adipocytes | Activation of NF-κB driven luciferase activity[5] | |
| TNF-α, IL-6 | - | 3T3-L1 adipocytes | Induced mRNA expression[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Caption: The NF-κB signaling cascade initiated by LPS.
Experimental Protocols
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Palmitic Acid, Methyl Palmitate, etc.)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[6]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL.[6] For control wells, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Mix an equal volume of supernatant with Griess reagent and incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To assess the direct inhibitory effect of a test compound on the enzymatic activity of COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds
-
ELISA kit for Prostaglandin E2 (PGE2) or LC-MS/MS for detection
Procedure:
-
Enzyme Preparation: In a reaction tube, mix the reaction buffer, hematin, and the COX-2 enzyme.[7][8]
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[7][8]
-
Reaction Termination: After a short incubation period (e.g., 2-10 minutes), stop the reaction by adding a stop solution (e.g., 1 M HCl).[7][9]
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a specific ELISA kit or by LC-MS/MS.
-
IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50 value).
NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)
Objective: To determine if a test compound can inhibit the activation of the NF-κB pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS
-
Test compounds
-
Nuclear and cytoplasmic extraction kits
-
Primary antibody against NF-κB p65
-
Secondary HRP-conjugated antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Stimulation: Culture cells and treat them with the test compound, followed by stimulation with LPS as described in the anti-inflammatory assay protocol.
-
Cell Fractionation: Following treatment, harvest the cells and perform cellular fractionation to separate the nuclear and cytoplasmic components using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. The effect of the test compound on this translocation can then be quantified.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Ethyl palmitate ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isopalmitic Acid Methyl Ester and Other Fatty Acid Methyl Esters for Researchers and Drug Development Professionals
Introduction: Fatty Acid Methyl Esters (FAMEs) are increasingly utilized in various scientific and industrial applications, including drug development, owing to their diverse physicochemical properties and biological activities. This guide provides a detailed comparison of isopalmitic acid methyl ester, a branched-chain saturated FAME, with common straight-chain and unsaturated FAMEs: palmitic acid methyl ester, stearic acid methyl ester, oleic acid methyl ester, and linoleic acid methyl ester. This objective comparison, supported by experimental data and methodologies, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate FAME for their specific application.
Data Presentation: Physicochemical Properties of Selected FAMEs
The selection of a FAME for a particular application is often dictated by its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound methyl ester and four other commonly used FAMEs. The branched structure of this compound methyl ester results in a lower melting point compared to its straight-chain saturated counterparts, a crucial factor for applications requiring liquidity at lower temperatures.
| Property | This compound Methyl Ester | Palmitic Acid Methyl Ester | Stearic Acid Methyl Ester | Oleic Acid Methyl Ester | Linoleic Acid Methyl Ester |
| Chemical Formula | C17H34O2[1] | C17H34O2[2][3] | C19H38O2[4][5][6] | C19H36O2[7] | C19H34O2[8] |
| Molecular Weight ( g/mol ) | 270.45[1] | 270.45[2] | 298.51[6] | 296.49[7] | 294.48[8] |
| Appearance | Liquid[1] | White solid[2] | White crystalline powder or flakes[5] | Colorless to pale yellow liquid[7][9] | Clear colorless to pale yellow liquid[8] |
| Melting Point (°C) | N/A (Liquid at room temp.) | 27 - 34[2] | 36 - 44[6] | -20 | -35[8] |
| Boiling Point (°C) | 149-150 @ 2 Torr[1] | 185 @ 10 mmHg[2] | 181-182 @ 4 mmHg[6] | 218 @ 20 mmHg[7] | 192 @ 4 mmHg[8] |
| Density (g/mL) | 0.864 (Predicted)[1] | 0.850 @ 25°C[2] | ~0.863 | 0.874 @ 20°C[7] | 0.889 @ 25°C[8] |
| Solubility | Insoluble in water | Insoluble in water; soluble in organic solvents[5][10] | Insoluble in water; soluble in organic solvents[4][5] | Insoluble in water; soluble in organic solvents[9][11][12] | Soluble in DMF, fat solvents, oils[13] |
Performance Comparison and Biological Activities
The performance of FAMEs in drug development can be multifaceted, ranging from their role as excipients to their intrinsic biological effects.
This compound Methyl Ester: As a branched-chain FAME, this compound methyl ester offers advantages in formulations where a lower melting point and good solubility for nonpolar compounds are desired. While specific data on its biological activity is limited, its parent compound, this compound, is a known long-chain fatty acid.[14]
Palmitic Acid Methyl Ester: This saturated FAME has been investigated for various biological activities. It has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties.[15][16] For instance, it has been shown to enhance cerebral blood flow and exhibit neuroprotective effects in models of cardiac arrest.[15][17] It can also modulate the tone of blood vessels.[18][19]
Stearic Acid Methyl Ester: A longer-chain saturated FAME, it is often used in the formulation of cosmetics and pharmaceuticals as an emulsifier and emollient.[6]
Oleic Acid Methyl Ester: This monounsaturated FAME is a major component of many natural oils and is utilized as a solvent and carrier in drug formulations.[7] Oleic acid and its methyl ester have been shown to modulate inflammatory processes and may have a role in reducing cardiovascular disease risk.[9]
Linoleic Acid Methyl Ester: A polyunsaturated FAME, it is an essential fatty acid derivative. It is used in cosmetic formulations for its moisturizing properties.[8] Some studies suggest that the esterification of linoleic acid might weaken its bactericidal activity compared to the free fatty acid form.[20] However, linoleic acid esters of hydroxy linoleic acids have been identified as anti-inflammatory lipids.[21]
Experimental Protocols
Accurate characterization and quantification of FAMEs are crucial for research and quality control. Gas chromatography (GC) is the most common analytical technique employed for this purpose.
Protocol 1: Transesterification of Lipids to FAMEs for GC Analysis
This protocol describes a common method for preparing FAMEs from a lipid sample.
Materials:
-
Lipid sample (e.g., oil, fat, cell pellet)
-
Methanolic HCl (e.g., 1.2% HCl in methanol) or 0.5 M KOH in methanol
-
Toluene
-
Hexane
-
Internal standard (e.g., C17:0 or C19:0 FAME)
-
Anhydrous sodium sulfate
-
Glass reaction tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the lipid sample into a screw-capped glass tube. If the sample is a cell pellet, it may require a preliminary extraction step.
-
Internal Standard Addition: Add a known amount of the internal standard to the sample.
-
Transesterification (Acid-Catalyzed):
-
Add 2 mL of methanolic HCl and 1 mL of toluene to the sample.
-
Cap the tube tightly and heat at 80-100°C for 1-2 hours.[22]
-
-
Transesterification (Base-Catalyzed):
-
Add 2 mL of 0.5 M KOH in methanol to the sample.
-
Cap the tube tightly and heat at 60°C for 15-20 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1-2 mL of hexane and 1-2 mL of distilled water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a low speed to separate the layers.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC Analysis: Inject an aliquot of the dried hexane extract into the GC-FID for analysis.
Protocol 2: Gas Chromatography Analysis of FAMEs
This protocol outlines a general procedure for the analysis of FAMEs using GC-FID.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for FAME analysis (e.g., a polar column like a Carbowax-type or a biscyanopropyl phase).[23]
GC Conditions (Example):
-
Injector Temperature: 250°C[24]
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[25]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3-5°C/minute.
-
Final hold: Hold at 240°C for 10-15 minutes.
-
Note: The temperature program should be optimized based on the specific column and the FAMEs being analyzed.
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 to 50:1, depending on the sample concentration.
Data Analysis:
-
Identify the FAME peaks by comparing their retention times with those of a known FAME standard mixture.
-
Quantify the amount of each FAME by comparing its peak area to the peak area of the internal standard.
Mandatory Visualization
Signaling Pathway: Fatty Acid Activation of PPARs
Fatty acids and their derivatives, including FAMEs, can act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[26] PPARs play a crucial role in regulating lipid metabolism and inflammation.[26][27] The following diagram illustrates the general mechanism of PPAR activation by fatty acids.
Caption: General mechanism of PPAR activation by fatty acids.
Experimental Workflow: FAME Analysis by Gas Chromatography
The following diagram outlines the typical workflow for analyzing the fatty acid composition of a sample as FAMEs using gas chromatography.
Caption: Workflow for FAME analysis by GC.
Logical Relationship: Impact of Structure on FAME Properties
The molecular structure of a FAME, particularly branching and the degree of saturation, significantly influences its physical and biological properties. This diagram illustrates these relationships.
Caption: Structure-property relationships of FAMEs.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemtradeasia.com [chemtradeasia.com]
- 4. Stearic acid methyl ester [chembk.com]
- 5. Stearic Acid Methyl Ester 99% - Acme Synthetic Chemicals [acmechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. OLEIC ACID METHYLESTER - Ataman Kimya [atamanchemicals.com]
- 10. CAS 112-39-0: Methyl palmitate | CymitQuimica [cymitquimica.com]
- 11. CAS 112-62-9: Methyl oleate | CymitQuimica [cymitquimica.com]
- 12. OLEIC ACID METHYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 112-63-0 CAS MSDS (METHYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Showing Compound this compound (FDB003070) - FooDB [foodb.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palmitic Acid Methyl Ester and Its Relation to Control of Tone of Human Visceral Arteries and Rat Aortas by Perivascular Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Palmitic Acid Methyl Ester and Its Relation to Control of Tone of Human Visceral Arteries and Rat Aortas by Perivascular Adipose Tissue [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gcms.cz [gcms.cz]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. static.igem.org [static.igem.org]
- 26. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Isopalmitic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of isopalmitic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as a combustible solid that can cause skin and serious eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear the following appropriate PPE:
-
Gloves: Chemically resistant gloves to prevent skin contact.[2][3]
-
Eye Protection: Chemical safety goggles or eyeshields.[1][2]
-
Respiratory Protection: A dust mask (e.g., N95 type) is recommended, especially when handling the powder form, to avoid inhalation.[1]
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity of waste and whether it is mixed with other hazardous substances. Follow the decision-making workflow below to determine the correct procedure.
First, determine if the this compound waste is contaminated with other chemicals.
-
Uncontaminated: Pure or aqueous solutions of this compound with no other hazardous contaminants.
-
Contaminated: this compound mixed with solvents, heavy metals, or other hazardous chemicals.[5]
Pathway A: Neutralization and Drain Disposal (Small Quantities, Uncontaminated Only)
For very small quantities of uncontaminated this compound, neutralization is a viable disposal option.[6] Corrosivity is a hazardous waste characteristic that may be treated by generators on-site without a permit.[6]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform all neutralization steps in a chemical fume hood while wearing appropriate PPE.[6]
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium hydroxide or sodium carbonate.
-
Cool the Reaction: Place the beaker containing the basic solution in an ice bath to manage any heat generated during neutralization.[6]
-
Slowly Add Acid: While stirring, slowly add the this compound waste to the basic solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Adjust to Neutral pH: Continue adding the base until the pH of the solution is stabilized between 5.5 and 9.5.[6]
-
Dispose: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[6] Do not use storm drains.[7]
Pathway B: Collection as Hazardous Waste (Large Quantities or Contaminated Waste)
If the waste is contaminated or consists of a large quantity of this compound, it must be disposed of as hazardous chemical waste.[8]
Protocol for Hazardous Waste Collection:
-
Select a Proper Container: Use a container that is chemically compatible with this compound and any other contaminants.[9] The original container is often a good choice if it is in good condition.[8] Ensure the container has a secure, leak-proof cap.[9]
-
Label the Container: Clearly label the container with a hazardous waste tag. The label must include:
-
Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA, which must be at or near the point of waste generation.[8][10]
-
Segregate Waste: Do not mix incompatible chemicals. Store acids separately from bases, and oxidizing agents separately from organic compounds.[8]
-
Arrange for Pickup: Keep the container closed except when adding waste.[10] Once the container is full, or within one year of the start date, contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste company.[8][10]
Quantitative Disposal and Storage Guidelines
The following table summarizes key quantitative limits relevant to the disposal and storage of laboratory chemical waste.
| Parameter | Guideline/Limit | Regulation/Source |
| pH for Drain Disposal | 5.5 - 9.5 | Institutional & Local Regulations[6] |
| Water Dilution for Drain Disposal | >20 parts water per 1 part neutralized waste | Cornell EHS[6] |
| SAA Hazardous Waste Volume Limit | Max 55 gallons | UPenn EHRS[10] |
| SAA Acutely Toxic Waste Limit | Max 1 quart (liquid) or 1 kg (solid) | UPenn EHRS[10] |
| SAA Maximum Storage Time (Partial) | Up to 1 year | Central Washington University[8] |
| Time to Removal After Full | Within 3 calendar days | Central Washington University[8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound ≥98% (capillary GC) | 4669-02-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Isopalmitic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Isopalmitic acid. Following these procedures will help ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes and fumes.[4] |
| Respiratory Protection | Dust mask | An N95-type dust mask should be used, particularly when handling the powder form, to prevent inhalation of dust particles.[1][2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or butyl rubber gloves to prevent skin contact.[4]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the solid form, wear an N95 dust mask to avoid inhaling particulates.[1][2]
-
Lab Coat: A clean, buttoned lab coat is required.
3. Handling the Chemical:
-
Avoid creating dust when working with the solid form.
-
If heating is required to aid dissolution, do so cautiously in a well-ventilated area and away from open flames, as this compound is a combustible solid.[2]
-
Use spark-proof tools and explosion-proof equipment if necessary.[5]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If skin irritation occurs, seek medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Keep the chemical in suitable, closed containers for disposal.[7]
-
Do not dispose of it down the drain or with general laboratory waste.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C16H32O2[1] |
| Molecular Weight | 256.42 g/mol [2] |
| Melting Point | 61.5-61.6°C[1] |
| Boiling Point | 371°C at 760 mmHg[1] |
| Flash Point | 207.1°C[1] |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C.[1] |
Personal Protective Equipment (PPE) Workflow
Caption: PPE workflow for handling this compound.
References
- 1. This compound | CAS#:4669-02-7 | Chemsrc [chemsrc.com]
- 2. This compound ≥98% (capillary GC) | 4669-02-7 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. leelinework.com [leelinework.com]
- 5. westliberty.edu [westliberty.edu]
- 6. khneochem.com [khneochem.com]
- 7. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
